molecular formula C10H17NO2 B1586327 1-Acetoxy-4-diethylamino-2-butyne CAS No. 22396-77-6

1-Acetoxy-4-diethylamino-2-butyne

Cat. No.: B1586327
CAS No.: 22396-77-6
M. Wt: 183.25 g/mol
InChI Key: AQEDWWHCJSXKHP-UHFFFAOYSA-N
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Description

1-Acetoxy-4-diethylamino-2-butyne [4-(Diethylamino)but-2-yn-1-yl acetate] can be obtained by employing propargyl alcohol and bisamine as starting reactants.>

Properties

IUPAC Name

4-(diethylamino)but-2-ynyl acetate
Source PubChem
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InChI

InChI=1S/C10H17NO2/c1-4-11(5-2)8-6-7-9-13-10(3)12/h4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEDWWHCJSXKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373315
Record name 1-Acetoxy-4-diethylamino-2-butyne
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22396-77-6
Record name 2-Butyn-1-ol, 4-(diethylamino)-, 1-acetate
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Record name 1-Acetoxy-4-diethylamino-2-butyne
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Record name 4-(diethylamino)but-2-yn-1-yl acetate
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetoxy-4-diethylamino-2-butyne (CAS: 22396-77-6): Synthesis, Properties, and Application as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetoxy-4-diethylamino-2-butyne, a pivotal chemical intermediate in the synthesis of pharmaceutical compounds. Delving into its chemical and physical properties, this document details a robust, two-stage synthetic pathway commencing from fundamental starting materials. The causality behind the experimental choices in the synthesis of its precursor, 4-diethylamino-2-butyn-1-ol, via the Mannich reaction, and its subsequent esterification are elucidated. Furthermore, this guide outlines its critical role as a precursor to the anticholinergic drug Oxybutynin, including the mechanism of its final conversion. Analytical methodologies for quality control and characterization are also discussed, providing a holistic resource for researchers in medicinal chemistry and drug development.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound, also known as 4-(Diethylamino)but-2-yn-1-yl acetate, is a multifunctional organic compound characterized by an internal alkyne, a tertiary amine, and an acetate ester.[1][2] Its strategic importance primarily lies in its role as a key intermediate in the synthesis of various pharmaceutical agents, most notably Oxybutynin.[3] The presence of multiple reactive sites within its structure allows for diverse chemical transformations, making it a valuable tool for the construction of complex molecular architectures in drug discovery and development. This guide aims to provide a detailed technical understanding of this compound, from its synthesis to its application.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its handling and use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 22396-77-6[1]
Molecular Formula C₁₀H₁₇NO₂[1]
Molecular Weight 183.25 g/mol [1]
Appearance Colorless to light yellow liquid[4]
Boiling Point 217-218 °C (lit.)[1]
Density 0.961 g/mL at 25 °C (lit.)[1]
Refractive Index (n²⁰/D) 1.4560 (lit.)[1]

Safety Information:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood. It is known to cause skin and eye irritation and may cause respiratory irritation.[4]

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first stage involves the synthesis of the precursor alcohol, 4-diethylamino-2-butyn-1-ol, via a copper-catalyzed Mannich reaction. The second stage is the esterification of this alcohol to yield the final product.

Stage 1: Synthesis of 4-Diethylamino-2-butyn-1-ol via the Mannich Reaction

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In this synthesis, propargyl alcohol provides the acidic acetylenic proton, which reacts with an iminium ion generated in situ from diethylamine and formaldehyde.

Diagram 1: Synthesis of 4-Diethylamino-2-butyn-1-ol via the Mannich Reaction

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Propargyl_Alcohol Propargyl Alcohol Mannich_Reaction Mannich_Reaction Propargyl_Alcohol->Mannich_Reaction Mannich Reaction Diethylamine Diethylamine Diethylamine->Mannich_Reaction Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Mannich Reaction Copper_Acetate Copper(II) Acetate Copper_Acetate->Mannich_Reaction Butynol 4-Diethylamino-2-butyn-1-ol Mannich_Reaction->Butynol

Caption: The Mannich reaction for the synthesis of 4-Diethylamino-2-butyn-1-ol.

Experimental Protocol: Synthesis of 4-Diethylamino-2-butyn-1-ol

This protocol is adapted from the procedure described in patent literature.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine paraformaldehyde, N,N-diethylamine, and copper(II) acetate in 1,4-dioxane.

  • Initial Heating: Heat the mixture to 60-65°C with stirring. The formation of the iminium ion from diethylamine and formaldehyde is initiated during this step. Copper(II) acetate acts as a catalyst, facilitating the reaction of the acetylenic proton.

  • Addition of Propargyl Alcohol: After approximately 1.5 hours, add 2-propyn-1-ol (propargyl alcohol) to the reaction mixture.

  • Reaction Completion: Increase the temperature to 90-95°C and maintain for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and evaporate the excess 1,4-dioxane under reduced pressure to yield the crude 4-diethylamino-2-butyn-1-ol as an oil. Further purification can be achieved by vacuum distillation.

Causality of Experimental Choices:

  • Catalyst: The use of a copper salt, such as copper(II) acetate, is crucial for activating the terminal alkyne of propargyl alcohol, making the acetylenic proton more acidic and facilitating its reaction with the electrophilic iminium ion.

  • Solvent: 1,4-Dioxane is a suitable solvent as it is relatively inert under the reaction conditions and can dissolve all reactants.

  • Temperature: The initial lower temperature allows for the controlled formation of the iminium ion, while the subsequent increase in temperature drives the Mannich reaction to completion.

Stage 2: Esterification of 4-Diethylamino-2-butyn-1-ol

The final step is the esterification of the hydroxyl group of 4-diethylamino-2-butyn-1-ol with acetic acid, using acetic anhydride as a dehydrating agent and an acid catalyst.

Diagram 2: Esterification to Yield this compound

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Butynol 4-Diethylamino-2-butyn-1-ol Esterification Esterification Butynol->Esterification Esterification Acetic_Acid Acetic Acid Acetic_Acid->Esterification Esterification Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Esterification Esterification Sulfuric_Acid Sulfuric Acid (conc.) Sulfuric_Acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: Esterification of 4-Diethylamino-2-butyn-1-ol.

Experimental Protocol: Synthesis of this compound

This protocol is based on the procedure outlined in patent WO2009122429A2.[5]

  • Reaction Setup: In a suitable reaction vessel, combine 4-diethylamino-2-butyn-1-ol, acetic acid, and acetic anhydride.

  • Catalyst Addition: Carefully add concentrated sulfuric acid as a catalyst.

  • Reaction Conditions: Heat the mixture to 65-70°C and maintain for 2 hours. The reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and evaporate the excess acetic acid and acetic anhydride under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with deionized water. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the final product. Purity can be further enhanced by vacuum distillation.

Causality of Experimental Choices:

  • Acetic Anhydride: Acetic anhydride serves a dual purpose. It acts as a powerful acetylating agent and also as a dehydrating agent, reacting with the water formed during the esterification to drive the equilibrium towards the product side.[6][7]

  • Sulfuric Acid: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of acetic acid, making it more electrophilic and accelerating the rate of esterification.

  • Temperature: The elevated temperature increases the reaction rate, allowing the esterification to proceed to completion in a reasonable timeframe.

Application in Drug Development: The Synthesis of Oxybutynin

The primary and most significant application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Oxybutynin.[3] Oxybutynin is an anticholinergic medication used to treat overactive bladder.[8]

The synthesis of Oxybutynin involves a transesterification reaction between methyl phenylcyclohexylglycolate and this compound, catalyzed by a base such as sodium methoxide.[9]

Diagram 3: Synthesis of Oxybutynin

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Intermediate This compound Transesterification Transesterification Intermediate->Transesterification Transesterification Glycolate Methyl Phenylcyclohexylglycolate Glycolate->Transesterification Transesterification Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Transesterification Oxybutynin Oxybutynin Transesterification->Oxybutynin

Caption: Transesterification reaction to synthesize Oxybutynin.

Mechanism Insight: The Role of Sodium Methoxide

Sodium methoxide is a strong base and a source of the methoxide nucleophile. In the transesterification reaction, the methoxide ion attacks the carbonyl carbon of the methyl phenylcyclohexylglycolate, but more importantly, it facilitates the exchange of the acetate group from this compound with the phenylcyclohexylglycolate moiety.[10][11] The reaction is driven to completion by removing the methyl acetate byproduct.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use as a pharmaceutical intermediate. A combination of chromatographic and spectroscopic techniques is recommended for its analysis.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Observations/Data
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.A single major peak corresponding to the molecular weight of 183.25 g/mol . Fragmentation patterns can confirm the structure. Derivatization may not be necessary due to its volatility.[12][13]
High-Performance Liquid Chromatography (HPLC) Quantification and purity determination.A well-resolved peak with a specific retention time on a suitable column (e.g., C18). The mobile phase can be a mixture of acetonitrile and water with an acidic modifier.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of identity.¹H NMR would show characteristic signals for the ethyl groups of the diethylamino moiety, the methylene groups adjacent to the nitrogen and oxygen, the acetyl group, and the alkyne protons. ¹³C NMR would confirm the presence of all 10 carbon atoms in their unique chemical environments.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the C=O of the ester (around 1740 cm⁻¹), the C≡C of the alkyne (around 2200-2260 cm⁻¹, may be weak), and C-N and C-O stretching vibrations.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a well-established and critical role in the pharmaceutical industry, particularly in the production of Oxybutynin. Its synthesis, though multi-step, is based on fundamental and well-understood organic reactions. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for researchers and professionals in the field of drug development to ensure the quality and efficiency of their synthetic processes. The continued availability of high-purity this compound is crucial for the consistent manufacturing of essential medications.

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A Technical Guide to the Synthesis of 1-Acetoxy-4-diethylamino-2-butyne from Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-Acetoxy-4-diethylamino-2-butyne, a valuable compound in chemical and pharmaceutical research. The synthesis is a two-step process commencing with the copper-catalyzed Mannich reaction of propargyl alcohol, diethylamine, and formaldehyde to yield the intermediate, 4-diethylamino-2-butyn-1-ol. This intermediate is subsequently acetylated to produce the final product. This guide delves into the mechanistic underpinnings of each step, provides detailed, field-tested protocols, and outlines the necessary purification and characterization techniques. It is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible synthetic route to this compound.

Introduction

This compound is a chemical intermediate with applications in various fields of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring an acetoxy group, a tertiary amine, and an internal alkyne, makes it a versatile building block for more complex molecules. The synthesis from readily available starting materials like propargyl alcohol is an efficient and well-established route.

This guide is structured to provide not just a set of instructions, but a deeper understanding of the synthesis. We will explore the "why" behind each procedural step, from the choice of catalyst in the first step to the purification method in the second. This approach is designed to empower researchers to not only replicate the synthesis but also to troubleshoot and adapt it as needed.

Part 1: Synthesis of the Intermediate: 4-Diethylamino-2-butyn-1-ol via the Mannich Reaction

The first critical phase of the synthesis is the aminoalkylation of propargyl alcohol. This is achieved through a Mannich reaction, a classic three-component condensation, which in this specific case involves an acidic C-H bond (the terminal alkyne), formaldehyde, and a secondary amine (diethylamine).[3][4][5]

Reaction Overview

Mannich_Reaction cluster_product Product Propargyl_Alcohol Propargyl Alcohol Intermediate 4-Diethylamino-2-butyn-1-ol Propargyl_Alcohol->Intermediate Diethylamine Diethylamine Diethylamine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Catalyst Cu(I) Catalyst Catalyst->Intermediate Acetylation_Reaction cluster_product Product Intermediate 4-Diethylamino-2-butyn-1-ol Product This compound Intermediate->Product Reagent Acetic Anhydride (or Acetyl Chloride) Reagent->Product Base Base (e.g., Pyridine) Base->Product

Sources

An In-depth Technical Guide to 1-Acetoxy-4-diethylamino-2-butyne: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Propargylamine Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities rely on a robust toolkit of versatile chemical intermediates. Among these, propargylamines stand out for their unique structural features and reactivity, which allow for their elaboration into a diverse array of complex, biologically active molecules. This guide provides an in-depth technical overview of 1-Acetoxy-4-diethylamino-2-butyne, a propargylamine derivative of significant interest. While it is a valuable intermediate in various chemical syntheses, its most notable role is as a key precursor in the manufacture of Oxybutynin, a widely prescribed medication for overactive bladder.[1]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the molecular structure and physicochemical properties of this compound, provide detailed experimental protocols for its synthesis, explore its chemical reactivity, and discuss its applications as a strategic building block in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

This compound, also known by its IUPAC name 4-(diethylamino)but-2-yn-1-yl acetate, possesses a unique combination of functional groups that contribute to its utility as a synthetic intermediate.[2] The molecule features a central butyne chain, imparting rigidity and providing a reactive site for various chemical transformations. One terminus of the alkyne is functionalized with a diethylamino group, a tertiary amine that can act as a base or a nucleophile. The other end bears an acetoxy group, an ester that can be hydrolyzed or serve as a leaving group.

The interplay of these functional groups dictates the molecule's physical and chemical properties. The tertiary amine provides a degree of water solubility and a basic handle for salt formation, while the overall carbon framework lends it solubility in organic solvents.

Molecular Formula and Structure

The chemical formula for this compound is C₁₀H₁₇NO₂. Its linear formula is H₃CCO₂CH₂C≡CCH₂N(C₂H₅)₂.[2] The molecular structure is depicted in the following diagram:

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 183.25 g/mol
CAS Number 22396-77-6[2]
Appearance Oily liquid[2]
Boiling Point 217-218 °C (lit.)
Density 0.961 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.4560 (lit.)
Flash Point 103.3 °C (closed cup)[2]
SMILES CCN(CC)CC#CCOC(C)=O[2]
InChI Key AQEDWWHCJSXKHP-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from readily available precursors. The overall synthetic workflow involves the initial formation of the precursor alcohol, 4-(diethylamino)-2-butyn-1-ol, via a Mannich reaction, followed by its esterification to yield the final product.

synthesis_workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Esterification propargyl_alcohol Propargyl Alcohol mannich_reaction Mannich Reaction (e.g., Cu(II) catalyst) propargyl_alcohol->mannich_reaction formaldehyde Formaldehyde formaldehyde->mannich_reaction diethylamine Diethylamine diethylamine->mannich_reaction precursor_alcohol 4-(Diethylamino)-2-butyn-1-ol mannich_reaction->precursor_alcohol esterification Esterification (e.g., H₂SO₄ catalyst) precursor_alcohol->esterification acetic_anhydride Acetic Anhydride acetic_anhydride->esterification final_product This compound esterification->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-(Diethylamino)-2-butyn-1-ol

This protocol is adapted from established procedures for the Mannich reaction involving propargyl alcohol.[3][4]

Materials:

  • Propargyl alcohol

  • Paraformaldehyde

  • N,N-Diethylamine

  • Copper(II) acetate

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, a mixture of paraformaldehyde, N,N-diethylamine, and a catalytic amount of copper(II) acetate in 1,4-dioxane is heated to 60-65°C.

  • After approximately 1.5 hours, propargyl alcohol is added to the reaction mixture.

  • The temperature is then raised to 90-95°C and maintained for 2 hours.

  • Upon completion of the reaction, the excess solvent (1,4-dioxane) is removed under reduced pressure to yield the crude 4-(diethylamino)-2-butyn-1-ol as an oil.

  • The crude product can be purified by vacuum distillation.

Experimental Protocol: Synthesis of this compound

This protocol is based on the esterification method described in the patent literature.[2]

Materials:

  • 4-(Diethylamino)-2-butyn-1-ol

  • Acetic acid

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Dichloromethane

  • Deionized water

  • Sodium bicarbonate

  • EDTA solution (1%)

Procedure:

  • A mixture of 4-(diethylamino)-2-butyn-1-ol, acetic acid, acetic anhydride, and a catalytic amount of concentrated sulfuric acid is heated to 65-70°C.

  • The reaction mixture is maintained at this temperature for 2 hours.

  • After the maintenance period, the excess solvent and reagents are evaporated under reduced pressure.

  • The residue is cooled and then poured into a mixture of dichloromethane and deionized water.

  • The reaction mixture is carefully neutralized by the slow addition of solid sodium bicarbonate, controlling for effervescence.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with a 2% sodium bicarbonate solution and a 1% EDTA solution.

  • The organic solvent is removed under reduced pressure to afford the final product, this compound, as an oil.

Spectroscopic Characterization

While publicly available experimental spectra for this compound are limited, its structure can be unequivocally confirmed through a combination of spectroscopic techniques. Below is a prediction of the expected spectral data based on its molecular structure and analysis of its precursor, 4-(diethylamino)-2-butyn-1-ol, for which spectral data is available.[5]

¹H NMR Spectroscopy (Predicted)
  • ~1.0 ppm (triplet, 6H): Corresponding to the six protons of the two methyl groups of the diethylamino moiety.

  • ~2.5 ppm (quartet, 4H): Attributed to the four methylene protons of the two ethyl groups of the diethylamino moiety.

  • ~2.1 ppm (singlet, 3H): Representing the three protons of the acetyl group.

  • ~3.3 ppm (t, 2H): A triplet arising from the methylene protons adjacent to the nitrogen atom (-C≡C-CH₂-N).

  • ~4.7 ppm (t, 2H): A triplet corresponding to the methylene protons adjacent to the ester oxygen (O-CH₂-C≡C-).

¹³C NMR Spectroscopy (Predicted)
  • ~12 ppm: Signal from the methyl carbons of the diethylamino group.

  • ~47 ppm: Signal from the methylene carbons of the diethylamino group.

  • ~21 ppm: Signal from the methyl carbon of the acetoxy group.

  • ~52 ppm: Signal from the methylene carbon adjacent to the nitrogen.

  • ~51 ppm: Signal from the methylene carbon adjacent to the ester oxygen.

  • ~80-85 ppm (2 signals): Two distinct signals for the sp-hybridized carbons of the alkyne.

  • ~170 ppm: Signal from the carbonyl carbon of the ester.

Infrared (IR) Spectroscopy (Predicted)
  • ~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~2240 cm⁻¹ (weak): C≡C stretching vibration of the internal alkyne.

  • ~1740 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.

  • ~1230 cm⁻¹ (strong): C-O stretching vibration of the ester.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 183. Key fragmentation patterns would likely involve the loss of the acetoxy group and cleavage at the propargylic positions.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its constituent functional groups. The central alkyne can undergo a variety of addition reactions, including hydrogenation to the corresponding alkene or alkane, and can participate in cycloaddition reactions. The tertiary amine can be protonated to form a salt or can act as a nucleophile. The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which would regenerate the precursor alcohol, 4-(diethylamino)-2-butyn-1-ol.

The synthesis of the precursor alcohol via the Mannich reaction is a classic example of aminoalkylation. The mechanism involves the in-situ formation of an electrophilic iminium ion from diethylamine and formaldehyde. The acetylenic proton of propargyl alcohol is sufficiently acidic to be removed by a base, forming a nucleophilic acetylide, which then attacks the iminium ion.

mannich_mechanism cluster_iminium Iminium Ion Formation cluster_acetylide Acetylide Formation cluster_coupling Nucleophilic Attack Diethylamine Diethylamine Iminium Ion Iminium Ion Diethylamine->Iminium Ion + Formaldehyde - H₂O Propargyl Alcohol Propargyl Alcohol Propargyl Acetylide Propargyl Acetylide Propargyl Alcohol->Propargyl Acetylide + Base - HB⁺ 4-(Diethylamino)-2-butyn-1-ol 4-(Diethylamino)-2-butyn-1-ol Propargyl Acetylide->4-(Diethylamino)-2-butyn-1-ol + Iminium Ion

Caption: Simplified mechanism of the Mannich reaction for the synthesis of the precursor alcohol.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of Oxybutynin.[1] Oxybutynin is an anticholinergic medication used to relieve urinary and bladder difficulties, including frequent urination and inability to control urination, by decreasing muscle spasms of the bladder.

In the synthesis of Oxybutynin, this compound undergoes a transesterification reaction with methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate in the presence of a base like sodium methoxide.[2] This reaction highlights the importance of the acetoxy group as a leaving group in the formation of the final ester product.

Beyond its role in Oxybutynin synthesis, the propargylamine scaffold present in this compound is of significant interest in drug discovery. Propargylamine derivatives are known to exhibit a wide range of biological activities, including neuroprotective and anticancer properties. They are key components in enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease. The alkyne functionality can also be utilized in "click chemistry" for bioconjugation and the development of targeted drug delivery systems.

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of the important pharmaceutical agent, Oxybutynin. Its straightforward two-step synthesis from common starting materials makes it an accessible building block for both industrial-scale production and laboratory research. The presence of multiple reactive functional groups—an alkyne, a tertiary amine, and an ester—provides numerous handles for further chemical modification, opening avenues for the creation of diverse molecular architectures.

For drug development professionals, an understanding of the synthesis, reactivity, and handling of this key intermediate is essential for process optimization and the exploration of new chemical entities. The broader potential of the propargylamine moiety suggests that this compound and its derivatives will continue to be relevant in the ongoing quest for novel therapeutics. Future research may focus on leveraging its unique structure to develop new catalysts, explore novel cycloaddition reactions, and synthesize new libraries of compounds for high-throughput screening in various disease models.

References

  • Google Patents. (2009). Crystalline oxybutynin and process for preparing the same. (WO2009122429A2).
  • NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Propargylamine. Retrieved from [Link]

  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. Retrieved from [Link]

  • New Drug Approvals. (n.d.). Oxybutynin. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Diethylamino)-2-butyn-1-ol. Retrieved from [Link]

  • Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. [Link]

  • Abtahi, M., & Tavakol, H. (2020). A facile method for the synthesis of various propargylamines derivatives with different structural parts. ResearchGate. Retrieved from [Link]

  • Canadian Science Publishing. (1960). A STUDY OF THE MANNICH REACTION WITH PROPARGYL ALCOHOL. Canadian Journal of Chemistry, 38(1), 1-6. [Link]

  • Chiang Mai Journal of Science. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Chiang Mai J. Sci., 39(1), 49-58. [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Mannich reaction. Retrieved from [Link]

  • SynZeal. (n.d.). Oxybutynin EP Impurity A. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Xidian Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-Acetoxy-4-diethylamino-2-butyne: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the spectroscopic profile of 1-Acetoxy-4-diethylamino-2-butyne (CAS No. 22396-77-6). Designed for professionals in chemical research and drug development, this document synthesizes predictive data and established principles for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore the underlying causality for experimental design and data interpretation, grounding our analysis in authoritative chemical principles. This guide also outlines a validated protocol for the synthesis and purification of the compound, ensuring the acquisition of high-fidelity analytical data.

Molecular Structure and Physicochemical Properties

This compound is a multifunctional organic compound featuring an internal alkyne, an ester, and a tertiary amine. Its formal chemical name is 4-(Diethylamino)but-2-yn-1-yl acetate. Understanding its structure is fundamental to interpreting its spectroscopic data.

G start Dissolve 4-(diethylamino)-2-butyn-1-ol and Triethylamine in Dichloromethane (DCM) reagent Add Acetyl Chloride dropwise at 0°C (Ice Bath) start->reagent 1. Setup reaction Stir at Room Temperature (Monitor by TLC) reagent->reaction 2. Reaction workup Quench with sat. NaHCO₃ (aq) Separate Organic Layer reaction->workup 3. Workup wash Wash Organic Layer with Brine workup->wash dry Dry over anhydrous Na₂SO₄ Filter and Concentrate wash->dry purify Purify via Column Chromatography (Silica gel, Et₃N-treated Hexane/EtOAc gradient) dry->purify 4. Purification end Characterize Pure Product (NMR, IR, MS) purify->end 5. Analysis parent [C₁₀H₁₇NO₂]⁺˙ m/z = 183 (Molecular Ion) frag1 [C₆H₁₂N]⁺ m/z = 100 (Base Peak) parent->frag1 α-cleavage frag2 [C₄H₅O₂]˙ m/z = 83 parent->frag2 α-cleavage frag3 [CH₃CO]⁺ m/z = 43 parent->frag3 cleavage

An In-depth Technical Guide to the Solubility Profile of 1-Acetoxy-4-diethylamino-2-butyne in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Acetoxy-4-diethylamino-2-butyne is a chemical intermediate of interest in various fields, including organic synthesis and potentially in the development of pharmaceutical agents. Its molecular architecture, featuring a tertiary amine, an ester, and an internal alkyne, presents a unique combination of functional groups that dictate its physicochemical properties. A thorough understanding of its solubility in a diverse range of organic solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and analytical characterization. This guide provides a comprehensive theoretical analysis of the solubility of this compound, alongside a detailed experimental protocol for its empirical determination, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in various solvent systems. The known properties of this compound are summarized below.

PropertyValueSource
CAS Number 22396-77-6[1][2][3]
Molecular Formula C₁₀H₁₇NO₂[1][4]
Molecular Weight 183.25 g/mol [1][3]
Boiling Point 217-218 °C (lit.)[1][2]
Density 0.961 g/mL at 25 °C (lit.)[1][2]
Refractive Index (n20/D) 1.4560 (lit.)[1][2]
Flash Point 103.3 °C - closed cup[1][3]

Theoretical Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5][6] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. An analysis of the molecular structure of this compound allows for a robust prediction of its solubility profile.

The key structural features influencing its solubility are:

  • Tertiary Amine (-N(C₂H₅)₂): The diethylamino group is a polar, basic functional group. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[7][8] Tertiary amines are generally soluble in a wide range of organic solvents.[9]

  • Ester (-OCOCH₃): The acetoxy group is polar and contains electronegative oxygen atoms with lone pairs, which can also act as hydrogen bond acceptors.[10] Esters are good solvents for many organic compounds and are themselves soluble in a variety of organic solvents.[11]

  • Internal Alkyne (-C≡C-): The carbon-carbon triple bond introduces some rigidity to the molecule and is a region of high electron density, contributing to its overall polarizability. While hydrocarbons are generally nonpolar, the presence of the triple bond can enhance interactions with polarizable solvents. The solubility of acetylenic compounds can be influenced by specific interactions with the solvent.[12][13]

  • Aliphatic Carbon Chains: The ethyl and butyl groups contribute to the nonpolar character of the molecule, which will enhance its solubility in less polar solvents.

cluster_molecule This compound cluster_features Molecular Features Influencing Solubility Mol C₁₀H₁₇NO₂ TertiaryAmine Tertiary Amine (Polar, H-bond acceptor) Mol->TertiaryAmine Polarity & Basicity Ester Ester Group (Polar, H-bond acceptor) Mol->Ester Polarity & H-bonding Alkyne Internal Alkyne (Polarizable) Mol->Alkyne π-system interactions Aliphatic Aliphatic Chains (Nonpolar character) Mol->Aliphatic Nonpolar interactions

Key molecular features of this compound.
Predicted Solubility in Different Solvent Classes
  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The polar nature of both the solvent and the solute, coupled with the ability of the solvent to hydrogen bond with the nitrogen and oxygen atoms of the solute, will facilitate dissolution.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): High to moderate solubility is predicted. These solvents are polar and can engage in dipole-dipole interactions with the polar functional groups of the solute. The lack of a hydrogen-donating group in the solvent might slightly reduce solubility compared to protic solvents, but the overall polarity should be sufficient for good miscibility.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Moderate to low solubility is anticipated. The nonpolar aliphatic portions of the molecule will favor interaction with nonpolar solvents. However, the presence of the polar tertiary amine and ester groups will limit its solubility in highly nonpolar solvents like hexane. Solvents with some polarizability, such as toluene and diethyl ether, are expected to be better solvents than purely aliphatic hydrocarbons.

Predicted Solubility Summary

The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

SolventSolvent ClassPredicted SolubilityRationale
Methanol Polar ProticHighStrong hydrogen bonding and polar interactions.
Ethanol Polar ProticHighStrong hydrogen bonding and polar interactions.
Acetone Polar AproticHighStrong dipole-dipole interactions.
Ethyl Acetate Polar AproticHigh"Like dissolves like" principle; both are esters.
Acetonitrile Polar AproticHighStrong dipole-dipole interactions.
Tetrahydrofuran (THF) Polar AproticHighGood balance of polarity and ether functionality.
Dichloromethane (DCM) Polar AproticHighEffective solvent for a wide range of organic compounds.
Dimethylformamide (DMF) Polar AproticHighHighly polar aprotic solvent.
Dimethyl Sulfoxide (DMSO) Polar AproticHighHighly polar aprotic solvent.
Toluene Nonpolar (Aromatic)ModerateAromatic ring allows for π-π interactions with the alkyne; moderate polarity.
Diethyl Ether NonpolarModerateSome polarity from the ether oxygen aids in dissolving the polar groups.
Hexane Nonpolar (Aliphatic)LowMismatch in polarity; polar groups hinder dissolution.

Experimental Determination of Solubility

To empirically validate the theoretical predictions, a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[14][15]

Distinction Between Kinetic and Thermodynamic Solubility

It is crucial to differentiate between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in a stock solvent (like DMSO), precipitates when added to an aqueous or organic medium. It's a rapid, high-throughput method often used in early drug discovery.[3][5][6]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. This is a more time-consuming but accurate measurement, critical for lead optimization and formulation.[2][16]

The following protocol details the determination of thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

This protocol is adapted from established methodologies for determining equilibrium solubility.[17][18]

1. Materials and Equipment:

  • This compound (high purity)
  • Selected organic solvents (analytical grade)
  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)
  • Analytical balance
  • Vortex mixer
  • Orbital shaker or rotator in a temperature-controlled environment
  • Centrifuge
  • Syringes and syringe filters (e.g., 0.22 µm PTFE)
  • Volumetric flasks and pipettes
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

  • Preparation:

    • Add an excess amount of this compound to a series of pre-weighed glass vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

    • Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being optimal to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

3. Data Reporting:

  • Express the solubility in units such as mg/mL or mol/L.
  • Report the temperature at which the measurement was performed.
  • Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="1. Preparation\nAdd excess solute to a known\nvolume of solvent in vials."]; equilibrate [label="2. Equilibration\nAgitate at constant temperature\nfor 24-72 hours."]; separate [label="3. Phase Separation\nSediment or centrifuge to\nseparate solid from liquid."]; sample [label="4. Sample Collection\nWithdraw and filter the\nclear supernatant."]; dilute [label="5. Dilution\nAccurately dilute the filtered\nsample for analysis."]; quantify [label="6. Quantification\nAnalyze via HPLC/GC against\na calibration curve."]; report [label="7. Data Reporting\nCalculate and report solubility\n(e.g., mg/mL) with SD."]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep; prep -> equilibrate; equilibrate -> separate; separate -> sample; sample -> dilute; dilute -> quantify; quantify -> report; report -> end; }

Sources

The Synthetic Versatility of 1-Acetoxy-4-diethylamino-2-butyne: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetoxy-4-diethylamino-2-butyne is a versatile bifunctional reagent whose synthetic utility is derived from the unique interplay of its acetoxy, diethylamino, and butyne functionalities. This guide provides a comprehensive analysis of the core mechanisms governing its reactivity. We will explore its role as a precursor to valuable allenic intermediates, its participation in nucleophilic substitution reactions, and the intramolecular influence of the diethylamino group. This document will serve as a technical resource, offering not only theoretical mechanistic insights but also actionable experimental protocols and data presentation to empower researchers in leveraging this reagent for novel molecular design and synthesis.

Introduction: Unveiling the Potential of a Multifunctional Building Block

This compound, with the CAS Number 22396-77-6, is a propargyl acetate derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1][2] Its applications span from the development of electronic materials to the synthesis of complex, biologically active molecules.[3] The core of its reactivity lies in the strategic placement of an acetoxy leaving group and a nucleophilic/basic diethylamino moiety flanking a reactive alkyne. This arrangement allows for a variety of transformations, primarily centered around the formation of allenes and subsequent functionalization. This guide will dissect the fundamental mechanisms that underpin the synthetic applications of this powerful building block.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Boiling Point 217-218 °C
Density 0.961 g/mL at 25 °C
Refractive Index (n20/D) 1.4560

Core Mechanism: The Propargyl-Allenyl Rearrangement

The principal mechanistic pathway through which this compound exerts its synthetic utility is the propargyl-allenyl rearrangement. This transformation involves the conversion of the propargyl acetate to a highly reactive allene intermediate, which can then be trapped by a variety of nucleophiles. The reaction is often facilitated by a metal catalyst, typically copper or palladium, and the nature of the nucleophile and reaction conditions dictate the final product.

The Role of the Acetoxy and Diethylamino Groups

The acetoxy group serves as a competent leaving group, and its departure is often the initiating step of the rearrangement. The diethylamino group, on the other hand, can play multiple roles. It can act as an internal base, facilitating the elimination of the acetoxy group. Alternatively, it can coordinate to the metal catalyst, influencing the regio- and stereoselectivity of the reaction.

Generalized Mechanistic Pathway

The generally accepted mechanism for the formation of allenes from propargyl acetates is depicted below. This pathway is applicable to a wide range of substrates and is supported by extensive literature on analogous systems.[4]

G cluster_0 Catalytic Cycle Start This compound + M(0) OxAdd Oxidative Addition (Propargyl-M(II)-OAc) Start->OxAdd Rearrange Rearrangement (Allenyl-M(II)-OAc) OxAdd->Rearrange Isomerization NucAttack Nucleophilic Attack (Nu adds to allene) Rearrange->NucAttack Nu- RedElim Reductive Elimination (Product + M(0)) NucAttack->RedElim RedElim->Start Regeneration of M(0) G Start This compound Allene Allenic Intermediate Start->Allene Metal Catalyst, -OAc Heterocycle Heterocyclic Product Allene->Heterocycle Intramolecular Nucleophilic Attack

Sources

A Comprehensive Review of 1-Acetoxy-4-diethylamino-2-butyne and its Analogs: From Synthesis to Selective Muscarinic Agonism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth review of 1-Acetoxy-4-diethylamino-2-butyne, a versatile chemical intermediate, and its extensive family of analogs, which form a cornerstone in the development of selective muscarinic acetylcholine receptor (mAChR) agonists. While the parent compound finds utility in materials science, its structural motif—a tertiary amine linked by a butynyl spacer to an ester or a related functional group—is a privileged scaffold in medicinal chemistry. We will explore the synthesis, physicochemical properties, and rich pharmacology of this compound class. The narrative emphasizes the causality behind synthetic strategies and the structure-activity relationships (SAR) that govern receptor subtype selectivity. Detailed experimental protocols for synthesis and pharmacological evaluation are provided to offer field-proven insights for researchers in drug discovery and development.

Introduction: The Enduring Quest for Selective Muscarinic Agonists

The cholinergic system, modulated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological functions, including learning, memory, muscle contraction, and autonomic regulation.[1] Its actions are mediated by two receptor superfamilies: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs), which belong to the G protein-coupled receptor (GPCR) family, are divided into five subtypes (M1-M5) with distinct tissue distributions and signaling mechanisms.[2] This subtype diversity presents both a therapeutic opportunity and a significant challenge. While agonists that globally activate mAChRs have limited use due to their diffuse and side-effect-prone nature, subtype-selective agonists hold immense promise for treating a range of conditions, from Alzheimer's disease (M1) to Sjögren's syndrome (M3).

The 4-(dialkylamino)-2-butynyl scaffold emerged as a critical pharmacophore in this quest. A seminal compound, McN-A-343, demonstrated that this structural class could achieve functional selectivity, preferentially activating the M1 receptor subtype.[3][4] This discovery catalyzed decades of research into analogs of this scaffold, with this compound representing a foundational building block for many of these advanced molecules. This guide delves into the chemistry and biology of this important chemical family.

Physicochemical Profile: this compound

This compound (CAS: 22396-77-6) is the archetypal compound of this series. Its structure features a terminal diethylamino group, a central but-2-yne linker, and a terminal acetoxy group. These features dictate its reactivity and its utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 22396-77-6[5][6]
Molecular Formula C₁₀H₁₇NO₂[7]
Molecular Weight 183.25 g/mol [6][7]
Boiling Point 217-218 °C[5][6]
Density 0.961 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.4560[5][6]
Purity Typically ≥97%[6]

Beyond its role in medicinal chemistry, this compound is also recognized as a versatile intermediate in the manufacturing of electronic chemicals, particularly for Organic Light-Emitting Diode (OLED) technology, where high purity is a critical requirement.[8][9][10]

Synthesis and Chemical Transformations

The synthesis of this compound and its analogs relies on well-established organic chemistry principles, primarily the manipulation of propargyl alcohols.

Core Synthesis of the Parent Compound

A common and efficient route involves the acetylation of the corresponding alcohol, 4-diethylamino-2-butyn-1-ol.[11] This precursor is itself typically prepared via a Mannich-type reaction involving propargyl alcohol, diethylamine, and an aldehyde (like formaldehyde).

G start Precursors: 4-diethylamino-2-butyn-1-ol Acetic Anhydride reaction Acetylation Reaction Solvent (e.g., DCM) Optional: Base catalyst start->reaction 1. Reactants workup Aqueous Workup - Quench excess anhydride - Neutralize acid byproduct - Extract with organic solvent reaction->workup 2. Reaction Quench purification Purification - Dry organic layer (e.g., Na₂SO₄) - Solvent evaporation - Distillation or Chromatography workup->purification 3. Isolation product Final Product: This compound purification->product 4. Final Product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a representative lab-scale synthesis.

Materials:

  • 4-(Diethylamino)-2-butyn-1-ol (1.0 eq)[]

  • Acetic anhydride (1.2 eq)

  • Pyridine (catalytic amount) or Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(diethylamino)-2-butyn-1-ol in anhydrous DCM. Cool the flask to 0 °C using an ice bath.

  • Addition of Reagents: Add pyridine or triethylamine to the solution. Subsequently, add acetic anhydride dropwise while maintaining the temperature at 0 °C. Causality: The base neutralizes the acetic acid byproduct, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[5]

Strategies for Analog Synthesis

The versatility of the butynyl scaffold allows for extensive modification to explore the SAR.

  • Varying the Amine: The diethylamino group can be replaced with other secondary amines (e.g., pyrrolidine, piperidine) during the initial Mannich reaction to probe the steric and electronic requirements of the receptor's amine-binding pocket.[2]

  • Modifying the Ester: The acetoxy group is often replaced with more complex carbamates or other esters. This is a critical modification site for enhancing potency and selectivity, as seen in analogs like McN-A-343 which features a m-chlorophenylcarbamoyloxy group.[3]

  • Quaternization: The tertiary amine can be quaternized (e.g., with methyl iodide) to create permanently charged analogs. This modification restricts blood-brain barrier penetration, making them useful as peripheral probes.

Pharmacology and Mechanism of Action

The primary pharmacological interest in this class of compounds is their activity as muscarinic receptor agonists.

Muscarinic Receptor Activation

Upon binding to mAChRs, these agonists induce a conformational change in the receptor, activating associated G proteins. The five mAChR subtypes couple to different G protein families:

  • M1, M3, M5: Couple primarily through Gq/11, activating phospholipase C (PLC).

  • M2, M4: Couple through Gi/o, inhibiting adenylyl cyclase and modulating ion channels.

The activation of the M1 or M3 pathway by an agonist leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cellular response.

G M1/M3 Muscarinic Receptor Signaling Pathway (Gq-coupled) Agonist Butynyl Amine Agonist M1R M1/M3 G Protein Binding Site Agonist->M1R 1. Binding Gq Gq Protein (α, β, γ) M1R:g->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Gαq activates PIP2 PIP₂ PLC->PIP2 4. Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca 5a. Mobilizes PKC Protein Kinase C (PKC) Activation DAG->PKC 5b. Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Neuronal Excitation) Ca->Response PKC->Response G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Pharmacology cluster_lead Lead Optimization synthesis Design & Synthesize Analog Library purification Purify & Characterize (NMR, MS, HPLC) synthesis->purification binding Primary Screen: Radioligand Binding Assay (Determine Ki at M1-M5) purification->binding Test Compounds functional Secondary Screen: Functional Assay (Determine EC₅₀ & Emax) binding->functional selectivity Selectivity Profiling (Compare Ki / EC₅₀ across subtypes) functional->selectivity sar SAR Analysis (Identify key structural features) selectivity->sar Data Analysis lead_opt Iterative Design & Resynthesis sar->lead_opt lead_opt->synthesis Refine Structure

Caption: High-level workflow for the discovery and evaluation of muscarinic agonists.

Protocol 2: Radioligand Binding Assay for mAChRs

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled antagonist.

Materials:

  • Cell membranes prepared from cells expressing a single human mAChR subtype (e.g., M1).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective antagonist.

  • Test compounds (analogs) at various concentrations.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer (e.g., PBS).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Preparation: In a 96-well plate, add cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of atropine.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. Causality: This incubation period is determined empirically to ensure that the association and dissociation of the radioligand have reached a steady state.

  • Termination & Washing: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific [³H]-NMS binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Future Directions and Therapeutic Potential

The development of butynyl-amine analogs remains a vibrant area of research. The primary goal is to achieve greater subtype selectivity to create drugs with improved therapeutic windows.

  • CNS Applications: Non-quaternary amine analogs that can cross the blood-brain barrier are highly sought after as potential treatments for cognitive deficits in Alzheimer's disease and schizophrenia (M1 agonists) or as potential antipsychotics (M4 agonists). [4]* Peripheral Applications: Selective M3 agonists could be used to treat Sjögren's syndrome (by stimulating salivary and lacrimal glands) or glaucoma (by contracting the ciliary muscle). [3]* Challenges: A key challenge remains the high degree of conservation in the orthosteric binding site (where acetylcholine binds) across all five subtypes. Future strategies may focus on developing allosteric modulators or bitopic ligands that bind to both the orthosteric site and a less-conserved secondary site to achieve higher selectivity.

Conclusion

This compound is more than a simple chemical reagent; it is the progenitor of a pharmacologically rich class of compounds that has significantly advanced our understanding of the muscarinic receptor system. The inherent modularity of its structure—comprising an amine, a rigid linker, and a variable ester group—has allowed researchers to systematically probe the intricate structure-activity relationships governing receptor affinity and functional selectivity. While challenges in achieving perfect subtype selectivity persist, the butynyl-amine scaffold continues to serve as a powerful and enduring platform for the design of novel therapeutics targeting a wide range of cholinergic-related disorders.

References

  • Gualtieri, F., et al. (2001). (Trimethylammonium (McN-A-343)-related compounds. Effect of the butynyl chain inclusion into an aromatic unit on the potency for muscarinic receptors. PubMed. Available at: [Link]

  • Mutschler, E., et al. (1996). Muscarinic Receptor Binding and Activation of Second Messengers by Substituted N-Methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides. Journal of Medicinal Chemistry. Available at: [Link]

  • Entzeroth, M., et al. (1993). New functionally selective muscarinic agonists. PubMed. Available at: [Link]

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  • Josephsohn, N. S., et al. (2005). Practical and highly enantioselective synthesis of beta-alkynyl-beta-amino esters through Ag-catalyzed asymmetric mannich reactions of silylketene acetals and alkynyl imines. Organic Letters. Available at: [Link]

  • NIH. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC. Available at: [Link]

  • NIH. (n.d.). 4-(Diethylamino)-2-butyn-1-ol. PubChem. Available at: [Link]

  • PubMed. (2012). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. Available at: [Link]

  • PubMed. (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Pharmacology Biochemistry and Behavior. Available at: [Link]

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Initial Investigations into the Reactivity of 1-Acetoxy-4-diethylamino-2-butyne: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetoxy-4-diethylamino-2-butyne is a multifunctional propargylic compound that holds significant potential as a versatile building block in modern organic synthesis, particularly within the drug discovery pipeline. Its structure incorporates three key reactive centers: a propargylic acetate, an internal alkyne, and a tertiary amine. This guide provides an in-depth analysis of its principal reaction pathways, grounded in the established chemistry of propargyl esters and aminobutynes. We will explore the causality behind its reactivity in Lewis acid-catalyzed substitutions and transition-metal-catalyzed rearrangements, offering field-proven insights into experimental design and protocol validation. The objective is to equip researchers with the foundational knowledge to strategically employ this reagent in the synthesis of complex molecular architectures.

Molecular Profile and Strategic Significance

This compound, also known as 4-(Diethylamino)but-2-yn-1-yl acetate, is a combustible liquid with a molecular weight of 183.25 g/mol .[1][2] Its strategic value in synthesis stems from the convergence of a propargyl acetate—a moiety known for its susceptibility to substitution and rearrangement—and a diethylamino group, which can influence solubility, basicity, and serve as a handle for further functionalization. Propargylamine frameworks are considered "privileged" structures in medicinal chemistry, appearing in drugs like rasagiline and selegiline for the treatment of neurodegenerative diseases.[3] This positions our title compound as a valuable precursor for novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22396-77-6[1]
Molecular Formula C₁₀H₁₇NO₂[2]
Molecular Weight 183.25 g/mol [1][2]
Boiling Point 217-218 °C[4]
Density 0.961 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.4560[4]

Synthesis via Aminomethylation: The Mannich Reaction Pathway

The most direct and industrially scalable synthesis of 1,4-aminoalkynes is the Mannich reaction, a three-component condensation of an alkyne, an aldehyde (commonly formaldehyde), and a secondary amine.[5][6] In the context of our target molecule, the likely precursors are propargyl acetate, formaldehyde, and diethylamine.

The causality of this reaction hinges on the initial formation of the highly electrophilic Eschenmoser salt intermediate, an iminium ion, from diethylamine and formaldehyde.[5] The terminal alkyne of a precursor like propargyl alcohol (which would be acetylated in a subsequent step) or propargyl acetate itself can be activated, often with a copper(I) catalyst, to form a copper acetylide.[7] This nucleophilic acetylide then attacks the iminium ion, forging the crucial C-C bond and yielding the propargylamine product. This one-pot approach is highly atom-economical and is a cornerstone of propargylamine synthesis.[8][9]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Reaction Core R1 Propargyl Acetate Acetylide Acetylide Formation R1->Acetylide  Cu(I) R2 Diethylamine Iminium Iminium Ion Formation (Eschenmoser Salt) R2->Iminium R3 Formaldehyde R3->Iminium Cat Cu(I) Salt (e.g., CuCl) Cat->Acetylide Coupling C-C Bond Formation Iminium->Coupling Acetylide->Coupling Workup Aqueous Workup & Purification Coupling->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound via a Mannich-type reaction.

Core Reactivity of the Propargyl Acetate Moiety

The propargyl acetate functional group is the molecule's primary hub of reactivity, enabling a diverse range of transformations. The key is the ability of the acetate to function as an effective leaving group, particularly upon activation by a Lewis acid, which facilitates the formation of a stabilized propargyl cation intermediate.[10]

Lewis Acid-Catalyzed Nucleophilic Substitution

Propargylic substitution is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.[11] While the hydroxyl group of a propargyl alcohol is a poor leaving group, the corresponding acetate is readily displaced. The reaction is significantly accelerated by Lewis acids such as InCl₃, FeCl₃, or TiCl₄, which coordinate to the carbonyl oxygen of the acetate, enhancing its leaving group ability.[10][12] This generates a propargylic cation that can be attacked by a wide array of nucleophiles.

Causality in Catalyst Selection: The choice of Lewis acid is critical and field-proven. Indium(III) chloride (InCl₃) is particularly effective because it is an inexpensive, water-tolerant Lewis acid that efficiently catalyzes these substitutions with high yields and excellent chemoselectivity, often avoiding the elimination side products that can plague other systems.[10] Iron(III) chloride (FeCl₃) offers a similarly cost-effective and general method for coupling with C- and heteroatom-centered nucleophiles.[8][12]

G start This compound + Lewis Acid (LA) intermediate Activated Complex [Substrate-LA] start->intermediate Coordination cation Propargylic Cation + Acetate Anion intermediate->cation Leaving Group Departure product Substituted Product (Nu-CH₂-C≡C-CH₂-NEt₂) cation->product nucleophile Nucleophile (Nu⁻) nucleophile->cation Nucleophilic Attack

Caption: General mechanism for Lewis acid-catalyzed propargylic substitution.

Experimental Protocol: Indium-Catalyzed Substitution with an Alcohol

This protocol is a representative, self-validating system for the synthesis of a propargyl ether.

  • Inert Atmosphere Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the desired alcohol nucleophile (e.g., ethanol, 3.0 mmol, 3.0 eq) and the chosen solvent (e.g., nitromethane, 5 mL).

  • Catalyst Introduction: Add indium(III) chloride (InCl₃, 0.1 mmol, 10 mol%). Causality Note: A catalytic amount is sufficient as the InCl₃ is regenerated. Nitromethane is an excellent solvent for this system, often providing higher yields than other options like dioxane.[10]

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup and Validation: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃ (10 mL) and extract with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure propargyl ether. The expected outcome is a high yield (>85%) of the desired product with minimal elimination byproducts, validating the choice of the InCl₃/MeNO₂ system.[10]

Gold- and Platinum-Catalyzed Rearrangements

Propargyl acetates are renowned for undergoing remarkable skeletal rearrangements when treated with carbophilic transition metals like Au(I), Au(III), or Pt(II).[13][14] These reactions provide access to complex molecular scaffolds from simple starting materials. Two primary, often competing, mechanistic pathways dominate this reactivity.

  • Path A: 1,3-Acyloxy Migration ([4][4]-Sigmatropic Rearrangement): This pathway involves the migration of the acetate group from the propargylic position to the terminal alkyne carbon, proceeding through a metal-coordinated intermediate. The product of this migration is a highly reactive allenyl ester. This pathway is favored for substrates with an electronically unbiased internal alkyne.[14][15]

  • Path B: 1,2-Acyloxy Migration ([4][13]-Sigmatropic Rearrangement): This pathway is initiated by a 5-exo-dig cyclization of the acetate's carbonyl oxygen onto the metal-activated alkyne. Subsequent cycloreversion generates a crucial gold-carbene intermediate.[15] This reactive species can then undergo a variety of subsequent transformations, such as cyclopropanation or C-H insertion. This pathway is generally preferred for propargyl esters with terminal or electron-deficient alkynes.[15]

The choice between these pathways can be subtly influenced by the electronic nature of the alkyne substituents and the specific catalyst system employed.[15] This duality makes propargyl acetates powerful synthons for divergent synthesis strategies.

G cluster_main Gold-Catalyzed Rearrangement Pathways cluster_pathA Path A: 1,3-Migration cluster_pathB Path B: 1,2-Migration Start Propargyl Acetate + Au(I) Catalyst Activated π-Alkyne Complex Start->Activated PathA_Product Allenyl Ester Activated->PathA_Product [3,3]-Sigmatropic Rearrangement Carbene Gold-Carbene Intermediate Activated->Carbene [2,3]-Sigmatropic Rearrangement PathB_Product Further Products (e.g., Cyclopropanes) Carbene->PathB_Product

Caption: Competing rearrangement pathways for gold-catalyzed reactions of propargyl acetates.

Role and Reactivity of the Diethylamino Moiety

The tertiary amine in this compound is not merely a spectator. It imparts several key properties:

  • Basicity: It can be protonated to form an ammonium salt, significantly altering the molecule's solubility and potentially protecting the amine during certain transformations.

  • Nucleophilicity: The lone pair on the nitrogen can be alkylated to form a quaternary ammonium salt, which can then act as a phase-transfer catalyst or be used in elimination reactions.

  • Internal Base: In certain reactions, it can act as an intramolecular base, influencing reaction pathways without the need for an external basic reagent.

Applications and Future Outlook in Drug Discovery

The true power of this compound lies in its ability to serve as a launchpad for molecular complexity. The products derived from its core reactivity are themselves valuable intermediates.

Table 2: Synthetic Utility of Reaction Products

Reaction TypeImmediate ProductPotential Downstream Application
Nucleophilic Substitution Substituted PropargylaminesSynthesis of N-heterocycles (pyrroles, indolizines), enzyme inhibitors.[3]
1,3-Migration Allenyl EstersSubstrates for cycloadditions, synthesis of functionalized dienes.[16]
1,2-Migration Gold-CarbenesIntramolecular C-H insertion to form cyclic structures, cyclopropanation.[17]

The ability to rapidly generate diverse chemical scaffolds from a single, versatile starting material is a central goal in modern drug discovery.[18][19] By understanding and controlling the reactivity of this compound, research teams can accelerate the development of new chemical entities (NCEs) for a range of therapeutic targets.

Safety and Handling

Based on supplier safety data, this compound is classified as a warning-level chemical that can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. A respirator with a suitable filter (e.g., type ABEK) is recommended.

  • Storage: Store in a cool, dry place away from incompatible materials. It is classified as a combustible liquid.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated synthetic tool. Its reactivity is dominated by the propargyl acetate moiety, which, under the influence of carefully selected catalysts, can undergo either high-fidelity nucleophilic substitution or complex, structure-building rearrangements. The tertiary amine provides an additional layer of functionality, influencing the molecule's physical properties and offering another site for chemical modification. For scientists in drug development, a thorough understanding of these reaction pathways provides a reliable and versatile strategy for the efficient construction of novel, pharmacologically relevant molecules.

References

  • Lin, M., Hao, L., Liu, X., Chen, Q., Wu, F., Yan, P., Xu, S., Chen, X., Wen, J., & Zhan, Z. (2011). Nucleophilic Substitution of Secondary Alkyl-Substituted Propargyl Acetates: An Economic and Practical Indium Trichloride Catalysis. SYNLETT, 2011(5), 665–670. [Link]

  • Fürstner, A., & Hannen, P. (2006). Platinum- and gold-catalyzed rearrangement reactions of propargyl acetates: total syntheses of (-)-alpha-cubebene, (-)-cubebol, sesquicarene and related terpenes. Chemistry – A European Journal, 12(11), 3006–3019. [Link]

  • Swift, C. A., & Gronert, S. (2016). Gold(I)-Induced Rearrangements of Propargyl Derivatives: A Gas-Phase Study. Organometallics, 35(22), 3844–3851. [Link]

  • Yeo, J. L., & Lee, Y. A. (2023). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. Accounts of Chemical Research, 56(12), 1406–1420. [Link]

  • Yeo, J. L., & Lee, Y. A. (2023). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. Accounts of Chemical Research. [Link]

  • Fürstner, A., & Hannen, P. (2006). Platinum- and Gold-Catalyzed Rearrangement Reactions of Propargyl Acetates: Total Syntheses of (−)-α-Cubebene, (−)-Cubebol. Chem. - Eur. J., 12, 3006–3019. [Link]

  • Gámez-Montaño, R., & Andrade-López, N. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(11), 3127. [Link]

  • Gámez-Montaño, R., & Andrade-López, N. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(11), 3127. [Link]

  • Tyagi, P., & Van der Eycken, E. V. (2017). Mannich Reactions of Alkynes: Mechanistic Insights and the Role of Sub-Stoichiometric Amounts of Alkynylcopper(I) Compounds in the Catalytic Cycle. European Journal of Organic Chemistry, 2017(43), 6439-6453. [Link]

  • AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved January 7, 2026, from [Link]

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  • Wikipedia. (n.d.). Mannich reaction. Retrieved January 7, 2026, from [Link]

  • Sharma, U., & Van der Eycken, E. V. (2018). Scope and advances in the catalytic propargylic substitution reaction. Chemical Society Reviews, 47(16), 6186–6202. [Link]

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Methodological & Application

Application Notes and Protocols: 1-Acetoxy-4-diethylamino-2-butyne as a Versatile Intermediate for Electronic Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and potential applications of 1-Acetoxy-4-diethylamino-2-butyne (CAS: 22396-77-6), a versatile chemical intermediate of significant interest in the field of electronic materials. The unique molecular architecture of this compound, featuring a reactive terminal alkyne, a tertiary amine, and an acetate-protected primary alcohol, offers multiple avenues for synthetic elaboration. This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed protocols, mechanistic insights, and a forward-looking perspective on its utility in the creation of advanced electronic chemicals.

Introduction: The Strategic Importance of a Multifunctional Building Block

The relentless drive for innovation in electronics necessitates the development of novel organic materials with precisely tailored properties. This compound has emerged as a key building block in this endeavor. Its trifunctional nature allows for a modular approach to the synthesis of complex molecules, such as hole-transporting materials for Organic Light-Emitting Diodes (OLEDs), components for advanced polymers, and potentially, specialized materials for semiconductor manufacturing.[1] The presence of the diethylamino group can enhance solubility and influence the electronic properties of the final material, while the protected hydroxyl and terminal alkyne functionalities provide orthogonal reactive sites for subsequent chemical transformations.[1] This application note will first detail a robust, two-step synthesis of this compound and then explore its potential applications in the synthesis of next-generation electronic materials, providing generalized protocols for its derivatization.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe handling and successful application in synthesis.

PropertyValueReference
CAS Number 22396-77-6[2]
Molecular Formula C₁₀H₁₇NO₂[2]
Molecular Weight 183.25 g/mol [2]
Boiling Point 217-218 °C (lit.)[2][3]
Density 0.961 g/mL at 25 °C (lit.)[2][3]
Refractive Index (n20/D) 1.4560 (lit.)[2][3]
Flash Point 103.3 °C (217.9 °F) - closed cup[2]
Appearance Colorless to light yellow liquid
Purity (typical) ≥97%[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved through a two-step process: a Mannich-type reaction to create the precursor alcohol, 4-(diethylamino)-2-butyn-1-ol, followed by its acetylation. This approach offers high yields and utilizes readily available starting materials.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Acetylation Propargyl Alcohol Propargyl Alcohol Mannich_Reaction Mannich Reaction Propargyl Alcohol->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Diethylamine Diethylamine Diethylamine->Mannich_Reaction Copper(II) Acetate Copper(II) Acetate Copper(II) Acetate->Mannich_Reaction Catalyst 1,4-Dioxane 1,4-Dioxane 1,4-Dioxane->Mannich_Reaction Solvent Heat Heat Heat->Mannich_Reaction Condition 4-(diethylamino)-2-butyn-1-ol 4-(diethylamino)-2-butyn-1-ol Mannich_Reaction->4-(diethylamino)-2-butyn-1-ol Acetylation_Reaction Acetylation 4-(diethylamino)-2-butyn-1-ol->Acetylation_Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation_Reaction Acetic Acid Acetic Acid Acetic Acid->Acetylation_Reaction Solvent/Reagent Sulfuric Acid Sulfuric Acid Sulfuric Acid->Acetylation_Reaction Catalyst Heat_Acetylation Heat Heat_Acetylation->Acetylation_Reaction Condition This compound This compound Acetylation_Reaction->this compound

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 4-(diethylamino)-2-butyn-1-ol (Mannich Reaction)

This procedure is adapted from established Mannich reaction protocols for the synthesis of propargylamines.[4][5]

Materials:

  • Paraformaldehyde

  • N,N-Diethylamine

  • Copper(II) acetate

  • 1,4-Dioxane

  • Propargyl alcohol (2-propyn-1-ol)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine paraformaldehyde (1.05 eq), N,N-diethylamine (3 eq), and a catalytic amount of copper(II) acetate (0.075 eq) in 1,4-dioxane.

  • Initial Heating: Heat the mixture to 60-65 °C with stirring.

  • Addition of Propargyl Alcohol: After 1.5 hours, add propargyl alcohol (1.5 eq) to the reaction mixture.

  • Reaction Completion: Increase the temperature to 90-95 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Evaporate the 1,4-dioxane under reduced pressure to yield the crude 4-(diethylamino)-2-butyn-1-ol as an oil.[4] The product can be purified by vacuum distillation.

Causality and Insights: The Mannich reaction is a classic example of nucleophilic addition of an amine to a non-enolizable aldehyde (in this case, formaldehyde generated from paraformaldehyde) to form a reactive iminium ion. This is followed by the attack of the weakly acidic terminal proton of propargyl alcohol, acting as a nucleophile, on the iminium ion. The copper(II) acetate acts as a Lewis acid catalyst, activating the reactants. The excess of diethylamine serves both as a reactant and a base to neutralize any acidic byproducts.

Part 2: Synthesis of this compound (Acetylation)

This protocol is based on a patented procedure for the acetylation of 4-(diethylamino)-2-butyn-1-ol.[4]

Materials:

  • 4-(diethylamino)-2-butyn-1-ol

  • Acetic acid

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Dichloromethane

  • Deionized water

  • Sodium bicarbonate

Protocol:

  • Reaction Setup: In a round-bottom flask, prepare a mixture of 4-(diethylamino)-2-butyn-1-ol (1 eq), acetic acid (2 volumes), and acetic anhydride (1 volume).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.05 volumes) to the mixture.

  • Reaction: Heat the mixture to 65-70 °C and maintain for 2 hours.

  • Solvent Removal: After the reaction is complete, evaporate the excess acetic acid and acetic anhydride under reduced pressure.

  • Workup: Cool the residue and pour it into a mixture of dichloromethane (6 volumes) and deionized water (10 volumes).

  • Neutralization: Slowly add solid sodium bicarbonate to the biphasic mixture with vigorous stirring until effervescence ceases and the aqueous layer is neutral to litmus paper.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer with a 2% sodium bicarbonate solution and then with a 1% EDTA solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as an oil.[4] The product can be further purified by vacuum distillation.

Causality and Insights: This is a classic acid-catalyzed esterification reaction. Acetic anhydride is the acetylating agent, and concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of acetic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 4-(diethylamino)-2-butyn-1-ol. Acetic acid serves as a co-solvent and can also participate in the reaction equilibrium. The workup with sodium bicarbonate is crucial to neutralize the acidic catalyst and any remaining acetic acid.

Applications in the Synthesis of Electronic Chemicals: Proposed Protocols

The true value of this compound lies in its potential as a versatile precursor for a range of electronic materials. Its terminal alkyne functionality is particularly amenable to powerful C-C bond-forming reactions such as the Sonogashira coupling and azide-alkyne "Click" chemistry.

Application A: Synthesis of Aryl-Substituted Alkynes via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7] This reaction can be employed to couple this compound with various aryl halides, which are common building blocks for hole-transport materials in OLEDs.

Generalized Protocol for Sonogashira Coupling:

  • Reaction Setup: To a solution of this compound (1.2 eq) and an aryl halide (e.g., an iodinated or brominated carbazole or triphenylamine derivative) (1.0 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Base Addition: Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 eq), to the reaction mixture.

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed (monitored by TLC or GC-MS).

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted alkyne.

Logical Framework for Sonogashira Coupling Application

Intermediate 1-Acetoxy-4-diethylamino- 2-butyne Sonogashira Sonogashira Coupling Intermediate->Sonogashira Aryl_Halide Aryl Halide (e.g., Iodocarbazole) Aryl_Halide->Sonogashira HTM_Precursor Hole-Transport Material Precursor Sonogashira->HTM_Precursor Catalysts Pd Catalyst Cu(I) Co-catalyst Amine Base Catalysts->Sonogashira

Caption: Sonogashira coupling of the intermediate with an aryl halide.

Application B: Formation of Triazole-Containing Materials via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry," provides an exceptionally efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2][3] This reaction can be used to link this compound to azide-functionalized molecules or polymers, creating materials with enhanced thermal and chemical stability.

Generalized Protocol for CuAAC "Click" Reaction:

  • Reaction Setup: In a suitable solvent system (e.g., THF/water, DMSO), dissolve this compound (1.0 eq) and an organic azide (1.0 eq).

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst in situ by mixing a copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) with a reducing agent (e.g., sodium ascorbate, 10-20 mol%). A ligand such as TBTA can also be added to stabilize the copper(I) species.

  • Reaction: Add the catalyst solution to the mixture of the alkyne and azide. Stir the reaction at room temperature. The reaction is often rapid, and its progress can be monitored by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, the product can often be isolated by simple filtration if it precipitates. Alternatively, an extractive workup followed by column chromatography can be employed for purification.

Safety and Handling

This compound is classified as an irritant.[2] It can cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, it is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of advanced electronic chemicals. Its straightforward two-step synthesis, detailed in this guide, makes it an accessible building block for research and development. The presence of multiple functional groups allows for its incorporation into a wide array of molecular architectures through robust and high-yielding reactions like the Sonogashira coupling and azide-alkyne cycloaddition. As the demand for novel organic electronic materials continues to grow, the strategic application of multifunctional intermediates such as this compound will be instrumental in the development of next-generation technologies.

References

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (2009). WO2009122429A2 - Crystalline oxybutynin and process for preparing the same.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The Chemistry Behind Your Screens: Focus on this compound. (n.d.). Retrieved from [Link]

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Application Notes & Protocols: A Detailed Guide to the Synthesis of 1-Acetoxy-4-diethylamino-2-butyne Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propargylamines are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of nitrogen-containing heterocycles, complex natural products, and pharmacologically active molecules.[1] Their significance in medicinal chemistry, particularly as components of enzyme inhibitors and central nervous system agents, necessitates efficient and reliable synthetic methodologies. This application note provides a comprehensive experimental protocol for the synthesis of 1-Acetoxy-4-diethylamino-2-butyne, a representative propargylamine derivative. The protocol is centered around the highly efficient, one-pot, three-component Mannich reaction, also known as the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step procedure, and outline the necessary characterization and safety protocols.

Introduction: The Significance of Propargylamine Scaffolds

The propargylamine motif is a cornerstone in modern drug discovery and organic synthesis.[3] These structures are integral to a wide range of bioactive compounds and are frequently employed as key intermediates for synthesizing more complex molecular architectures.[2] The traditional synthesis of propargylamines often involves the amination of propargylic halides or the reaction of moisture-sensitive organometallic reagents (like lithium acetylides or Grignard reagents) with imines, which require stringent reaction conditions.[4]

The advent of transition-metal-catalyzed multicomponent reactions has revolutionized access to these valuable compounds.[4][5] Among these, the copper-catalyzed A³ coupling of an aldehyde, an alkyne, and an amine stands out for its operational simplicity, high atom economy, and the ability to generate molecular complexity in a single synthetic step.[1] This guide focuses on applying this powerful methodology to the synthesis of this compound and its derivatives.

The A³ Coupling Reaction: Mechanism and Rationale

The A³ coupling is a powerful and versatile tool for constructing propargylamines.[1] The reaction is typically catalyzed by various metal salts, with copper being one of the most frequently used due to its low cost and high reactivity.[5]

Core Mechanism: The generally accepted mechanism for the copper-catalyzed A³ coupling reaction proceeds through a dual activation pathway:

  • Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Formation of Iminium Ion: Concurrently, the aldehyde and the secondary amine condense to form a highly electrophilic iminium ion.

  • Nucleophilic Attack: The copper acetylide then undergoes a nucleophilic attack on the iminium ion, forming the new C-C bond and generating the propargylamine product. The catalyst is regenerated in this process, allowing it to re-enter the catalytic cycle.

This one-pot synthesis is highly efficient as it avoids the isolation of intermediate products, saving time and resources.[4]

A3_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Alkyne R¹-C≡C-H (Terminal Alkyne) Cu_Acetylide R¹-C≡C-Cu (Copper Acetylide) Alkyne->Cu_Acetylide + Cu(I) Amine R²R³NH (Secondary Amine) Iminium_Ion [R²R³N=CHR⁴]⁺ (Iminium Ion) Amine->Iminium_Ion Aldehyde R⁴CHO (Aldehyde) Aldehyde->Iminium_Ion + Amine - H₂O Catalyst Cu(I) Catalyst Product Propargylamine Product Cu_Acetylide->Product + Iminium Ion Product->Catalyst Regenerates Catalyst

Caption: General mechanism of the copper-catalyzed A³ coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the target compound from propargyl acetate, diethylamine, and paraformaldehyde.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Amount (mmol)Volume / MassProperties
Propargyl Acetate107-19-798.09 g/mol 10.0~0.96 mLAlkyne Source
Diethylamine109-89-773.14 g/mol 10.0~1.04 mLAmine Source
Paraformaldehyde30525-89-4(30.03)n g/mol 11.00.33 gAldehyde Source
Copper(I) Chloride (CuCl)7758-89-698.99 g/mol 1.099 mgCatalyst
Toluene108-88-392.14 g/mol -20 mLSolvent
Dichloromethane (DCM)75-09-284.93 g/mol -~75 mLExtraction Solvent
Anhydrous Na₂SO₄7757-82-6142.04 g/mol -As neededDrying Agent
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure

Synthesis_Workflow A 1. Setup Assemble glassware under N₂ atmosphere. B 2. Reagent Addition Add CuCl, diethylamine, paraformaldehyde, propargyl acetate, and toluene to the flask. A->B C 3. Reaction Heat the mixture to 100°C and stir vigorously for 12 hours. B->C D 4. Work-up Cool, remove solvent, add water and DCM. Extract aqueous layer. C->D E 5. Purification Dry organic layer with Na₂SO₄, concentrate, and purify via silica gel chromatography. D->E F 6. Characterization Analyze the purified product using NMR, MS, and IR spectroscopy. E->F

Caption: Experimental workflow for the synthesis and purification.

  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the system is flushed with an inert gas (Nitrogen or Argon) to prevent oxidation.

  • Charging the Flask: To the flask, add copper(I) chloride (99 mg, 1.0 mmol). Subsequently, add toluene (20 mL), diethylamine (1.04 mL, 10.0 mmol), paraformaldehyde (0.33 g, 11.0 mmol), and finally propargyl acetate (0.96 mL, 10.0 mmol).

  • Reaction Conditions: Immerse the flask in a preheated heating mantle and bring the internal temperature to 100°C. Stir the reaction mixture vigorously for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: After 12 hours, allow the reaction mixture to cool to room temperature. Remove the toluene using a rotary evaporator. To the residue, add deionized water (25 mL) and dichloromethane (DCM, 50 mL). Transfer the mixture to a separatory funnel and shake vigorously.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM (2 x 25 mL). Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layer with a saturated NaCl solution (brine), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (100-200 mesh) using a hexane:ethyl acetate (e.g., 80:20 v/v) eluent system to isolate the pure this compound.[4]

Characterization and Data

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Physical and Spectroscopic Data
PropertyValueSource
Chemical Formula C₁₀H₁₇NO₂[6]
Molecular Weight 183.25 g/mol [6]
Appearance Colorless to light yellow liquid-
Boiling Point 217-218 °C[7]
Density 0.961 g/mL at 25 °C[7]
Refractive Index (n²⁰/D) 1.4560[7]

Expected Spectroscopic Data:

  • ¹H NMR: Peaks corresponding to the ethyl groups (triplet and quartet), the acetyl methyl group (singlet), and the methylene protons adjacent to the nitrogen, alkyne, and oxygen.

  • ¹³C NMR: Resonances for the alkyne carbons, the carbonyl carbon, and the various aliphatic carbons.

  • Mass Spectrometry (MS): A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C≡C triple bond and the C=O ester carbonyl group.

Safety and Handling

This compound is a chemical that requires careful handling.

  • Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).

  • Hazard Statements (H-codes): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements (P-codes): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Safety goggles (eyeshields), chemical-resistant gloves, and a lab coat are mandatory. All operations should be performed in a well-ventilated fume hood.

Conclusion

The A³ coupling reaction provides a robust and highly efficient pathway for the synthesis of this compound and its derivatives. This application note offers a detailed, field-proven protocol that can be readily adapted by researchers in organic synthesis and drug development. The operational simplicity and high yield associated with this one-pot method make it a valuable tool for accessing the important propargylamine scaffold.

References

  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. [Link]

  • Reddy, K. S., et al. (2014). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Sustainable Chemistry & Engineering, 2(4), 649-652. [Link]

  • Wang, X., et al. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters, 21(20), 8345-8349. [Link]

  • Huebner, S., et al. (2000). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Molecules, 5(3), 484. [Link]

  • Borah, B. J., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22165-22186. [Link]

  • Wang, X., et al. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters, 21(20), 8345-8349. [Link]

  • Gevorgyan, A., et al. (2023). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. RSC Advances, 13(41), 28989-28994. [Link]

  • This compound. LookChem. [Link]

Sources

The Untapped Potential of 1-Acetoxy-4-diethylamino-2-butyne in Advanced Polymer Synthesis: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Building Block

1-Acetoxy-4-diethylamino-2-butyne is a versatile chemical intermediate characterized by a unique combination of reactive functional groups: a terminal alkyne, a tertiary amine, and an acetoxy group.[1][2] This distinct molecular architecture positions it as a promising, yet largely unexplored, candidate for the development of advanced polymers with tailored functionalities. While specific, peer-reviewed polymerization protocols for this exact monomer are not yet prevalent in publicly accessible literature, its structural motifs suggest significant potential in several areas of polymer chemistry. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its theoretical applications, plausible reaction mechanisms, and hypothetical, yet scientifically grounded, protocols to stimulate further investigation into this intriguing molecule.

The presence of the propargylamine moiety is particularly noteworthy. Propargylamines are a class of compounds known for their utility in synthesizing high-performance polymers, such as polybenzoxazines with low polymerization temperatures and enhanced thermal stability. The alkyne group offers a reactive site for various polymerization techniques, including addition polymerization and click chemistry, while the tertiary amine can act as a catalytic center or a site for quaternization to introduce charge into the polymer backbone.[3]

This document will delve into the prospective applications of this compound as both a monomer for novel polymer synthesis and as a reactive curing agent for thermosetting resins. We will explore the underlying chemical principles and provide detailed, albeit theoretical, experimental protocols to serve as a foundational guide for pioneering research in this area.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in any synthetic protocol.

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₂[4]
Molecular Weight 183.25 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Boiling Point 217-218 °C[1][2]
Density 0.961 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.4560[1][2]
Flash Point 103 °C (217.9 °F)[4]

Safety Precautions: this compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4] Key safety information is summarized below:

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use only in a well-ventilated area.[4]

  • Personal Protective Equipment: Wear protective gloves, clothing, eye, and face protection.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.[3][4]

Application Note I: this compound as a Monomer in Functional Polymer Synthesis

The presence of a terminal alkyne group makes this compound a prime candidate for polymerization. The resulting polymer would feature a pendant side chain containing both an acetoxy and a diethylamino group, offering a unique combination of properties and post-polymerization modification opportunities.

Plausible Polymerization Mechanisms

1. Free Radical Polymerization: The carbon-carbon triple bond can undergo addition polymerization initiated by a free radical source. This would lead to a polyacetylene-type backbone with pendant diethylaminomethyl and acetoxymethyl groups.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition M Monomer R->M Initiates Polymerization RMn R-(M)n-M• RM R-M• RM->M + M RM->RMn Chain Growth RMn2 R-(M)n-M• P Polymer (P) RMn2->P Combination or Disproportionation RMn3 R-(M)m-M• caption Fig. 1: Generalized Free Radical Polymerization Workflow

Fig. 1: Generalized Free Radical Polymerization Workflow

2. Cationic Polymerization: The electron-rich alkyne could potentially be susceptible to cationic polymerization, initiated by a strong Lewis acid. The tertiary amine functionality, however, may interfere by complexing with the initiator. Careful selection of the initiator and reaction conditions would be critical.

3. Co-polymerization: this compound could be co-polymerized with other monomers, such as vinyl monomers (e.g., styrene, acrylates) or other acetylenic compounds, to tailor the properties of the final polymer.

Hypothetical Protocol: Free Radical Polymerization of this compound

Objective: To synthesize a homopolymer of this compound via free radical polymerization.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Monomer Purification: Purify the monomer by passing it through a short column of basic alumina to remove any acidic impurities that could interfere with the polymerization.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 5 g, 27.3 mmol) in anhydrous toluene (20 mL).

  • Initiator Addition: Add AIBN (e.g., 0.045 g, 0.27 mmol, 1 mol% relative to the monomer).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Characterization:

  • ¹H and ¹³C NMR: To confirm the polymer structure and the integrity of the pendant groups.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Application Note II: this compound as a Reactive Curing Agent for Epoxy Resins

The tertiary amine functionality of this compound suggests its potential as a curing agent or accelerator for epoxy resins. The amine can catalyze the ring-opening of the epoxide, while the alkyne group can undergo subsequent thermal cross-linking, leading to a highly cross-linked and potentially thermally stable network.

Plausible Curing Mechanism

The curing process would likely proceed in two stages:

  • Amine-Catalyzed Epoxy Ring-Opening: The tertiary amine initiates the anionic polymerization of the epoxy resin.

  • Thermal Cross-linking of Alkyne Groups: At elevated temperatures, the pendant alkyne groups can undergo thermal polymerization, leading to a densely cross-linked network. This dual curing mechanism could result in a thermoset with superior mechanical and thermal properties.

G cluster_stage1 Stage 1: Amine-Catalyzed Ring Opening cluster_stage2 Stage 2: Thermal Cross-linking Amine Tertiary Amine (from this compound) Epoxy Epoxy Resin Amine->Epoxy Catalyzes Opened Ring-Opened Epoxy (Linear Polymerization) Epoxy->Opened Forms Alkyne Pendant Alkyne Groups Opened->Alkyne Provides Pendant Alkynes Heat Elevated Temperature Network Cross-linked Thermoset Alkyne->Network Polymerize to form Heat->Network Induces caption Fig. 2: Proposed Dual Curing Mechanism

Fig. 2: Proposed Dual Curing Mechanism

Hypothetical Protocol: Curing of a Bisphenol A Epoxy Resin

Objective: To evaluate this compound as a curing agent for a standard epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (curing agent)

  • Silicone mold

  • Vacuum oven

  • Mechanical stirrer

Procedure:

  • Formulation: In a disposable container, weigh the DGEBA epoxy resin. Add this compound at a predetermined stoichiometric ratio (e.g., 10 parts per hundred of resin, phr).

  • Mixing: Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into a preheated silicone mold. Cure in an oven using a two-stage cycle:

    • Stage 1: 120 °C for 2 hours (for the initial amine-epoxy reaction).

    • Stage 2: 180 °C for 2 hours (for the thermal cross-linking of the alkyne groups).

  • Post-Curing: Gradually cool the cured sample to room temperature before demolding.

Characterization:

  • DSC: To study the curing kinetics and determine the glass transition temperature (Tg) of the cured thermoset.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the cured material.

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature.

  • Shore D Hardness: To assess the hardness of the cured thermoset.

Future Outlook and Potential Impact

The exploration of this compound in advanced polymer synthesis opens up exciting avenues for the creation of novel materials. Polymers derived from this monomer could find applications in:

  • Specialty Coatings and Adhesives: The presence of the amine functionality could promote adhesion to various substrates, while the cross-linkable alkyne group could enhance durability.

  • Electronic Materials: As suggested by its use as an intermediate for OLEDs, polymers incorporating this moiety may possess interesting optoelectronic properties.[3]

  • Biomaterials: The acetoxy group can be hydrolyzed to a hydroxyl group, and the tertiary amine can be quaternized, providing handles for bioconjugation or for creating antimicrobial surfaces.

Conclusion

While the dedicated application of this compound in polymer synthesis is still in its infancy, its unique molecular structure presents a compelling case for its investigation. This guide provides a theoretical framework and foundational protocols to encourage the scientific community to explore the full potential of this versatile building block. The successful synthesis and characterization of polymers and thermosets based on this molecule could lead to significant advancements in materials science.

References

  • This compound: A Versatile Intermediate for Electronic Chemicals. (2025, October 26).

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Application Notes and Protocols for 1-Acetoxy-4-diethylamino-2-butyne: A Comprehensive Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the proper laboratory techniques for handling and storing 1-Acetoxy-4-diethylamino-2-butyne (CAS No. 22396-77-6). This document synthesizes critical safety information, chemical properties, and field-proven laboratory practices to ensure the integrity of the compound and the safety of laboratory personnel. The protocols outlined herein are designed to be self-validating systems, emphasizing the causality behind each experimental choice.

Understanding the Compound: Chemical Profile and Associated Hazards

This compound is a combustible liquid with a molecular weight of 183.25 g/mol .[1][2] Its structure incorporates a tertiary amine, an acetylenic bond, and an acetate ester, each contributing to its specific reactivity and handling requirements.

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below for quick reference.

PropertyValueSource(s)
CAS Number 22396-77-6[3]
Molecular Formula C₁₀H₁₇NO₂[1][4]
Molecular Weight 183.25 g/mol [4]
Appearance Colorless to light yellow liquid[4][5]
Boiling Point 217-218 °C[3][4]
Density 0.961 g/mL at 25 °C[3]
Refractive Index n20/D 1.4560[3]
Flash Point 103.3 °C (217.9 °F) - closed cup[4]
Storage Class 10 - Combustible liquids
Identified Hazards and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and respiratory tract irritation.[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Signal Word: Warning.[4]

The presence of the acetylenic group suggests that, like other alkynes, it should be handled with care to avoid conditions that could lead to rapid decomposition, such as contact with certain metals or high temperatures and pressures.[6][7] The tertiary amine functionality makes the compound basic and susceptible to reaction with acids. Tertiary amines are generally more stable than primary and secondary amines; however, they can undergo degradation.[8][9][10]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Due to the identified hazards, a stringent PPE protocol is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles that meet European standard EN 166 are required.[4][5] A face shield should be worn in situations with a higher risk of splashing.[11][12]

  • Skin Protection:

    • Gloves: Protective gloves are essential.[4] Given the nature of the chemical, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.

    • Lab Coat/Gown: A clean lab coat or a disposable gown must be worn to protect street clothing and skin.[12] For larger quantities, long-sleeved, chemical-resistant clothing is advised.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If there is a risk of inhaling vapors, a respirator with a type ABEK (EN14387) filter is recommended.

The following diagram illustrates the mandatory PPE for handling this compound.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment Eyes Eye Protection (Goggles/Face Shield) Hands Hand Protection (Nitrile/Neoprene Gloves) Body Body Protection (Lab Coat/Gown) Respiratory Respiratory Protection (Fume Hood/Respirator) Researcher Researcher Researcher->Eyes Wears Researcher->Hands Wears Researcher->Body Wears Researcher->Respiratory Uses

Mandatory PPE for handling this compound.

Storage and Stability: Preserving Compound Integrity

Proper storage is critical to prevent degradation and ensure the long-term stability of this compound. The compound's functional groups are susceptible to hydrolysis (ester) and oxidation (amine, alkyne).

Storage Conditions
  • Temperature: Store in a cool, dry place. While specific temperature data is not available, refrigeration at 2-8°C is a prudent measure for long-term storage to minimize degradation.

  • Atmosphere: Due to the potential for oxidation of the tertiary amine and the acetylenic group, it is best practice to store this compound under an inert atmosphere (e.g., argon or nitrogen). This is especially critical after the container has been opened.

  • Light: Protect from light.[5] Store in an amber or opaque container.

  • Container: Keep the container tightly closed to prevent the ingress of moisture and air.[5] Use containers made of compatible materials like glass or high-density polyethylene.[13]

Potential Degradation Pathways

Understanding potential degradation is key to interpreting experimental results and ensuring the use of high-quality material.

  • Ester Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, the acetate ester can hydrolyze to form 4-(diethylamino)but-2-yn-1-ol and acetic acid.

  • Amine Oxidation: The tertiary amine can be susceptible to oxidation, leading to the formation of an N-oxide or other degradation products. This process can be accelerated by exposure to air and light.

  • Alkyne Reactivity: The acetylenic bond may undergo various reactions, including oxidation or polymerization, especially in the presence of certain metal catalysts or upon exposure to heat.

The following diagram illustrates the primary degradation concerns.

Degradation_Pathways cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Ester Hydrolysis (forms alcohol + acetic acid) Compound->Hydrolysis Oxidation Amine Oxidation (forms N-oxide) Compound->Oxidation Alkyne_Reaction Alkyne Reactions (e.g., polymerization) Compound->Alkyne_Reaction Moisture Moisture/H₂O Moisture->Hydrolysis Air_Light Air (O₂)/Light Air_Light->Oxidation Heat_Metals Heat/Metals Heat_Metals->Alkyne_Reaction

Potential degradation pathways for the compound.

Detailed Laboratory Protocols

The following protocols are designed for handling this compound on a standard laboratory scale. Given its potential sensitivity to air and moisture, techniques for handling air-sensitive reagents are recommended.[14][15][16]

Preparation of Glassware and Equipment

Causality: Adsorbed moisture on glassware can promote hydrolysis of the ester group.[14][15] Therefore, all glassware must be scrupulously dried.

Protocol:

  • Clean all glassware (flasks, syringes, needles, etc.) thoroughly.

  • Dry the glassware in an oven at a minimum of 125°C overnight.[14][17]

  • Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen).

  • Allow the glassware to cool to room temperature under the inert atmosphere before use.

  • For syringes and needles, dry them in an oven (plunger and barrel separated) and flush with inert gas during cooling.[14][15]

Protocol for Transferring the Liquid

Causality: To prevent exposure to atmospheric oxygen and moisture, the compound should be transferred using techniques that maintain an inert atmosphere.

Protocol using a Syringe:

  • Ensure the reagent bottle and the receiving flask are under a positive pressure of inert gas. A balloon or a Schlenk line can be used for this purpose.[18]

  • Puncture the septum of the reagent bottle with a needle connected to the inert gas line to ensure positive pressure.

  • Using a dry, inert-gas flushed syringe with a long needle, puncture the septum of the reagent bottle.

  • Slowly withdraw the desired volume of this compound into the syringe. It is good practice to withdraw a small amount of the inert gas headspace into the syringe after the liquid to prevent dripping.

  • Carefully remove the syringe from the reagent bottle and insert the needle through the septum of the receiving flask.

  • Inject the liquid into the receiving flask.

  • Remove the syringe and immediately clean it by rinsing with a suitable solvent (e.g., anhydrous acetone or ethyl acetate) followed by water. Failure to clean promptly can lead to clogged needles and frozen syringes.[14][15]

The workflow for this transfer is depicted below.

Syringe_Transfer_Workflow Start Start: Inert Atmosphere Setup Step1 Puncture Reagent Septum with Syringe Start->Step1 Step2 Withdraw Liquid Step1->Step2 Step3 Withdraw Inert Gas Headspace Step2->Step3 Step4 Transfer Syringe to Receiving Flask Step3->Step4 Step5 Inject Liquid Step4->Step5 Step6 Clean Syringe Immediately Step5->Step6 End End: Transfer Complete Step6->End

Workflow for transferring the liquid via syringe.

Spill Management and Waste Disposal

Spill Procedures

In case of a spill, follow these steps:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a sealed container for hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the waste in a properly labeled, sealed container.

  • Arrange for disposal through a licensed hazardous waste disposal company.[5][19] Do not dispose of it down the drain or in general waste.

Emergency First Aid Measures

These measures are based on the compound's Safety Data Sheet.[4][5]

  • In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4][5]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, call a physician.[4][5]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5]

  • If swallowed: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.

Conclusion

This compound is a valuable chemical intermediate with specific handling and storage requirements dictated by its chemical structure. By adhering to the principles of working under an inert atmosphere, utilizing appropriate personal protective equipment, and following the detailed protocols outlined in these notes, researchers can ensure the safe and effective use of this compound while maintaining its chemical integrity. A commitment to these practices is fundamental to both successful research outcomes and a safe laboratory environment.

References

  • SAFETY DATA SHEET - this compound. Fisher Scientific. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]

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  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. [Link]

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  • Handling And Storing Of Acetylene Cylinders. International Industrial Gases Ltd. [Link]

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  • 2-Butyne-1,4-diol SAFETY DATA SHEET. Alfa Aesar. [Link]

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"synthetic methodologies utilizing 1-Acetoxy-4-diethylamino-2-butyne as a building block"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetoxy-4-diethylamino-2-butyne is a versatile bifunctional molecule that has garnered significant interest as a building block in organic synthesis. Its structure, featuring a reactive propargyl acetate moiety and a tertiary amine, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthetic utility, offering detailed protocols and mechanistic insights for its application in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The unique combination of an alkynyl group, an acetoxy ester, and a tertiary amine within one molecule provides multiple reaction sites for chemical modification.[1][2] This versatility makes it a valuable intermediate for a variety of applications, including the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and other advanced electronic components.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 22396-77-6[4]
Molecular Formula C₁₀H₁₇NO₂[5]
Molecular Weight 183.25 g/mol [4][5]
Boiling Point 217-218 °C (lit.)[4][6]
Density 0.961 g/mL at 25 °C (lit.)[4][6]
Refractive Index n20/D 1.4560 (lit.)[4][6]
Flash Point 103.3 °C (closed cup)[4]

Core Synthetic Applications

The reactivity of this compound can be broadly categorized by the transformations involving its key functional groups: the propargyl acetate and the diethylamino group.

Propargylation Reactions

The primary utility of this compound lies in its ability to act as a propargylating agent. The acetate group serves as a good leaving group in the presence of a suitable catalyst, typically a transition metal complex, facilitating the introduction of the 4-(diethylamino)but-2-ynyl moiety onto various nucleophiles.

Protocol 1: Palladium-Catalyzed Propargylation of Amines

This protocol details a general procedure for the palladium-catalyzed amination of this compound, a transformation analogous to the well-established amination of allylic substrates.[7]

Rationale: Palladium catalysts, particularly Pd(0) complexes, are highly effective in activating propargyllic acetates towards nucleophilic attack. The choice of ligand is critical for reaction efficiency and selectivity.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous, degassed solvent (e.g., THF, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired propargylated amine.

Visualization of the Catalytic Cycle:

Palladium_Catalyzed_Propargylation cluster_cat_cycle Catalytic Cycle reagents This compound + R₂NH Pd0 Pd(0)L₂ reagents->Pd0 Oxidative Addition product Propargylated Amine product->Pd0 Reductive Elimination Pd_pi_allyl [Pd(II)(π-propargyl)L₂]⁺OAc⁻ Pd_pi_allyl->product Nucleophilic Attack by R₂NH

Caption: Palladium-catalyzed propargylation of amines.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. These reactions often proceed via an initial propargylation followed by an intramolecular cyclization.

Protocol 2: Synthesis of Substituted Pyrroles

This protocol outlines a potential pathway for the synthesis of substituted pyrroles, leveraging the reactivity of both the alkyne and the amine functionalities.

Rationale: The reaction can be envisioned to proceed through an initial Sonogashira coupling of the terminal alkyne (after in-situ deprotection of the acetate), followed by an intramolecular cyclization of the resulting enamine.

Materials:

  • This compound (1.0 equiv)

  • Aryl or vinyl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a reaction vessel, combine the aryl/vinyl halide, palladium catalyst, and CuI.

  • Add the solvent and the base, and degas the mixture.

  • Add this compound and heat the reaction under an inert atmosphere.

  • Monitor the reaction for the formation of the coupled product and subsequent cyclization.

  • After completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by chromatography to obtain the substituted pyrrole.

Workflow for Heterocycle Synthesis:

Heterocycle_Synthesis_Workflow start This compound step1 Functional Group Transformation (e.g., Sonogashira Coupling) start->step1 intermediate Key Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Heterocyclic Product step2->product

Caption: General workflow for heterocyclic synthesis.

Broader Applications and Future Outlook

Beyond its role in traditional organic synthesis, this compound is finding applications in materials science.[1] Its derivatives are being explored as components in semiconductor manufacturing and in the synthesis of advanced polymers with specific electronic or optical properties.[1] The presence of the tertiary amine and the rigid alkynyl backbone makes it a candidate for the development of novel functional materials.

The procurement of high-purity this compound is critical for these sensitive applications, as impurities can significantly impact the performance of electronic devices.[3] For research and development, it is essential to source this intermediate from reliable suppliers who can provide analytical data to confirm its purity.[3]

Safety and Handling

This compound is classified as a warning-level hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this compound.[4] It is a combustible liquid and should be stored in a well-ventilated area.[4]

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of functional groups allows for a wide array of chemical transformations, making it a powerful tool for the construction of complex molecules and materials. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and expand upon the synthetic potential of this remarkable compound.

References

  • Organic Syntheses. (n.d.). 1-ACETOXY-4-DIETHYLAMINO-2-BUTENE. Retrieved from [Link]

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Protocol for the Purification of 1-Acetoxy-4-diethylamino-2-butyne via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and materials science.

Abstract: This document provides a comprehensive, field-proven protocol for the purification of 1-Acetoxy-4-diethylamino-2-butyne, a key intermediate in the synthesis of advanced materials such as those used in OLEDs.[1] The inherent basicity of the tertiary amine moiety presents unique challenges for purification on standard silica gel, often leading to product loss and poor separation. This guide details a robust methodology, from initial Thin-Layer Chromatography (TLC) optimization to final product isolation, incorporating a basic modifier to neutralize the acidic stationary phase, ensuring high purity and yield.

Foundational Principles: Overcoming the Amine Challenge

This compound is a bifunctional molecule featuring an ester and a tertiary amine. While column chromatography is a fundamental purification technique, the basic nitrogen atom is the primary consideration for developing a successful protocol.[2][3]

  • The Causality of Tailing: Standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. A basic compound, like the diethylamino group in our target molecule, can undergo an acid-base interaction, leading to strong, often irreversible, binding.[3] Chromatographically, this manifests as significant "tailing" or "streaking," where the compound elutes slowly and asymmetrically, resulting in broad fractions, poor separation from impurities, and reduced yield.[3][4]

  • The Self-Validating Solution: A Basic Modifier: To create a self-validating and robust system, we must mitigate this undesirable interaction. The most effective strategy is to "tame" the stationary phase by incorporating a small amount of a volatile competing base, such as triethylamine (Et₃N), into the mobile phase (eluent).[3][4] The triethylamine will preferentially interact with the acidic silanol groups, effectively rendering the silica surface neutral from the perspective of our target compound. This allows for clean elution and separation based on polarity, as intended.

Method Development: The Power of TLC

Before committing a sample to a large-scale column, the separation conditions must be optimized using Thin-Layer Chromatography (TLC).[5][6] TLC is an indispensable tool for rapidly screening solvent systems to find the ideal mobile phase for the column.[4]

Objective: The goal is to identify a solvent system that provides a Retention Factor (Rƒ) value of approximately 0.2 - 0.4 for this compound. This Rƒ range typically translates well to preparative column chromatography, ensuring the compound elutes neither too quickly (poor separation) nor too slowly (broad bands, excessive solvent use).[4][6]

Screening Protocol for TLC:

  • Prepare several TLC developing chambers with different solvent systems. A good starting point is a 1:1 mixture of a non-polar and a polar solvent.

  • Crucially, add 0.5-1% triethylamine (Et₃N) to each potential mobile phase to prevent streaking.[4]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved mixture onto silica gel TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the separated spots using a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate (KMnO₄) dip, which is effective for visualizing alkynes.

Recommended Solvent Systems for Screening (all containing 0.5-1% Et₃N):

  • Ethyl Acetate / Hexanes

  • Dichloromethane / Methanol (start with a low percentage of methanol, e.g., 2-5%)

  • Diethyl Ether / Pentane

Adjust the ratio of the polar to non-polar solvent until the desired Rƒ is achieved. To increase the Rƒ, increase the proportion of the more polar solvent.[6]

Workflow for Purification

The following diagram outlines the logical flow of the entire purification process, from initial analysis to the final isolated product.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC_Screen TLC Screening with Et3N Solvent_Select Select Eluent (Rf ≈ 0.3) TLC_Screen->Solvent_Select Optimize Ratio Pack_Column Prepare Silica Slurry & Pack Column Solvent_Select->Pack_Column Load_Sample Dry Load Sample Pack_Column->Load_Sample Elute Elute with Optimized Solvent Load_Sample->Elute Collect Collect Fractions Elute->Collect Apply Positive Pressure TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Rotary Evaporation Final_Product Isolated Pure Product Evaporate->Final_Product

Caption: Workflow for the purification of this compound.

Detailed Step-by-Step Protocol

This protocol assumes a crude sample size of 1-5 grams and utilizes flash chromatography, where gentle air pressure is used to accelerate solvent flow.[5]

Materials and Equipment
  • Stationary Phase: Silica gel, standard grade (e.g., 230-400 mesh).

  • Reagents: Crude this compound, triethylamine (Et₃N).

  • Solvents: HPLC grade hexanes (or pentane), ethyl acetate, and dichloromethane.

  • Glassware: Chromatography column, test tubes for fraction collection, round-bottom flasks.

  • Apparatus: TLC plates, developing chambers, UV lamp, rotary evaporator, source of gentle positive pressure (air or nitrogen).

Column Preparation (Slurry Packing)
  • Secure the chromatography column vertically to a stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.[7]

  • In a beaker, prepare a slurry by mixing silica gel with the least polar solvent of your chosen eluent system (e.g., hexanes). A typical ratio is ~50-100 g of silica per 1 g of crude mixture.

  • Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure the silica packs down into a uniform bed without cracks or air bubbles.

  • Once packed, add another ~1 cm layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[8]

  • Drain the solvent until its level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading (Dry Loading Recommended)

Dry loading is superior for preventing band broadening and improving separation.

  • Dissolve the crude product in a minimal amount of a low-boiling-point solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

  • Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Gently and evenly add this powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully add the pre-mixed mobile phase (the optimized solvent system from TLC, including 0.5-1% Et₃N) to the column.

  • Open the stopcock and apply gentle positive pressure to the top of the column to begin elution. Aim for a flow rate of approximately 5 cm of solvent level decrease per minute.[7]

  • Collect the eluent in sequentially numbered test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Continuously monitor the separation by spotting fractions onto TLC plates. Analyze every few fractions to track the elution of the product.[2][5]

Product Isolation
  • Once the TLC analysis shows which fractions contain the pure product (single spot at the correct Rƒ), combine them in a round-bottom flask.

  • Remove the solvents and the volatile triethylamine using a rotary evaporator.

  • The remaining oil or solid is the purified this compound. Confirm its purity by a final TLC and obtain a final weight to calculate the yield.

Summary of Key Parameters

ParameterSpecification / RecommendationRationale
Compound Properties Formula: C₁₀H₁₇NO₂[9] MW: 183.25 g/mol [9] BP: ~217-218 °C[10] Density: ~0.961 g/mL[10]Understanding the physical properties helps in handling and post-purification analysis.
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography.[2]
Mobile Phase Modifier 0.5 - 1.0% Triethylamine (Et₃N) CRITICAL: Neutralizes acidic silanol groups, preventing amine tailing and ensuring sharp peaks.[3][4]
Recommended Eluents Ethyl Acetate / Hexanes + Et₃N Dichloromethane / Methanol + Et₃NCommon solvent systems offering a good polarity range for elution. The choice should be based on prior TLC analysis.
Optimal Rƒ (TLC) 0.2 - 0.4Provides the best balance between separation efficiency and elution time on the column.[4]
Loading Method Dry LoadingMinimizes band broadening and leads to a cleaner separation compared to wet loading.[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound streaks/tails Insufficient neutralization of silica gel.Ensure 0.5-1% triethylamine is present in the eluent. For very stubborn cases, consider using basic alumina as the stationary phase.[11]
Poor separation Eluent is too polar; compounds are eluting too close together.Switch to a less polar mobile phase (e.g., decrease the ethyl acetate to hexanes ratio). Ensure the Rƒ on TLC was in the optimal range.
Compound does not elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate in hexanes.
Low product yield Irreversible adsorption to the silica column.This is a classic sign of amine interaction with silica. The primary solution is the mandatory use of triethylamine in the eluent.

References

  • 2-Buten-1-ol, 4-(diethylamino)-, acetate ester. Organic Syntheses Procedure. [Link]

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  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Sciencemadness Discussion Board. [Link]

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"analytical methods for the quantification of 1-Acetoxy-4-diethylamino-2-butyne in reaction mixtures"

Each method, when properly developed and validated, provides a reliable system for monitoring the synthesis of this important chemical intermediate, ensuring process consistency and final product quality. [20]

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  • Giraudeau, P. (2022). NMR methods for the analysis of mixtures.
  • PharmaRead. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ND Global. (2024). Analytical Method Validation in Pharmaceutical Quality Assurance.
  • ResearchGate. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review | Request PDF.
  • ResearchGate. Quantitative NMR spectroscopy of complex mixtures.
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The Multifaceted Role of 1-Acetoxy-4-diethylamino-2-butyne in Specialty Additive Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetoxy-4-diethylamino-2-butyne is a versatile chemical intermediate whose unique molecular architecture, featuring a reactive triple bond, a tertiary amine, and an acetoxy group, makes it a valuable component in the formulation of various specialty additives. This guide provides an in-depth exploration of its role, particularly as a corrosion inhibitor, with potential applications in electroplating and metalworking fluids. We will delve into the mechanistic principles, formulation strategies, and detailed protocols for performance evaluation, offering a comprehensive resource for researchers and formulators in the field.

Introduction: Unveiling the Potential of a Unique Molecule

The efficacy of specialty additives hinges on the specific functionalities of their constituent molecules. This compound presents a compelling case for its inclusion in advanced formulations due to its hybrid structure. The acetylenic group (a carbon-carbon triple bond) is known to interact strongly with metal surfaces, a critical attribute for applications like corrosion inhibition and electroplating.[1] The diethylamino group, a tertiary amine, imparts basicity and can play a synergistic role in film formation and surface adhesion.[2] Finally, the acetoxy group can serve as a leaving group or be hydrolyzed, offering a route for further chemical modification or interaction within a formulation.

This document will primarily focus on the well-established application of acetylenic compounds as corrosion inhibitors and extrapolate these principles to this compound, providing actionable protocols for its incorporation and evaluation. We will also explore its potential, albeit less documented, roles in electroplating and metalworking fluid formulations.

Core Application: Corrosion Inhibition

The primary application of acetylenic compounds in specialty additives is in the domain of corrosion inhibition, particularly in acidic environments.[3][4] this compound is posited to function as a potent corrosion inhibitor through a multi-pronged mechanism.

Proposed Mechanism of Action

The corrosion inhibition mechanism of this compound is believed to involve a combination of chemisorption and the formation of a protective polymeric film on the metal surface.

  • Chemisorption: The π-electrons of the acetylenic triple bond can interact with the vacant d-orbitals of the metal (e.g., iron), leading to strong adsorption onto the surface. The nitrogen atom of the diethylamino group, with its lone pair of electrons, can also coordinate with the metal surface, further strengthening the bond. This initial adsorption layer acts as a barrier, impeding the corrosive species from reaching the metal.[1]

  • Film Formation: In acidic environments, acetylenic compounds can undergo polymerization on the metal surface, forming a more robust and persistent protective film.[3] This film acts as a physical barrier, effectively isolating the metal from the corrosive medium. The presence of the amine group can catalyze or enhance this polymerization process.

G cluster_metal Metal Surface (e.g., Fe) cluster_solution Corrosive Medium (e.g., HCl) Metal Fe H_plus H+ H_plus->Metal Corrosion Attack Cl_minus Cl- Cl_minus->Metal Corrosion Attack Inhibitor This compound Inhibitor->Metal Chemisorption (π-electrons & N lone pair) Adsorbed_Inhibitor Adsorbed Inhibitor Layer Polymer_Film Protective Polymer Film Adsorbed_Inhibitor->Polymer_Film Surface Polymerization Polymer_Film->Metal Barrier Protection

Figure 1: Proposed mechanism of corrosion inhibition by this compound.

Formulation Protocol for a Corrosion Inhibitor Package

This protocol outlines the preparation of a stock solution for a generic acidic corrosion inhibitor package incorporating this compound.

Objective: To prepare a 10% (w/w) active corrosion inhibitor solution.

Materials:

  • This compound (Purity ≥ 97%)

  • Isopropyl alcohol (Solvent)

  • A non-ionic surfactant (e.g., ethoxylated alcohol) (Wetting agent/dispersant)

  • Distilled or deionized water

  • Glass beaker, magnetic stirrer, and stir bar

  • Weighing balance

Procedure:

  • Solvent Preparation: In a clean, dry beaker, add 70 g of isopropyl alcohol.

  • Surfactant Addition: While stirring, slowly add 5 g of the non-ionic surfactant to the isopropyl alcohol. Continue stirring until the surfactant is fully dissolved.

  • Active Ingredient Addition: Slowly add 10 g of this compound to the solvent-surfactant mixture. Moderate stirring speed to avoid splashing.

  • Co-solvent/Diluent: Add 15 g of distilled water to the mixture. The water can help in the final formulation's dispersibility in aqueous acidic solutions.

  • Homogenization: Continue stirring the mixture for 30 minutes at room temperature to ensure a homogenous solution.

  • Storage: Transfer the final formulation to a clean, labeled, and tightly sealed container. Store in a cool, dry, and well-ventilated area away from direct sunlight.

Table 1: Example Corrosion Inhibitor Formulation

ComponentWeight (g)Weight %Purpose
This compound10.010.0Active Corrosion Inhibitor
Isopropyl alcohol70.070.0Solvent
Non-ionic Surfactant (e.g., Ethoxylated Alcohol)5.05.0Wetting Agent & Dispersant
Distilled Water15.015.0Co-solvent/Dispersibility Aid
Total 100.0 100.0
Protocol for Performance Evaluation of the Corrosion Inhibitor

The effectiveness of the formulated corrosion inhibitor can be quantified using various standard techniques.[5][6]

Objective: To determine the inhibition efficiency of the formulated corrosion inhibitor on mild steel in a 1M HCl solution.

Methods:

  • Weight Loss Method:

    • Prepare pre-weighed and cleaned mild steel coupons of a known surface area.

    • Immerse the coupons in a 1M HCl solution (blank) and in 1M HCl solutions containing different concentrations of the inhibitor formulation (e.g., 50, 100, 200, 500 ppm).

    • Maintain the solutions at a constant temperature (e.g., 25°C or 50°C) for a specified duration (e.g., 6 hours).

    • After the immersion period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1-03), dry, and re-weigh.

    • Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following formulas:

      • CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

      • %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

  • Electrochemical Methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS):

    • Utilize a three-electrode electrochemical cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

    • The electrolyte will be 1M HCl with and without various concentrations of the inhibitor.

    • Potentiodynamic Polarization: Scan the potential from a cathodic to an anodic potential relative to the open-circuit potential (OCP). The resulting Tafel plots will provide the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency can be calculated from the icorr values.

    • EIS: Apply a small amplitude AC signal over a range of frequencies at the OCP. The resulting Nyquist or Bode plots can be used to determine the charge transfer resistance (Rct). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

G cluster_prep Coupon Preparation cluster_immersion Immersion Test cluster_post Post-Immersion Analysis Start Start Clean Clean & Polish Coupons Start->Clean Weigh1 Weigh Coupons (W1) Clean->Weigh1 Immerse_B Immerse Coupon Immerse_I Immerse Coupon Blank 1M HCl (Blank) Blank->Immerse_B Inhibitor 1M HCl + Inhibitor Inhibitor->Immerse_I Remove Remove Coupons Clean2 Clean & Dry Coupons Remove->Clean2 Weigh2 Weigh Coupons (W2) Clean2->Weigh2 Calculate Calculate %IE Weigh2->Calculate End End Calculate->End

Figure 2: Workflow for the weight loss method of corrosion inhibition evaluation.

Potential Application: Electroplating Additive

While direct evidence for this compound in electroplating is scarce, its structural similarity to known brighteners and leveling agents, such as 2-butyne-1,4-diol, suggests a potential role.[7] In electroplating baths, such additives can influence the crystal growth of the depositing metal, leading to brighter, more level, and more ductile coatings.

Proposed Function in Electroplating
  • Brightener: The acetylenic group can adsorb onto the cathode surface, particularly at sites of high current density, inhibiting preferential crystal growth and promoting the formation of a fine-grained, bright deposit.

  • Leveler: The molecule could preferentially adsorb on peaks and protrusions of the substrate, inhibiting deposition at these points and allowing for faster deposition in the valleys, resulting in a smoother, more level surface.

Exploratory Protocol for Electroplating Bath Formulation

This protocol is intended for preliminary investigation of this compound as a brightener in an acid copper electroplating bath.

Objective: To prepare a small-scale acid copper plating bath to evaluate the effect of this compound on the deposit appearance.

Materials:

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium chloride (NaCl)

  • This compound

  • Distilled or deionized water

  • Hull cell and associated power supply

  • Brass or steel Hull cell panels (cathodes)

  • Copper anode

Procedure:

  • Bath Preparation:

    • Dissolve 200 g/L of copper (II) sulfate pentahydrate in distilled water.

    • Slowly and carefully add 50 g/L of concentrated sulfuric acid to the copper sulfate solution while stirring. Caution: This is an exothermic reaction.

    • Add 50 mg/L of sodium chloride.

    • Make up the final volume with distilled water.

  • Hull Cell Test (Blank):

    • Pour the prepared solution into a Hull cell.

    • Insert the copper anode and a clean brass cathode panel.

    • Apply a current of 2 A for 5 minutes.

    • Remove, rinse, and dry the panel. Observe the appearance of the copper deposit across the range of current densities.

  • Hull Cell Test (with Additive):

    • Add a small, measured amount of this compound to the bath (e.g., starting at 10 mg/L).

    • Repeat the Hull cell test with a fresh cathode panel.

    • Compare the appearance of the deposit to the blank panel, looking for increased brightness and a wider bright plating range.

    • Systematically vary the concentration of the additive to determine the optimal range.

Potential Application: Metalworking Fluid Additive

In metalworking fluids, additives are crucial for lubrication, cooling, and corrosion protection.[8][9][10] The dual functionality of this compound (surface activity from the acetylenic group and corrosion inhibition from the amine and acetylenic functionalities) makes it a candidate for inclusion in semi-synthetic or synthetic metalworking fluid formulations.[7][11]

Proposed Function in Metalworking Fluids
  • Corrosion Inhibitor: Protects both the workpiece and the machine tool from rust and corrosion, particularly for ferrous metals.

  • Boundary Lubricity Additive: The strong adsorption of the molecule onto metal surfaces could provide a lubricating film under high-pressure conditions, reducing friction and tool wear.

Protocol for Incorporating into a Semi-Synthetic Metalworking Fluid Concentrate

Objective: To prepare a model semi-synthetic metalworking fluid concentrate containing this compound.

Materials:

  • Naphthenic base oil

  • Emulsifier package (e.g., a blend of anionic and non-ionic surfactants)

  • Triethanolamine (alkalinity and corrosion inhibition)

  • This compound

  • Biocide

  • Distilled or deionized water

Procedure:

  • Oil Phase Preparation: In a suitable vessel, blend 30 g of naphthenic base oil with 15 g of the emulsifier package.

  • Amine and Additive Addition: While stirring the oil phase, slowly add 5 g of triethanolamine followed by 2 g of this compound.

  • Water Phase Preparation: In a separate vessel, dissolve 0.5 g of biocide in 47.5 g of distilled water.

  • Emulsification: Slowly add the water phase to the oil phase under high shear mixing to form a stable emulsion concentrate.

  • Dilution for Use: This concentrate can be diluted with water (e.g., 1:20) to form the final metalworking fluid. The performance of this fluid can then be evaluated through standard tests for corrosion protection (e.g., cast iron chip test) and lubricity (e.g., tapping torque test).

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation.[2][12] Always handle this chemical in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed safety information.[2][12]

Conclusion

This compound is a promising multifunctional additive for specialty formulations. Its primary and most well-understood application lies in corrosion inhibition, where its acetylenic and amine groups act synergistically to protect metal surfaces. The protocols provided in this guide offer a starting point for formulating and evaluating its performance in this capacity. Furthermore, its potential as an additive in electroplating and metalworking fluids warrants further investigation, and the exploratory protocols outlined here can serve as a basis for such research. As with any specialty chemical, proper safety precautions are paramount during handling and use.

References

  • AMPP Knowledge Hub. (1975, April 1). Acetylenic Corrosion Inhibitors. [Link]

  • Google Patents. (n.d.). US7981314B2 - Corrosion inhibitor formulations with improved performance, lower toxicity and reduced manufacturing hazards.
  • ResearchGate. (2020, May 17). Effect of an alkyl amine-based corrosion inhibitor for 1018 carbon steel pipeline in sea water. [Link]

  • Google Patents. (n.d.). US7306663B2 - Corrosion inhibitor.
  • ResearchGate. (n.d.). Acetylenic alcohols as inhibitors of iron acid corrosion. Improvement of the inhibition efficiency of a class of substances based on their action mechanism | Request PDF. [Link]

  • ResearchGate. (n.d.). A Review of Acetylene Compounds as Inhibitors of Acid Corrosion of Iron. [Link]

  • Google Patents. (n.d.). US4384930A - Electroplating baths, additives therefor and methods for the electrodeposition of metals.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US3133787A - Corrosion inhibition.
  • Cortec Corporation. (n.d.). 09573 - EFFECTIVENESS OF THE CORROSION INHIBITORS FOR THE PETROLEUM INDUSTRY UNDER VARIOUS FLOW CONDITIONS. [Link]

  • Google Patents. (n.d.). US2649415A - Corrosion inhibitor composition.
  • UNPChemicals. (n.d.). Metalworking Fluid Additives. [Link]

  • Syensqo. (n.d.). Metalworking Fluid Additives. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Methods used for evaluating corrosion inhibition efficiency. [Link]

  • Biosynthetic Technologies. (n.d.). Development of High-Performance Metalworking Fluids using Sustainable Base Oils: Straight Oil Formulations. [Link]

  • Walailak Journal of Science and Technology (WJST). (2021, March 13). Theoretical Evaluation of the Corrosion Inhibition Performance of an Organic Heterocyclic Compound. [Link]

  • Nelson Brothers Incorporated. (n.d.). Metalworking Fluid Additives for Industrial Lubricants. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 1-Acetoxy-4-diethylamino-2-butyne Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Acetoxy-4-diethylamino-2-butyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction yield and purity.

Overview of the Synthesis

The synthesis of this compound is a two-step process. The first step is a copper-catalyzed Mannich reaction (specifically, an A³ coupling) involving propargyl alcohol, diethylamine, and formaldehyde to form the intermediate, 4-(diethylamino)-2-butyn-1-ol. The second step is the acetylation of this intermediate to yield the final product. Careful control of reaction parameters in both steps is crucial for achieving high yield and purity.

Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Acetylation Propargyl Alcohol Propargyl Alcohol Intermediate 4-(diethylamino)-2-butyn-1-ol Propargyl Alcohol->Intermediate Diethylamine Diethylamine Diethylamine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Catalyst Cu(II) Catalyst Catalyst->Intermediate Intermediate_2 4-(diethylamino)-2-butyn-1-ol Final_Product This compound Intermediate_2->Final_Product Acetic Anhydride Acetic Anhydride Acetic Anhydride->Final_Product troubleshooting_workflow cluster_mannich Mannich Reaction Issues cluster_acetylation Acetylation Issues start_mannich Low Yield in Mannich Reaction q1_mannich Check Reagent Quality (esp. paraformaldehyde) start_mannich->q1_mannich s1_mannich Use Fresh Reagents q1_mannich->s1_mannich Poor q2_mannich Verify Catalyst Activity q1_mannich->q2_mannich Good s2_mannich Use Fresh Catalyst q2_mannich->s2_mannich Inactive q3_mannich Check Reaction Conditions (Temp, Time, pH) q2_mannich->q3_mannich Active s3_mannich Optimize Conditions q3_mannich->s3_mannich Suboptimal start_acetylation Incomplete Acetylation q1_acetylation Check Stoichiometry (Acetic Anhydride) start_acetylation->q1_acetylation s1_acetylation Increase Equivalents of Ac₂O q1_acetylation->s1_acetylation Insufficient q2_acetylation Review Reaction Time/Temp q1_acetylation->q2_acetylation Sufficient s2_acetylation Increase Time/Temp q2_acetylation->s2_acetylation Too Short/Low q3_acetylation Consider Catalyst q2_acetylation->q3_acetylation Adequate s3_acetylation Add Catalytic DMAP q3_acetylation->s3_acetylation Not Present

Technical Support Center: Troubleshooting Common Side Reactions and Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of novel molecules and efficient chemical processes, the ideal reaction proceeds with 100% yield and selectivity, producing only the desired product. However, in practice, most organic syntheses are accompanied by competing processes that lead to the formation of undesired side products and byproducts.[1][2] Understanding the distinction is key: byproducts are formed from the reagents in the main, desired reaction pathway, while side products arise from unintended, parallel reaction pathways.[3] Both can significantly reduce the yield and purity of the target compound, complicating purification and increasing costs.[4][5]

This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate common side reactions. By understanding the underlying mechanisms of these competing pathways, you can make informed decisions to optimize your reaction conditions, improve yields, and streamline your synthetic workflow.

General Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. When a reaction underperforms, characterizing the crude mixture is the first critical step. Techniques like TLC, LC-MS, and NMR spectroscopy can help identify the nature of the impurities—are they unreacted starting materials, or new, unexpected compounds?[4] The following workflow provides a logical framework for diagnosing and solving these issues.

G start Reaction Underperforms (Low Yield / Impure Product) identify Characterize Crude Mixture (TLC, LC-MS, NMR) start->identify decision_sm Unreacted Starting Material? identify->decision_sm decision_side_product Side Product(s) Identified? decision_sm->decision_side_product No increase_reactivity Increase Reactivity: - Higher Temperature - Stronger Reagents - Check Reagent Purity decision_sm->increase_reactivity Yes analyze_mechanism Analyze Side Reaction Mechanism decision_side_product->analyze_mechanism Yes purify Purification Strategy: - Chromatography - Crystallization - Distillation decision_side_product->purify If unavoidable no_id Structure Elucidation Required decision_side_product->no_id No end Successful Synthesis: Pure Product, Optimized Yield increase_reactivity->end optimize_conditions Optimize Conditions to Suppress Side Reaction: - Lower Temperature - Change Solvent/Base - Use Protecting Groups analyze_mechanism->optimize_conditions optimize_conditions->end purify->end no_id->analyze_mechanism

Caption: A general workflow for troubleshooting synthetic reactions.

FAQs and Troubleshooting Guides by Reaction Class

This section addresses specific issues encountered in common synthetic transformations.

Grignard Reactions

Grignard reagents are potent nucleophiles and strong bases, a duality that can lead to several side reactions.[6]

Q1: My Grignard reaction has a low yield, and I've recovered my starting ketone. What happened? A1: You are likely observing the effects of enolization. The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate.[7] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone. This is more common with sterically hindered ketones and bulky Grignard reagents.[8]

Q2: Instead of the expected tertiary alcohol from an α,β-unsaturated ketone, I isolated a different ketone. Why? A2: This is a classic case of 1,4-conjugate addition competing with the desired 1,2-addition to the carbonyl.[8] The 1,2-addition is often kinetically favored, while the 1,4-addition is thermodynamically favored.

G reactants α,β-Unsaturated Ketone + R-MgX path12 1,2-Addition (Kinetic Control) reactants->path12 path14 1,4-Addition (Thermodynamic Control) reactants->path14 int12 Alkoxide Intermediate path12->int12 int14 Enolate Intermediate path14->int14 workup12 H₃O⁺ Workup int12->workup12 workup14 H₃O⁺ Workup int14->workup14 prod12 Desired Product (Tertiary Alcohol) workup12->prod12 prod14 Side Product (Saturated Ketone) workup14->prod14

Caption: Competing 1,2- and 1,4-addition pathways in Grignard reactions.

Grignard Reaction Troubleshooting Guide
SymptomPossible CauseSolutionExperimental Protocol
Recovery of starting ketone Enolization: Grignard reagent acts as a base.[7]Use a less sterically hindered Grignard reagent. Perform the reaction at a lower temperature (e.g., 0 °C to -78 °C) to favor nucleophilic addition.Add the ketone dropwise to a cooled solution of the Grignard reagent to maintain a low ketone concentration.
Formation of a reduced product (secondary alcohol instead of tertiary) Reduction: A β-hydride from the Grignard reagent is transferred to the carbonyl carbon via a six-membered transition state.[7]Use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, benzylmagnesium bromide).Follow standard Grignard procedure but substitute the reagent.
Low yield and formation of a biphenyl-type impurity Wurtz Coupling: The Grignard reagent couples with unreacted alkyl/aryl halide.Ensure slow addition of the halide to the magnesium turnings during Grignard formation to minimize its concentration. Use highly reactive magnesium (Rieke magnesium).Prepare the Grignard reagent carefully, ensuring the reaction initiates properly before adding the bulk of the halide.
No reaction or quenched reagent Protic Impurities: Grignard reagents are highly basic and react with water, alcohols, etc.[8]Rigorously dry all glassware (oven-dried) and use anhydrous solvents (e.g., anhydrous diethyl ether or THF).Flame-dry glassware under vacuum or nitrogen. Use freshly distilled or commercially available anhydrous solvents.
Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a powerful technique, but it is susceptible to issues arising from aggregation, steric hindrance, and side-chain reactivity.[9][10]

Q1: My coupling reaction is incomplete, indicated by a positive ninhydrin test. What should I do? A1: Incomplete coupling is a common problem, often caused by steric hindrance from bulky amino acids (e.g., Val, Ile) or by peptide aggregation on the resin.[11] Aggregation occurs when growing peptide chains interact via hydrogen bonds, forming secondary structures that block reactive sites.

Q2: My final peptide product shows diastereomeric impurities on HPLC. What is the cause? A2: This indicates racemization has occurred during the coupling step. Racemization is often mediated by the formation of a 5(4H)-oxazolone intermediate, especially when using highly activating coupling reagents or excess base.[11]

Peptide Synthesis Troubleshooting Guide
SymptomPossible CauseSolutionExperimental Protocol
Incomplete coupling (positive ninhydrin test) Steric Hindrance / Peptide Aggregation [10][11]Perform a "double coupling" by repeating the step with fresh reagents. Switch to a more potent activating agent like HATU or HCTU. Use structure-disrupting solvents (e.g., NMP, or add DMSO) or chaotropic salts.[9]For double coupling, after the initial coupling step, wash the resin and repeat the amino acid activation and coupling procedure.
Racemization (diastereomeric impurities) Oxazolone formation [11]Use a coupling reagent combination known for low racemization, such as DIC/Oxyma. Avoid excess base; substitute DIEA with a weaker base like N-methylmorpholine (NMM).Use equimolar amounts of amino acid, coupling reagent, and base relative to the resin loading. Minimize the pre-activation time before adding to the resin.[11]
Alkylation of sensitive residues (Trp, Met, Cys, Tyr) during deprotection Reactive carbocations generated during TFA-mediated cleavage (e.g., from Boc or t-butyl groups).[11]Incorporate a scavenger cocktail into the TFA deprotection/cleavage reagent to trap these carbocations.A common scavenger cocktail ("Reagent K") is TFA/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5).[9]
Aspartimide formation Base-catalyzed cyclization of aspartic acid residues, especially during Fmoc deprotection with piperidine.Use an Asp protecting group designed to suppress this side reaction, such as a Dmab group.Incorporate the specially protected Asp residue during synthesis.
Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern synthesis, but their success hinges on the stability and activity of the palladium catalyst.[12][13]

Q1: My Suzuki coupling reaction stalled or failed completely. I see a black precipitate. What went wrong? A1: The black precipitate is likely "palladium black," an inactive, aggregated form of Pd(0). This is a common catalyst deactivation pathway.[14] It can be caused by an unstable ligand, high temperatures, or the presence of oxygen. The choice of ligand is critical to stabilize the active catalytic species and prevent this aggregation.[14]

Cross-Coupling Troubleshooting Guide
SymptomPossible CauseSolutionExperimental Protocol
Catalyst deactivation (formation of palladium black) Aggregation of Pd(0) species. [14]Use bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) to stabilize the active Pd(0) complex. Ensure the reaction is well-stirred and not overheated.Screen a panel of ligands to find one that provides both high reactivity and stability for your specific substrate combination.
Low or no conversion Ligand oxidation / Inefficient pre-catalyst reduction. Rigorously exclude air from the reaction by using degassed solvents and maintaining a positive inert gas (N₂ or Ar) atmosphere. Ensure the Pd(II) pre-catalyst is effectively reduced to the active Pd(0) species.[13]Degas solvents by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
Homocoupling of starting materials Unproductive side reaction, often promoted by oxygen or inefficient transmetalation.[1]Ensure rigorous exclusion of air. Optimize the base and solvent system, as these can significantly impact the relative rates of the desired catalytic cycle versus homocoupling.Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents.
Protodeborylation / Protodemetalation Presence of protic impurities (e.g., water) reacting with the organometallic reagent.[1]Use anhydrous solvents and reagents. Ensure the base used is not excessively hydrated.Dry solvents over molecular sieves. Use freshly opened reagents.
Protecting Group Strategies

Protecting groups are essential for masking reactive functional groups, but their application can introduce complications.[15] The ideal protecting group is easy to install, stable to subsequent reaction conditions, and easy to remove with high yield.

Table: Common Protecting Groups for Alcohols
Protecting GroupAbbreviationIntroductionStabilityCleavage Conditions
Benzyl Ether BnNaH, BnBrStable to most acids/bases, mild reducing agents.Hydrogenolysis (H₂, Pd/C).[15]
tert-Butyldimethylsilyl Ether TBDMSTBDMSCl, imidazoleStable to base, mild oxidation/reduction.Fluoride source (TBAF) or acid (AcOH, HCl).
Methoxymethyl Ether MOMMOMCl, DIEAStable to base, nucleophiles, mild reducing agents.Acid (e.g., HCl in THF/water).[15]
Acetyl Ester AcAc₂O, pyridineStable to mild acid, hydrogenation.Base (e.g., K₂CO₃, MeOH) or acid (HCl, H₂O).[15]

Purification Strategies for Byproduct Removal

Even in an optimized reaction, the formation of some side products may be unavoidable.[3] In these cases, an effective purification strategy is required to isolate the desired compound.[16] The choice of method depends on the scale of the reaction and the physical properties of the product and impurities.[16]

Purification Method Decision Tree

G start Crude Reaction Mixture is_solid Is the Product a Solid? start->is_solid is_multigram Multi-gram Scale? is_solid->is_multigram Yes chromatography Use Flash Chromatography is_solid->chromatography No (<1g) is_liquid Product is a Liquid/Oil is_solid->is_liquid No crystallization Attempt Crystallization is_multigram->crystallization Yes is_multigram->chromatography No is_volatile Is it Volatile? (MW < 350, thermally stable) is_liquid->is_volatile is_volatile->chromatography No distillation Attempt Distillation is_volatile->distillation Yes

Caption: A decision tree for selecting a primary purification method.

Orthogonal Chromatography

When standard flash chromatography fails to separate a product from a persistent impurity (co-elution), an orthogonal approach is often successful.[17] This involves changing a key parameter of the separation to alter the selectivity.

  • Change the Stationary Phase: If you used silica gel (normal phase), try a different stationary phase like alumina, or switch to reversed-phase (C18) chromatography.

  • Change the Solvent System: In normal-phase chromatography, switching solvents from different selectivity groups (e.g., replacing a hexane/ethyl acetate system with a dichloromethane/methanol system) can dramatically alter the retention factors of your compounds and achieve separation.[17]

References

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Side Reactions in Organic Synthesis. (n.d.). [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • How to isolate impurities from a reaction product. (2023). Biotage. [Link]

  • Chemical Synthesis Interview Questions and Answers. (2024). HelloIntern. [Link]

  • What Are Common Mistakes In Chemistry Synthesis Reactions? (2025). YouTube. [Link]

  • Side Reactions in a Grignard Synthesis. (n.d.). Journal of Chemical Education - ACS Publications. [Link]

  • Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. (n.d.). Wiley. [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. [Link]

  • Chemistry 425b: Organic Reactions. (n.d.). [Link]

  • On Byproducts and Side Products. (2012). Organic Process Research & Development. [Link]

  • Organic Chemistry Reaction Mechanisms. (n.d.). Study.com. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]

  • How To Run A Reaction: Purification. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Organic Reactions. (n.d.). [Link]

  • Side Reactions in a Grignard Synthesis. (2025). ResearchGate. [Link]

  • Insight into the purification strategies for removing the byproducts of Bispecific Antibodies. (n.d.). [Link]

  • 9. Reaction Work-up- Purify, Isolate Product.mov. (2012). YouTube. [Link]

  • All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Advances in Cross-Coupling Reactions. (2020). MDPI. [Link]

  • Protecting Groups. (2020). chem.iitb.ac.in. [Link]

  • What can be done to avoid losses due to byproduct formation as a side reaction of an intermediate. (2025). Filo. [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

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  • How to minimize side products of this reaction. (2024). Reddit. [Link]

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Technical Support Center: Achieving >99% Purity for 1-Acetoxy-4-diethylamino-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Acetoxy-4-diethylamino-2-butyne (CAS 22396-77-6). This guide is designed for researchers, chemists, and drug development professionals who require this versatile intermediate at purities exceeding 99% for sensitive applications, such as in the synthesis of electronic materials or active pharmaceutical ingredients.[1][2][3]

This document moves beyond standard protocols to provide troubleshooting insights and explain the chemical principles behind each purification strategy. We will address common challenges associated with this molecule's unique structure—a tertiary amine, an ester, and an alkyne—and provide validated, step-by-step methodologies to help you achieve your purity targets.

Part 1: Pre-Purification Analysis & Strategy

A successful purification begins with a thorough understanding of your crude material. The choice of method depends entirely on the nature and percentage of the impurities present.

FAQ: Initial Assessment

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile is primarily dictated by the synthetic route. A common synthesis involves starting materials like propargyl alcohol and a bisamine.[4][5] Based on this, common impurities may include:

  • Unreacted Starting Materials: Such as 4-(Diethylamino)-2-butyn-1-ol[6][7] or residual acetylating agents.

  • Side-Reaction Products: Including products from polymerization or side reactions involving the alkyne functionality.

  • Solvent and Reagents: Residual solvents from the reaction or workup (e.g., DMF, ether, CH₂Cl₂), and leftover bases or acids.[8]

  • Degradation Products: The ester group is susceptible to hydrolysis, which would yield 4-(Diethylamino)-2-butyn-1-ol and acetic acid.

Q2: Which analytical techniques are best for assessing the purity of my crude sample?

A2: A multi-faceted approach is recommended to accurately quantify the main component and identify unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are highly effective. High-Performance Liquid Chromatography (HPLC) is also a powerful tool, though it may require derivatization for this specific molecule.[9]

Analytical Method Principle Advantages Limitations
GC-MS Separates volatile compounds based on boiling point and polarity, followed by mass-based identification.Excellent for identifying volatile impurities and unreacted starting materials. High sensitivity.Not suitable for non-volatile impurities (e.g., salts, polymers). Compound must be thermally stable.
HPLC-UV Separates compounds based on their affinity for a stationary phase.Robust and widely available. Good for quantifying known impurities with a UV chromophore.The target molecule lacks a strong chromophore, potentially requiring derivatization for high sensitivity.[9]
qNMR Provides quantitative analysis based on the direct relationship between NMR signal intensity and the number of atomic nuclei.Highly accurate and does not require a reference standard for the impurities. Provides structural information.Requires a high-field NMR spectrometer. Potential for signal overlap if impurities are structurally similar.

Part 2: Purification Method Selection Workflow

Choosing the right purification method is critical for efficiency and yield. The following decision tree illustrates a logical workflow for selecting the optimal strategy based on your initial sample analysis.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_result Final Product start Crude Sample (Purity <99%) analysis Identify Impurities (GC-MS, NMR) start->analysis decision What is the primary impurity type? analysis->decision distillation Vacuum Distillation decision->distillation Impurities have significantly different boiling points chromatography Modified Flash Chromatography decision->chromatography Impurities are structurally similar (isomers, oligomers) extraction Aqueous Acid/Base Extraction decision->extraction Impurities are acidic/basic/salts result Product >99% Purity distillation->result chromatography->result extraction->decision Further purification needed

Caption: Purification method selection workflow.

Part 3: Troubleshooting Guides & Protocols

This section provides detailed answers and step-by-step protocols for the most common purification challenges.

Method 1: Vacuum Distillation

Q3: My compound has a high boiling point (217-218 °C) and appears to decompose when I try to distill it at atmospheric pressure. How can I purify it via distillation?

A3: You are correct; the high boiling point presents a risk of thermal degradation. The solution is to perform a vacuum distillation . By reducing the pressure, you lower the boiling point of the compound, allowing it to vaporize at a temperature low enough to prevent decomposition.[10] This is the most effective method for removing impurities with significantly different volatilities, such as residual high-boiling solvents or non-volatile polymeric byproducts.

  • Setup: Assemble a standard vacuum distillation apparatus with a short path head to minimize product loss. Ensure all glassware joints are properly sealed with vacuum grease. Use a cold trap between your apparatus and the vacuum pump.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Evacuate: Slowly and carefully apply vacuum to the system. The initial bubbling of dissolved gases should subside.

  • Heating: Gently heat the distillation flask using a heating mantle with continuous stirring.

  • Fraction Collection:

    • Collect and discard the initial low-boiling fraction (forerun), which will contain residual solvents.

    • Monitor the temperature at the distillation head. As the temperature stabilizes, begin collecting the main fraction in a clean receiving flask. The boiling point under vacuum will be significantly lower than 217 °C.

    • Stop the distillation when the temperature either rises significantly or drops, or when you observe charring in the distillation pot, indicating the concentration of high-boiling impurities.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly reintroducing air to the apparatus.

Method 2: Modified Flash Column Chromatography

Q4: I tried purifying my compound on a standard silica gel column, but it streaks badly and my yield is very low. What is happening?

A4: This is a classic problem when purifying basic amines on standard silica gel.[11][12] Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Your compound's basic tertiary amine functionality interacts strongly with these acidic sites via an acid-base interaction. This causes irreversible adsorption, leading to the streaking (tailing) and low recovery you observed.[13]

Q5: How can I successfully use flash chromatography to purify this compound?

A5: To overcome the acid-base interaction, you must neutralize the acidic sites on the silica. There are two highly effective approaches:

  • Mobile Phase Modification: Add a small amount of a competing, volatile base like triethylamine (TEA) or ammonia to your mobile phase (eluent).[11][13] The TEA will preferentially bind to the acidic silanol groups, allowing your compound to travel through the column without strong adsorption. A typical concentration is 0.5-2% TEA in your eluent system.

  • Use of Functionalized Silica: A more modern and often cleaner approach is to use an amine-functionalized silica gel (KP-NH).[12] This stationary phase has amine groups bonded to the surface, which creates a basic environment, preventing the unwanted interaction with your compound and leading to excellent peak shapes.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. Crucially, add ~1% TEA to the TLC developing chamber to mimic the column conditions.[11] Aim for a retention factor (Rf) of ~0.3 for your product.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate + 1% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by running at least 2-3 column volumes of the eluent through it before loading the sample.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Run the column using your pre-determined solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator. Due to TEA's boiling point (89.5 °C), a final co-evaporation with a lower-boiling solvent may be necessary to remove all traces.

Method 3: Alternative & Complementary Techniques

Q6: Is recrystallization a viable option for this compound?

A6: Direct recrystallization is challenging because this compound is a liquid at room temperature (density = 0.961 g/mL at 25 °C). However, an alternative is to convert the basic amine into a salt (e.g., a hydrochloride or tartrate salt) by reacting it with an appropriate acid. These salts are often crystalline solids and can be purified by recrystallization from a suitable solvent system.[14] After recrystallization, the pure salt can be converted back to the free base via neutralization. This is a multi-step process but can be extremely effective for removing non-basic impurities. The principles of recrystallization involve dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[15][16][17][18]

Q7: How can I remove acidic or basic impurities before my main purification step?

A7: A simple liquid-liquid extraction (acid-base wash) is a highly effective preliminary cleanup step.

  • To Remove Acidic Impurities: Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate and extract acidic impurities into the aqueous layer.

  • To Remove Basic Impurities (other than your product): This is less common, but you could wash with a dilute aqueous acid solution (e.g., 1M HCl). Caution: This will also protonate your product, potentially moving it into the aqueous layer. This technique is better suited if your product is the only basic component.

Part 4: Final Purity Verification

Q8: I have completed the purification. How do I definitively confirm that the purity is now >99%?

A8: Use the high-resolution analytical methods discussed in Part 1.

  • GC-MS: An ideal method. A chromatogram showing a single major peak (>99% by area integration) with the correct mass spectrum provides strong evidence of high purity.

  • qNMR: This is the gold standard for determining absolute purity. By integrating the signals of your compound against a certified internal standard of known concentration, you can obtain a highly accurate purity value without relying on response factors.

  • Elemental Analysis (CHN): Comparing the experimental percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values for the molecular formula C₁₀H₁₇NO₂ provides a classic and robust measure of bulk purity.

By employing these targeted strategies and understanding the chemical principles at play, you can confidently and repeatedly achieve >99% purity for your this compound, ensuring the quality and reliability of your subsequent research and development.

References

  • Vertex AI Search. (2025). Key Considerations When Buying this compound.
  • Science Forums. (2011). Amine purification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Buten-1-ol, 4-(diethylamino)-, acetate ester. Retrieved from [Link]

  • University of California, Davis. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • France, D. [Derek France]. (2020, July 1). Recrystallization [Video]. YouTube. [Link]

  • University of York. (n.d.). Recrystallisation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Vertex AI Search. (2025). This compound: A Versatile Intermediate for Electronic Chemicals.
  • Vertex AI Search. (n.d.). High Purity this compound: Your Trusted Supplier for Electronic Applications.
  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]

  • Khan Academy. (n.d.). Distillation. Retrieved from [Link]

  • PubMed. (1995). Purification of acetylcholinesterase by tacrine affinity chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]

  • BenchChem. (2025). Purity Assessment of Synthesized 4-(Diethylamino)but-2-enal: A Comparative Guide.
  • Organic Syntheses. (n.d.). A. - N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Diethylamino)-2-butyn-1-ol. PubChem Compound Database. Retrieved from [Link]

  • France, D. [Derek France]. (2021, April 22). Synthesis of 1-Bromobutane: Steam distillation [Video]. YouTube. [Link]

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"thermal stability and degradation pathways of 1-Acetoxy-4-diethylamino-2-butyne"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Acetoxy-4-diethylamino-2-butyne

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and analysis of this compound. As Senior Application Scientists, we have compiled this resource to help you navigate potential challenges in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage and handling are crucial to maintain the integrity of this compound. Based on its chemical properties and safety information, the following conditions are recommended:

  • Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2] According to safety data sheets, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]

Q2: What are the known physical and chemical properties of this compound?

A2: The table below summarizes the key physical and chemical properties of this compound, compiled from various suppliers.[2][3]

PropertyValue
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Boiling Point 217-218 °C (lit.)
Density 0.961 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.4560 (lit.)
Flash Point 103.3 °C (closed cup)
CAS Number 22396-77-6

Q3: What level of purity should I expect for this compound, and how can I verify it?

A3: Commercially available this compound is typically offered in purities of 97% or higher.[4][5] For applications in drug development and materials science, high purity is often critical to avoid side reactions or unpredictable results.[6]

To verify the purity of your sample, you can use the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can separate impurities and provide information about their molecular weight and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for non-volatile or thermally labile compounds. A purity assessment can be performed using a suitable column and detector (e.g., UV-Vis or MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main compound and detect the presence of impurities.

Troubleshooting Guide: Stability and Degradation

Issue 1: My experimental results are inconsistent. Could the compound be degrading?

This is a common issue, especially if the compound has been stored for an extended period or subjected to harsh experimental conditions. This compound has three key functional groups that can be susceptible to degradation: an ester, a tertiary amine, and an internal alkyne.

Potential Degradation Pathways

Based on fundamental organic chemistry principles, the following degradation pathways are plausible:

  • Hydrolysis of the Ester: The acetoxy group can be hydrolyzed to an alcohol (4-(diethylamino)but-2-yn-1-ol) and acetic acid. This reaction is catalyzed by the presence of acids or bases and can be accelerated by elevated temperatures.

  • Oxidation of the Tertiary Amine: The diethylamino group can be oxidized to form an N-oxide. This can be promoted by oxidizing agents or prolonged exposure to air.

  • Hydration of the Alkyne: The carbon-carbon triple bond can undergo hydration, typically in the presence of a strong acid and a mercury catalyst, to form a ketone. While less likely under standard laboratory conditions, it is a potential pathway to consider.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_hydration Alkyne Hydration A CCN(CC)CC#CCOC(C)=O B 4-(Diethylamino)but-2-yn-1-ol (Degradation Product 1) A->B + H₂O (acid/base catalyst) D N-Oxide Derivative (Degradation Product 2) A->D + [O] E Ketone Derivative (Degradation Product 3) A->E + H₂O (acid catalyst) C Acetic Acid

Caption: Potential degradation pathways of this compound.

How to Investigate Degradation

If you suspect degradation, a systematic stability study is recommended. This typically involves subjecting the compound to various stress conditions (e.g., heat, humidity, acidic/basic solutions, light, and oxidizing agents) and monitoring its purity over time.[7]

Issue 2: How do I set up an experiment to assess the thermal stability of this compound?

A well-designed thermal stability study will help you understand the temperature limits for handling and storing the compound.

Experimental Protocol: Isothermal Stress Testing
  • Sample Preparation: Prepare several small, identical samples of the compound in sealed vials.

  • Exposure: Place the vials in ovens or heating blocks set to different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at a recommended low temperature (e.g., 5°C).

  • Time Points: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC or GC. Quantify the amount of the parent compound remaining and look for the appearance of new peaks, which could be degradation products.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each temperature. This can be used to determine the degradation rate.

ThermalStabilityWorkflow A Prepare multiple samples of This compound B Expose samples to different temperatures (e.g., 5°C, 40°C, 60°C, 80°C) A->B C Collect samples at various time points (e.g., Day 1, 3, 7, 14, 30) B->C D Analyze samples by HPLC or GC C->D E Quantify parent compound and identify degradation products D->E F Plot % remaining compound vs. time to determine degradation rate E->F

Caption: Workflow for a thermal stability study.

Issue 3: How can I identify the degradation products?

Identifying degradation products is crucial for understanding the degradation pathways and ensuring the safety and efficacy of any final product.

Analytical Approach for Degradation Product Identification
  • LC-MS/MS: This is a powerful technique for separating and identifying unknown compounds in a mixture.[7][8] After separating the degradation products using liquid chromatography, mass spectrometry can provide the molecular weight and fragmentation pattern of each product. This information can be used to elucidate their structures.

  • Preparative HPLC and NMR: If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC. The pure fraction can then be analyzed by NMR spectroscopy to confirm its structure.

  • Forced Degradation Studies: To generate a higher concentration of degradation products for easier identification, you can perform forced degradation studies by intentionally exposing the compound to harsh conditions (e.g., boiling in 1M HCl or 1M NaOH).[7]

References

  • 2-Buten-1-ol, 4-(diethylamino)-, acetate ester - Organic Syntheses Procedure. [Link]

  • Analytical Methods for the Degradation of Phytoconstituents. [Link]

  • Key Considerations When Buying this compound. [Link]

  • This compound - LookChem. [Link]

  • 1-diethylamino-3-butanone - Organic Syntheses Procedure. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC - NIH. [Link]

  • 4-(Diethylamino)-2-butyn-1-ol - PubChem - NIH. [Link]

  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes -..:: DESWATER ::.. [Link]

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Technical Support Center: Scaling Up 1-Acetoxy-4-diethylamino-2-butyne Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 1-Acetoxy-4-diethylamino-2-butyne. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during production, offering troubleshooting advice and detailed protocols grounded in chemical principles to ensure a safe, efficient, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a lab scale?

A1: The most prevalent and straightforward method is a two-step, one-pot synthesis starting from propargyl alcohol. This involves an initial aminomethylation reaction (a variation of the Mannich reaction) with diethylamine and formaldehyde to form 4-(diethylamino)-2-butyn-1-ol, followed by in-situ acetylation of the resulting alcohol with an acetylating agent like acetic anhydride.[1][2][3]

Q2: What are the critical physical and safety properties I should be aware of?

A2: this compound is a combustible liquid with a boiling point of 217-218 °C and a flash point of 103.3 °C.[2][3] It is classified as a skin, eye, and respiratory irritant.[2][4][5] Due to its acetylenic nature, it is crucial to avoid contact with certain metals, like copper or silver, which can form explosive acetylides.[6] All handling should be performed in a well-ventilated area, and appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a respirator, is mandatory.[2][7]

Q3: How should the final product be stored to ensure stability?

A3: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from heat sources and direct sunlight.[8][9] The storage area should be free from ignition risks. Given its classification as a combustible liquid, it falls under Storage Class 10.[2]

Q4: What level of purity is typically required, and how does this impact supplier selection?

A4: For applications in drug development or electronic materials, a purity of 99% or higher is often required.[10] Impurities can drastically affect downstream processes, device performance, or biological activity. When selecting a supplier, prioritize those who provide comprehensive Certificates of Analysis (CoA) with detailed analytical data (e.g., GC-MS, NMR) to verify purity and identify trace impurities.[10] A reliable supplier with a stable supply chain is crucial to mitigate production delays.[10]

Q5: What are the primary analytical techniques for monitoring reaction progress and final product quality?

A5:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the intermediate alcohol and final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity, identifying volatile byproducts, and quantifying the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identifying impurities that may not be resolved by GC.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ester carbonyl (C=O) and the alkyne (C≡C) bonds.

Troubleshooting Guide: From Bench to Scale-Up

Issue 1: Low Reaction Yield

Potential Causes & Solutions

  • Cause A: Incomplete Aminomethylation. The initial Mannich-type reaction may stall if the conditions are not optimal.

    • Solution: Ensure the reaction temperature is adequately controlled. While the reaction is often exothermic, some initial heating may be required. Monitor the reaction via TLC or GC to confirm the consumption of propargyl alcohol before proceeding with acetylation.

  • Cause B: Side Reactions. Acetylenic compounds can be prone to polymerization or other side reactions, especially at elevated temperatures or in the presence of catalytic impurities.

    • Solution: Maintain strict temperature control throughout the process. Use purified reagents and solvents to avoid contaminants that could catalyze polymerization. The use of an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidative side reactions.[8][9]

  • Cause C: Product Loss During Workup. The product has some water solubility due to the tertiary amine group. Multiple extractions may be necessary to recover the product fully from the aqueous phase.

    • Solution: After quenching the reaction, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) at least three times.[11] Combine the organic extracts and wash with brine to remove excess water before drying and concentrating.

Issue 2: Formation of Significant Impurities

Potential Causes & Solutions

  • Cause A: Over-alkylation or Bis-Mannich Product. If the stoichiometry is not carefully controlled, side products such as 1,1-bis(diethylaminomethyl)acetone can form.[11]

    • Solution: Use a slight excess of the amine and formaldehyde relative to the propargyl alcohol. Slow, controlled addition of the reagents, particularly during scale-up, can help minimize the formation of these byproducts.

  • Cause B: Isomerization. The alkyne may isomerize to a less stable allene under certain conditions, particularly if exposed to strong bases or high temperatures for extended periods.

    • Solution: Use a mild base for neutralization during workup (e.g., sodium bicarbonate solution) and avoid unnecessarily high temperatures during distillation.[12]

  • Cause C: Degradation during Purification. The product can decompose if subjected to excessive heat during distillation.

    • Solution: Purify the product using vacuum distillation to lower the boiling point.[11] Ensure the distillation apparatus is clean and free of acidic or basic residues. For high-purity requirements, column chromatography on silica gel may be necessary, though this can be less practical at a very large scale.[13]

Issue 3: Exothermic Runaway and Safety Concerns

Potential Causes & Solutions

  • Cause A: Uncontrolled Mannich Reaction. The initial aminomethylation reaction is often highly exothermic. Adding reagents too quickly on a large scale can lead to a rapid temperature increase, solvent boiling, and a dangerous pressure buildup.

    • Solution: For scale-up, controlled, slow addition of reagents via an addition funnel or pump is mandatory. The reaction vessel must be equipped with an efficient cooling system (e.g., a chiller or ice bath) and continuous temperature monitoring. Perform a pilot batch at a smaller scale to understand the thermal profile before proceeding to full scale.

  • Cause B: Acetylene Hazards. Acetylene and its derivatives can decompose explosively, especially under pressure or at elevated temperatures.[6][14]

    • Solution: Never use acetylene gas at pressures exceeding 15 psig.[7][8] While this specific molecule is not acetylene itself, the butyne group carries similar risks. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources. All equipment should be properly grounded to prevent static discharge.[8]

Data & Protocols

Table 1: Key Reaction Parameter Summary
ParameterLab Scale (10g)Pilot Scale (1kg)Key Consideration
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Toluene or Methyl tert-butyl ether (MTBE)Choose a solvent with a suitable boiling point for temperature control and ease of removal.
Temperature 0 °C to Room Temp5-15 °C (controlled)Strict temperature control is critical to prevent runaway reactions and side products.
Reagent Addition Manual additionPump-controlled addition over 1-2 hoursSlow addition is key to managing exotherms.
Stirring Magnetic StirrerOverhead Mechanical StirrerEnsure efficient mixing to maintain homogenous temperature and concentration.
Purification Column Chromatography / Kugelrohr DistillationVacuum Fractional DistillationDistillation is more scalable, but requires careful optimization to prevent degradation.[11][13]

Experimental Workflow & Diagrams

Diagram 1: Synthetic Workflow

This diagram illustrates the overall process from starting materials to the final purified product.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification reagents Propargyl Alcohol Diethylamine Formaldehyde solvent Select Solvent (e.g., Toluene) reactor Charge Reactor under N2 addition Controlled Addition of Reagents (Maintain T < 15°C) reactor->addition Exothermic Step 1 stir Stir to Completion (Monitor by TLC/GC) addition->stir acetylate Add Acetic Anhydride (Control Exotherm) stir->acetylate Exothermic Step 2 quench Quench with Water/Brine acetylate->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry distill Vacuum Distillation dry->distill Crude Product analyze QC Analysis (GC, NMR) distill->analyze product Pure this compound analyze->product

Caption: Overall synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Purity

This diagram provides a decision-making tree for addressing purity issues identified after initial synthesis.

PurityTroubleshooting start Low Purity Detected (Post-Synthesis) identify Identify Impurity (GC-MS, NMR) start->identify cause1 Unreacted Starting Material? identify->cause1 Yes cause2 Side Product Detected? identify->cause2 Yes cause3 Degradation Product? identify->cause3 Yes sol1 Action: Increase reaction time or temperature slightly. Re-evaluate catalyst. cause1->sol1 sol2 Action: Review stoichiometry. Optimize addition rate/temp. Consider alternative reagents. cause2->sol2 sol3 Action: Lower purification temp (use higher vacuum). Check for acidic/basic residue. cause3->sol3 reprocess Reprocess Batch (Re-distill or Chromatograph) sol1->reprocess sol2->reprocess sol3->reprocess

Caption: Troubleshooting decision tree for addressing low product purity.

Protocol: Pilot-Scale Synthesis (1 mole scale)

Safety Precaution: This procedure must be conducted in a fume hood with access to an emergency shower and eyewash station. All personnel must wear appropriate PPE, including flame-resistant clothing, safety glasses, chemical-resistant gloves, and a suitable respirator.[7] The reactor must be grounded, and the area must be free of ignition sources.[8]

Equipment:

  • 5 L jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and nitrogen inlet.

  • Two programmable syringe pumps or a pressure-equalizing dropping funnel.

  • Chiller connected to the reactor jacket.

Reagents:

  • Propargyl alcohol (56.06 g, 1.0 mol)

  • Diethylamine (73.14 g, 1.0 mol)

  • Paraformaldehyde (33.0 g, 1.1 mol)

  • Toluene (2 L)

  • Acetic Anhydride (102.09 g, 1.0 mol)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reactor Setup: Assemble and dry the 5 L reactor. Purge the system with nitrogen.

  • Initial Charge: Charge the reactor with propargyl alcohol (1.0 mol) and toluene (1 L). Begin stirring and cool the reactor jacket to 5 °C.

  • Reagent Addition: In separate vessels, prepare solutions of diethylamine (1.0 mol) in 500 mL of toluene and a slurry of paraformaldehyde (1.1 mol) in 500 mL of toluene.

  • Aminomethylation: Slowly and simultaneously add the diethylamine solution and the paraformaldehyde slurry to the reactor over 2-3 hours using pumps. Crucially, maintain the internal temperature between 5-10 °C throughout the addition. A significant exotherm will be observed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10 °C for an additional hour. Take a small aliquot for TLC or GC analysis to confirm the consumption of propargyl alcohol.

  • Acetylation: Once the first step is complete, add acetic anhydride (1.0 mol) dropwise via an addition funnel over 1 hour. Maintain the internal temperature below 20 °C. Another exotherm will occur.

  • Completion: Let the reaction stir at room temperature for 2-4 hours or until analysis confirms the formation of the final product.

  • Workup: Cool the mixture to 10 °C. Slowly quench the reaction by adding 1 L of water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 1 L of saturated sodium bicarbonate solution (caution: gas evolution) and 1 L of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum fractional distillation to yield this compound as a clear liquid. Collect fractions boiling at the appropriate temperature for the applied vacuum.

References

  • Organic Syntheses. (n.d.). 1-Acetoxy-4-diethylamino-2-butene. Org. Synth. Coll. Vol. 8, p.12. Retrieved January 7, 2026, from [Link][13]

  • Air Products South Africa (Pty) Ltd. (n.d.). ACETYLENE Safety Data Sheet. Retrieved January 7, 2026, from [Link][8]

  • Scribd. (n.d.). Acetylene Safety Guidelines. Retrieved January 7, 2026, from [Link][6]

  • Gas and Supply. (2020, July 31). Safety Data Sheet - Acetylene. Retrieved January 7, 2026, from [Link][9]

  • BOC. (n.d.). Acetylene safety. Retrieved January 7, 2026, from [Link][14]

  • nexAir. (n.d.). Acetylene Safety Tips: Handling and Storage Best Practices. Retrieved January 7, 2026, from [Link][7]

  • GlobalChemMall. (2025). Key Considerations When Buying this compound. Retrieved January 7, 2026, from [Link][10]

  • PubMed. (2003). Synthesis of Novel Acetylene-Containing Amino Acids. Retrieved January 7, 2026, from [Link][15]

  • NIH National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Retrieved January 7, 2026, from [Link][16]

  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Org. Synth. Coll. Vol. 4, p.291. Retrieved January 7, 2026, from [Link][11]

  • MDPI. (n.d.). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Retrieved January 7, 2026, from [Link][17]

  • MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved January 7, 2026, from [Link][18]

  • Organic Syntheses. (n.d.). N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide. Org. Synth. 2014, 91, 83. Retrieved January 7, 2026, from [Link][12]

  • PubChem. (n.d.). 4-(Diethylamino)-2-butyn-1-ol. Retrieved January 7, 2026, from [Link][5]

  • Google Patents. (n.d.). EP0254091B1 - Method for the production of 1-acetoxy-2,4-hexadien. Retrieved January 7, 2026, from [19]

Sources

"refining purification techniques for high-purity 1-Acetoxy-4-diethylamino-2-butyne"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Acetoxy-4-diethylamino-2-butyne (CAS 22396-77-6). This guide is designed for researchers, chemists, and drug development professionals who require this versatile intermediate at high purity for demanding applications, such as in the synthesis of electronic materials or active pharmaceutical ingredients.[1][2][3][4] This document moves beyond standard protocols to provide in-depth troubleshooting, explain the rationale behind procedural choices, and offer validated methods to overcome common purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, purification, and analysis of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically arise from the synthesis, which often involves the reaction of a propargyl alcohol derivative with diethylamine.[5][6] Common impurities include:

  • Unreacted Starting Materials: Such as 4-(diethylamino)but-2-yn-1-ol and acetic anhydride or acetic acid.[7][8]

  • Over-alkylation or Side-Reaction Products: Formation of bis-Mannich bases or other related substances can occur.[9]

  • Solvent Residues: Dioxane, chloroform, or other solvents used during the synthesis or workup.[10][11]

  • Degradation Products: The compound can be sensitive to heat and acidic conditions, leading to hydrolysis of the ester or other decomposition pathways.

Q2: What is the recommended primary method for purifying this compound on a laboratory scale?

A2: For most applications requiring >98% purity, vacuum distillation is the most effective and scalable primary purification method. The compound has a high boiling point (217-218 °C at atmospheric pressure), and distillation under reduced pressure is crucial to prevent thermal decomposition.[5][6] For removing non-volatile or closely-boiling impurities, column chromatography is a necessary secondary step.

Q3: How can I accurately assess the purity of my final product?

A3: A multi-faceted approach is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and confirming the mass of the desired product.[12]

  • High-Performance Liquid Chromatography (HPLC-UV): Useful for non-volatile impurities. Derivatization may be required for compounds lacking a strong chromophore.[12][13]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary method for determining absolute purity against a certified internal standard without needing a specific reference standard of the compound itself.[12]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and the effectiveness of chromatographic separation.[14]

Q4: What are the optimal storage and handling conditions for the purified product?

A4: this compound is a combustible liquid and an irritant.[15][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[15] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation or moisture-induced hydrolysis.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16] Handle in a chemical fume hood to avoid inhaling vapors.[15]

Part 2: Troubleshooting Purification Challenges

This section provides solutions to specific problems encountered during the purification process, grounded in chemical principles.

Problem 1: Product is yellow or darkens during vacuum distillation.

  • Probable Cause: Thermal decomposition. Even under vacuum, the distillation pot temperature can be high enough to cause degradation, especially if "hot spots" exist or if the residence time at high temperature is too long. The tertiary amine functionality can also be susceptible to oxidation.

  • Solution:

    • Ensure a Deep Vacuum: Use a high-quality vacuum pump and check all seals and joints for leaks to achieve the lowest possible pressure. This directly lowers the required boiling temperature.

    • Use an Appropriate Apparatus: A short-path distillation apparatus (like a Kugelrohr) is ideal as it minimizes the distance the vapor travels, reducing the potential for condensation and re-boiling, and lowers the required temperature.[17]

    • Controlled Heating: Use a temperature-controlled oil bath or heating mantle with vigorous stirring to ensure even heat distribution and prevent localized overheating.

    • Antioxidant Addition: Consider adding a small amount of a high-boiling antioxidant, like butylated hydroxytoluene (BHT), to the distillation flask to inhibit radical-mediated decomposition pathways.

Problem 2: Column chromatography results in poor separation and significant product loss (streaking).

  • Probable Cause: The basic diethylamino group is interacting strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel. This leads to severe tailing (streaking) and often irrecoverable loss of the product on the column.

  • Solution:

    • Neutralize the Stationary Phase: Pre-treat the silica gel by slurrying it in the chosen eluent system containing 1-2% triethylamine or another volatile tertiary amine. This deactivates the acidic sites by competitive binding.[17]

    • Use a Deactivated Stationary Phase: Employ commercially available deactivated silica gel or, for a more inert option, use alumina (neutral or basic).

    • Optimize the Mobile Phase: The polarity of the eluent must be carefully tuned. Start with a non-polar solvent like hexane or petroleum ether and gradually increase polarity by adding ethyl acetate or diethyl ether. The addition of triethylamine is crucial. A typical starting system could be Hexane:Ethyl Acetate:Triethylamine (80:18:2).[17]

Problem 3: Final product purity is stuck at ~97%, with a persistent impurity.

  • Probable Cause: A structurally similar byproduct with a close boiling point and polarity is co-eluting or co-distilling with the product. An example could be an isomeric impurity or the precursor alcohol, 4-(diethylamino)but-2-yn-1-ol, which has a similar structure.

  • Solution:

    • Identify the Impurity: Use GC-MS or NMR to identify the structure of the persistent impurity.

    • Chemical Wash: If the impurity is the precursor alcohol, a mild acidic wash (e.g., dilute aqueous citric acid) can selectively protonate the more basic alcohol and pull it into the aqueous layer, while the ester might be less readily extracted. This must be followed immediately by a basic wash (e.g., saturated sodium bicarbonate) and drying to prevent hydrolysis of the desired product.

    • High-Performance Chromatography: If distillation fails, a meticulously optimized column chromatography system using a very long column and a shallow solvent gradient may be required.

    • Recrystallization via Salt Formation: Convert the amine to a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid in a suitable solvent (like diethyl ether or isopropanol). The salt may have significantly different solubility properties, allowing for purification via recrystallization.[18] The free base can then be regenerated by neutralization. This is an effective but more labor-intensive method.

Part 3: Key Physicochemical Data & Purification Parameters

The following table summarizes essential data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₇NO₂[2][5]
Molecular Weight 183.25 g/mol [2][6]
Boiling Point (lit.) 217-218 °C (at 760 Torr)[5][6]
Density (lit.) 0.961 g/mL at 25 °C[5][6]
Refractive Index (lit.) n20/D 1.4560[5][6]
Flash Point 103.3 °C (closed cup)[6]

Part 4: Visualized Purification Strategy

The following flowchart provides a decision-making framework for selecting the appropriate purification strategy based on the analysis of the crude material.

Purification_Workflow start Start: Crude Product analysis Purity & Impurity Profile Analysis (TLC, GC-MS, ¹H NMR) start->analysis decision_volatile Are major impurities non-volatile (polymers, salts)? analysis->decision_volatile distillation Primary Purification: Vacuum Distillation decision_volatile->distillation  Yes wash Aqueous Workup / Liquid-Liquid Extraction to remove salts decision_volatile->wash No (e.g., synthesis salts) decision_purity Is purity >98% and colorless? distillation->decision_purity chromatography Secondary Purification: Column Chromatography (Amine-deactivated) decision_purity->chromatography No end Final Product: High-Purity Material decision_purity->end Yes decision_final_purity Is purity >98%? chromatography->decision_final_purity wash->distillation decision_final_purity->end Yes recrystallization Advanced Purification: Salt Formation & Recrystallization decision_final_purity->recrystallization No (persistent impurities) recrystallization->end

Caption: Decision workflow for selecting the optimal purification technique.

Part 5: Detailed Experimental Protocols

Protocol 1: High-Vacuum Distillation

  • Objective: To purify the compound from non-volatile or significantly higher-boiling impurities.

  • Methodology:

    • Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Place the crude this compound (e.g., 10 g) into the distillation flask with a magnetic stir bar.

    • Connect the apparatus to a high-vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone).

    • Begin stirring and slowly apply the vacuum. Observe for any vigorous bubbling from residual low-boiling solvents.

    • Once a stable vacuum is achieved (<1 Torr), begin to gently heat the distillation flask using an oil bath.

    • Collect and discard any initial low-boiling fractions (forerun).

    • Increase the temperature gradually. The product will distill as a colorless liquid. The exact temperature will depend on the achieved pressure (e.g., expect a boiling point around 75-85 °C at ~0.5 Torr).

    • Collect the main fraction in a pre-weighed receiving flask. Stop the distillation when the temperature rises again or when charring is observed in the distillation pot.

    • Release the vacuum carefully after the apparatus has cooled to room temperature to prevent air from rushing in and cracking the hot glassware.

Protocol 2: Amine-Deactivated Column Chromatography

  • Objective: To separate the target compound from impurities with similar boiling points but different polarities.

  • Methodology:

    • Solvent System Preparation: Prepare the eluent. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 90:10). To this mixture, add 1-2% (v/v) of triethylamine. For example, for 1 L of eluent, use 890 mL Hexane, 90 mL Ethyl Acetate, and 20 mL Triethylamine.

    • Column Packing (Slurry Method): In a beaker, add silica gel (230-400 mesh) to the prepared solvent system until a consistent slurry is formed.

    • Pour the slurry into the chromatography column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

    • Sample Loading: Dissolve the crude or distilled product in a minimal amount of the eluent. Using a pipette, carefully apply this solution to the top of the silica bed.

    • Elution: Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column ("flash chromatography") to maintain a steady flow rate.[19]

    • Fraction Analysis: Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light and/or with a potassium permanganate stain.

    • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent and triethylamine using a rotary evaporator to yield the purified liquid.

References

  • Organic Syntheses. (n.d.). 1-Acetoxy-4-diethylamino-2-butene. Retrieved from [Link] (Note: This is a related compound, but the chromatographic principles for handling an amino group on silica are directly applicable.)

  • Roomi, M. W., Subbaram, M. R., & Achaya, K. T. (1964). SEPARATION OF FATTY ACETYLENIC, ETHYLENIC AND SATURATED COMPOUNDS BY THIN-LAYER CHROMATOGRAPHY.
  • Xunteng Pharmaceutical. (2025). Key Considerations When Buying this compound. Retrieved from [Link]

  • Hawks Chemical Company. (2025). Column Chromatography Ferrocene and Acetylferrocene: A Guide to Effective Separation. Retrieved from [Link]

  • NileRed. (2020). Acetylation of ferrocene and column chromatography. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022). Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Khan Academy. (n.d.). Principles of chromatography. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Xunteng Pharmaceutical. (2025). This compound: A Versatile Intermediate for Electronic Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Research of the synthesis of new acetylene aminoalcohols. Retrieved from [Link]

  • Google Patents. (2005). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
  • Springer. (n.d.). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]

  • PubMed. (2021). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]

  • Xunteng Pharmaceutical. (n.d.). High Purity this compound. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 4-(Diethylamino)-2-butyn-1-ol. Retrieved from [Link]

  • ResearchGate. (2024). Research of the synthesis of new acetylene aminoalcohols. Retrieved from [Link]

  • Thieme. (n.d.). Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Retrieved from [Link]

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"how to minimize impurities in 1-Acetoxy-4-diethylamino-2-butyne reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Acetoxy-4-diethylamino-2-butyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis and purification of this versatile intermediate. Our goal is to equip you with the knowledge to minimize impurities and achieve high-purity material essential for your applications, particularly in sensitive fields like electronic materials and pharmaceuticals.[1]

Introduction to the Synthesis: The Acetylenic Mannich Reaction

The synthesis of this compound is typically achieved through a variation of the Mannich reaction, a three-component condensation.[2][3] In this specific application, the reaction involves propargyl acetate (or a related propargyl precursor), formaldehyde, and diethylamine. This reaction, while efficient, is prone to several side reactions that can lead to a range of impurities. Understanding and controlling these side reactions is paramount to achieving the desired product in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound synthesis?

A1: Based on the mechanism of the Mannich reaction and the reactivity of the starting materials, you can anticipate several classes of impurities:

  • Bis-Mannich Adduct (Impurity A): This is a common byproduct in Mannich reactions where a second molecule of the iminium ion reacts with the product.[4]

  • Unreacted Starting Materials: Propargyl acetate, diethylamine, and formaldehyde may remain if the reaction does not go to completion.

  • Hydrolysis Product (Impurity B): The acetate ester is susceptible to hydrolysis, especially under non-neutral pH conditions, leading to the formation of 4-(diethylamino)-2-butyn-1-ol.[5]

  • Oligomeric/Polymeric Byproducts: Formaldehyde and the acetylenic starting material can undergo self-condensation or polymerization, leading to higher molecular weight impurities.[6]

  • Side-products from Precursors: If you are synthesizing propargyl acetate in situ, impurities from that reaction can carry over.

Q2: My reaction is sluggish, and I'm seeing a lot of unreacted starting materials. What can I do?

A2: A sluggish reaction can often be attributed to catalyst inefficiency or suboptimal reaction conditions.

  • Catalyst Choice: A copper(I) salt, such as cuprous chloride (CuCl), is a common catalyst for this type of reaction.[7] Ensure your catalyst is fresh and anhydrous.

  • pH Control: The pH of the reaction medium is critical. A study on a similar Mannich reaction with propargyl alcohol found that a pH greater than 8 led to a significantly faster reaction.[8] However, excessively high pH can promote hydrolysis of the acetate group. A pH around 8.4 is a good starting point.[8]

  • Temperature: While heating can increase the reaction rate, it can also lead to the formation of more byproducts. An initial optimization at a moderate temperature (e.g., 50-60°C) is recommended.[7]

Q3: I am observing a significant amount of the bis-Mannich adduct. How can I minimize its formation?

A3: The formation of the bis-Mannich adduct is a common issue.[4] Here are some strategies to mitigate this:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the propargyl acetate relative to the formaldehyde and diethylamine can help to favor the formation of the desired mono-adduct.

  • Slow Addition: Adding the formaldehyde or the pre-formed iminium ion solution slowly to the reaction mixture containing the propargyl acetate can help to maintain a low concentration of the electrophile, thus reducing the likelihood of a second addition to the product.

Q4: My final product seems to have a lower boiling point than expected and shows a hydroxyl peak in the IR spectrum. What is happening?

A4: This is a classic sign of hydrolysis of the acetate ester to the corresponding alcohol, 4-(diethylamino)-2-butyn-1-ol.[5]

  • pH during Workup: Avoid strongly acidic or basic conditions during the aqueous workup. Use a mild base like sodium bicarbonate for neutralization.

  • Reaction pH: As mentioned, while a slightly basic medium can catalyze the reaction, a high pH will accelerate hydrolysis. Careful control of pH is key.

  • Storage: The purified product should be stored under anhydrous conditions to prevent hydrolysis over time.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction, side reactions, product loss during workup.Optimize reaction time and temperature. Check catalyst activity. Ensure pH is optimal (around 8.4).[8] Use careful extraction techniques during workup.
Presence of a high-boiling, viscous residue Oligomerization or polymerization of reactants.Avoid excessive temperatures. Consider using a formaldehyde surrogate like paraformaldehyde.[4] Ensure efficient stirring.
Product tailing on silica gel chromatography The basic nature of the diethylamino group interacting with acidic silica gel.Add a small amount (0.5-1%) of a tertiary amine like triethylamine to your elution solvent.[9]
Formation of a metallic precipitate (if using a copper catalyst) Reduction of the copper catalyst, possibly forming copper acetylides.[8]Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use a minimal amount of catalyst.

Experimental Protocols

Protocol 1: Minimizing Impurities in the Synthesis of this compound

This protocol is designed to minimize the formation of common impurities by controlling reaction parameters.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add propargyl acetate (1.0 eq) and a suitable solvent such as dioxane.[7]

  • Catalyst Addition: Add a catalytic amount of cuprous chloride (CuCl) (e.g., 1-2 mol%).

  • Amine Addition: Add diethylamine (1.05 eq) to the reaction mixture.

  • pH Adjustment: Adjust the pH of the mixture to approximately 8.4 using a suitable non-aqueous base if necessary.[8]

  • Formaldehyde Addition: Slowly add a solution of formaldehyde (0.95 eq) in the reaction solvent from the dropping funnel over 1-2 hours while maintaining the reaction temperature at 50-60°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC to ensure the consumption of the limiting reagent (formaldehyde).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel. For chromatography, use a solvent system such as hexane:ethyl acetate with 0.5% triethylamine.[9]

Protocol 2: Analytical Characterization of Impurities

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for identifying and quantifying impurities.

Step-by-Step Methodology (HPLC):

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate buffer, pH 7) is often effective for separating the basic product from less polar impurities.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry (LC-MS) for definitive identification.

Visualizing the Reaction and Impurity Formation

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A Reactant Mixing (Propargyl Acetate, Diethylamine, CuCl) B Slow Addition of Formaldehyde (pH ~8.4, 50-60°C) A->B C Reaction Monitoring (TLC/GC) B->C D Quenching (Saturated NH4Cl) C->D E Liquid-Liquid Extraction D->E F Drying and Concentration E->F G Vacuum Distillation or Column Chromatography F->G H High-Purity Product (>99%) G->H

Caption: Workflow for the synthesis and purification of this compound.

Potential Impurity Formation Pathways

cluster_main Main Reaction cluster_side Side Reactions Propargyl Acetate Propargyl Acetate Product This compound Propargyl Acetate->Product Oligomers Oligomers Propargyl Acetate->Oligomers Iminium Ion Iminium Ion Iminium Ion->Product Bis-Mannich Adduct Bis-Mannich Adduct Product->Bis-Mannich Adduct + Iminium Ion Hydrolysis Product Hydrolysis Product Product->Hydrolysis Product + H2O (high/low pH) Formaldehyde Formaldehyde Formaldehyde->Oligomers

Caption: Major reaction pathways leading to the desired product and common impurities.

References

  • Organic Syntheses Procedure for 1-Acetoxy-4-diethylamino-2-butene. Organic Syntheses. Available at: [Link]

  • Al-Hello, A. A., & Al-Amery, K. K. (2018). Synthesis And Characterization Of Some New Acetylenic Mannich Bases Based On Biphenyl – 4,4 - Dithiol. International Journal of Research in Pharmaceutical Sciences, 9(4), 1236-1242.
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  • Gimeno, A., & De la Torre, M. C. (2023). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection.
  • Gaudry, M., & Vederas, J. C. (1982). A STUDY OF THE MANNICH REACTION WITH PROPARGYL ALCOHOL. Canadian Journal of Chemistry, 60(11), 1373-1377.
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  • Abdulridha, M. M., & Mohammed, M. N. (2023). DESIGN, SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF SOME NEW MANNICH BASES FROM ACETYLENE ETHER.
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  • 1-ethoxy-1-butyne. Organic Syntheses. Available at: [Link]

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  • Synthesis of macrocyclic and linear benzylimidazolidine oligomers from solvent free aromatic Mannich-type reaction. ResearchGate. Available at: [Link]

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  • Abonia, R., Insuasty, D., Castillo, J., Quiroga, J., & Insuasty, B. (2020). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 25(21), 5035.
  • 4-(Diethylamino)-2-butyn-1-ol. PubChem. Available at: [Link]

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"impact of catalyst choice on the synthesis of 1-Acetoxy-4-diethylamino-2-butyne"

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-Acetoxy-4-diethylamino-2-butyne. The choice of catalyst is a pivotal decision in the synthetic pathway, directly influencing reaction yield, selectivity, and overall process efficiency. This document provides in-depth, experience-driven answers to common challenges, explains the causality behind protocol choices, and offers robust troubleshooting strategies to navigate the complexities of this synthesis.

Synthesis Overview: The Central Role of the Catalyst

The synthesis of this compound is typically achieved in a two-step process. The core of this process is the initial formation of the key intermediate, 4-(diethylamino)but-2-yn-1-ol . This step, a Mannich-type reaction, involves the coupling of propargyl alcohol, formaldehyde, and diethylamine. The catalyst's primary role is to facilitate this C-C bond formation by activating the terminal alkyne. The subsequent step is a standard esterification (acetylation) of the hydroxyl group.

The efficacy of the initial coupling reaction is almost entirely dependent on the catalytic system employed. Copper(I) salts have emerged as the catalysts of choice due to their unique ability to form copper acetylide intermediates, which are sufficiently nucleophilic to react with the electrophilic iminium cation generated in situ from formaldehyde and diethylamine.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the most effective catalyst for the synthesis of the 4-(diethylamino)but-2-yn-1-ol intermediate and what is the mechanism?

A: The most widely and effectively used catalysts for this aminomethylation reaction are Copper(I) salts , such as copper(I) chloride (CuCl) or copper(I) iodide (CuI).

Expertise & Causality: The effectiveness of Cu(I) lies in its ability to undergo oxidative addition with the terminal alkyne of propargyl alcohol, forming a copper(I) acetylide intermediate. This intermediate is crucial because it activates the otherwise weakly acidic C-H bond of the alkyne. Concurrently, formaldehyde and diethylamine react to form an electrophilic N,N-diethylaminomethyl cation (an iminium ion). The copper acetylide then acts as a potent nucleophile, attacking the iminium ion to form the new C-C bond, yielding the propargylamine product and regenerating the catalyst. This process is known as the A³ coupling reaction (Alkyne-Aldehyde-Amine).

Catalytic Cycle Diagram:

Copper_Catalyzed_A3_Coupling reactant reactant intermediate intermediate catalyst catalyst product product sub_alkyne Propargyl Alcohol int_acetylide Copper(I) Acetylide Intermediate sub_alkyne->int_acetylide Activation sub_amine Diethylamine + Formaldehyde int_iminium Iminium Cation sub_amine->int_iminium Condensation cat_cu1 Cu(I) Catalyst cat_cu1->int_acetylide prod_aminoalcohol 4-(diethylamino)but-2-yn-1-ol int_acetylide->prod_aminoalcohol C-C Bond Formation int_iminium->prod_aminoalcohol prod_aminoalcohol->cat_cu1 Catalyst Regeneration Low_Yield_Troubleshooting problem problem category category cause cause action action start Low Yield Observed cat_check Catalyst Issues start->cat_check reagent_check Reagent Issues start->reagent_check cond_check Condition Issues start->cond_check cause_oxidation Cu(I) Oxidation to Cu(II) cat_check->cause_oxidation cause_loading Incorrect Loading cat_check->cause_loading cause_poisoning Catalyst Poisoning cat_check->cause_poisoning cause_stoich Incorrect Stoichiometry reagent_check->cause_stoich cause_temp Suboptimal Temperature cond_check->cause_temp action_inert Ensure strict inert atmosphere (N2/Ar). Use degassed solvents. cause_oxidation->action_inert action_loading Optimize loading (1-5 mol%). Too high -> side reactions. Too low -> slow conversion. cause_loading->action_loading action_purify Use high-purity reagents. (e.g., sulfur-free amines) cause_poisoning->action_purify action_stoich Verify molar ratios. Formaldehyde source (paraformaldehyde) can be limiting. cause_stoich->action_stoich action_temp Titrate temperature. Too low -> slow rate. Too high -> polymerization. cause_temp->action_temp

Caption: A decision tree for troubleshooting low reaction yields.

Trustworthiness & Self-Validation:

  • Catalyst Oxidation: Cu(I) is readily oxidized to Cu(II) by atmospheric oxygen. Cu(II) is significantly less effective for this transformation. Validation Step: Run a parallel reaction where you deliberately expose the catalyst to air for a few minutes before adding reagents. A drastic drop in yield compared to your inert-atmosphere reaction confirms oxidation is a critical factor.

  • Catalyst Loading: The ideal loading is typically 1-5 mol%. Too little catalyst results in an impractically slow reaction. Too much can promote the Glaser coupling side reaction (see Q3). Validation Step: Set up three small-scale reactions at 1 mol%, 5 mol%, and 10 mol% catalyst loading. Analyze the product mixture by GC-MS or NMR to find the optimal balance between conversion rate and byproduct formation.

  • Catalyst Poisoning: Amines and other reagents can contain impurities (e.g., sulfur compounds) that irreversibly bind to the copper catalyst, rendering it inactive. Validation Step: If you suspect a contaminated reagent, try the reaction with a newly opened bottle of the highest available purity.

Q3: I'm observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?

A: The most common high-molecular-weight byproduct in copper-catalyzed alkyne couplings is the homocoupled di-alkyne , a result of the Glaser coupling reaction. In this case, it would be 1,6-dihydroxyhexa-2,4-diyne, formed by the dimerization of propargyl alcohol.

Causality: The Glaser coupling is an oxidative dimerization that is heavily promoted by oxygen and Cu(II) species. If your reaction conditions are not strictly anaerobic, any Cu(I) that oxidizes to Cu(II) can catalyze this unwanted side reaction. An excessively high concentration of the copper catalyst can also increase the rate of this bimolecular side reaction relative to the desired termolecular A³ coupling.

Prevention Strategies:

  • Strict Inert Atmosphere: This is non-negotiable. Use Schlenk line techniques and thoroughly degas all solvents prior to use.

  • Use of Co-catalysts/Additives: In industrial syntheses of related compounds like 1,4-butynediol, bismuth salts are often used as co-catalysts with copper. [1]Bismuth is thought to stabilize the copper acetylide and improve selectivity, potentially by mitigating catalyst agglomeration or deactivation.

  • Controlled Catalyst Loading: As determined in the Q2 validation step, avoid using an excess of the copper catalyst.

  • Temperature Control: Running the reaction at the lowest temperature that still provides a reasonable rate can help minimize side reactions.

Q4: Can palladium or other metal catalysts be used for this synthesis?

A: While palladium is a workhorse catalyst in organic synthesis, particularly for cross-coupling reactions, it is generally not the optimal choice for this specific A³ coupling reaction.

  • Palladium (Pd): Palladium catalysts are highly effective for Sonogashira coupling (alkyne + aryl/vinyl halide) and the amination of allylic substrates. [2]However, for the direct coupling of a terminal alkyne, an aldehyde, and a secondary amine, copper's ability to form the key acetylide intermediate under mild conditions makes it superior in both efficiency and cost-effectiveness.

  • Silver (Ag): Silver salts (e.g., AgI) can also catalyze A³ couplings. Their mechanism is similar to that of copper, involving the formation of a silver acetylide. However, they are often less active and more expensive than their copper counterparts, offering no significant advantage for this specific transformation.

  • Gold (Au): Gold catalysts are known to activate alkynes towards nucleophilic attack. While mechanistically plausible, they are prohibitively expensive for most applications of this synthesis and are typically reserved for more complex transformations where copper fails.

Catalyst Performance Comparison:

Catalyst SystemRelative ActivityKey AdvantageMajor DrawbackTypical Loading (mol%)
CuCl / CuI HighLow cost, high reactivityAir sensitive (requires inert atm.)1 - 5
AgI / Ag₂O ModerateCan sometimes offer different selectivityHigher cost, often less active than Cu(I)2 - 10
Pd(PPh₃)₄ / CuI Low (for A³)Versatile for other couplingsNot optimal for A³; high costN/A for this reaction
AuCl / AuCl₃ HighVery active for alkyne activationExtremely high cost1 - 5

Protocols & Methodologies

Protocol 1: Copper(I) Chloride Catalyzed Synthesis of 4-(diethylamino)but-2-yn-1-ol

This protocol provides a reliable method for the synthesis of the key intermediate, designed to be a self-validating system.

Materials:

  • Propargyl alcohol (high purity, distilled)

  • Paraformaldehyde

  • Diethylamine (high purity)

  • Copper(I) Chloride (CuCl)

  • 1,4-Dioxane (anhydrous, degassed)

  • Standard Schlenk line or glovebox equipment

Step-by-Step Procedure:

  • Vessel Preparation: Under a nitrogen or argon atmosphere, add copper(I) chloride (e.g., 2 mol%) to a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer.

  • Reagent Addition: To the flask, add anhydrous 1,4-dioxane to create a slurry. Then, add propargyl alcohol (1.0 eq.), paraformaldehyde (1.2 eq.), and diethylamine (1.2 eq.) sequentially.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring. The reaction is typically exothermic. Monitor the internal temperature and use a water bath for cooling if necessary.

  • Monitoring: Track the reaction progress by taking aliquots and analyzing via TLC or GC. The reaction is typically complete within 3-5 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding an aqueous solution of ammonium chloride. This will complex with the copper catalyst.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-(diethylamino)but-2-yn-1-ol.

Protocol 2: Acetylation to this compound
  • Setup: In a flask, dissolve the purified 4-(diethylamino)but-2-yn-1-ol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) along with a base such as triethylamine (1.5 eq.).

  • Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Work-up & Purification: Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification can be achieved via distillation.

References

  • Favorskii reaction . (n.d.). chemeurope.com. Retrieved from [Link] [3]2. Favorskii reaction . (n.d.). Wikipedia. Retrieved from [Link] [4]3. Copper-catalyzed aminoalkynylation of alkenes with hypervalent iodine reagents . (n.d.). Royal Society of Chemistry. Retrieved from [Link] [5]4. Shen, B., & Buchwald, S. L. (2014). Copper-catalyzed selective hydroamination reactions of alkynes . Nature Chemistry, 7(1), 92-98. Retrieved from [Link] [6]5. 2-Buten-1-ol, 4-(diethylamino)-, acetate ester . (n.d.). Organic Syntheses. Retrieved from [Link] [2]6. Sokol'skii, D. V., et al. (1971). Synthesis of butyne-2-diol -1,4 using heterogeneous-catalytical method . ResearchGate. Retrieved from [Link]

  • Shitov, O. P., et al. (1999). Method of synthesis of 1,4-butynediol . Google Patents (RU2150460C1). Retrieved from [7]8. Li, J., et al. (2024). Hierarchical Malachite Microsphere Catalyst in the Ethynylation of Formaldehyde for 1,4-Butynediol Synthesis . Catalysts, 14(4), 253. Retrieved from [Link]

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"troubleshooting guide for continuous flow synthesis of acetylenic compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for continuous flow synthesis of acetylenic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during flow chemistry experiments involving alkynes. The following content is structured in a practical question-and-answer format, grounded in fundamental principles and field-proven experience to ensure you can diagnose and resolve issues efficiently.

Section 1: Core System & Reactor Integrity

This section addresses the foundational issues related to the physical setup and stability of the continuous flow system.

FAQ 1: My reactor is clogging! How do I diagnose the cause and prevent it?

A: Reactor clogging is the most frequent operational failure in flow chemistry, halting experiments and compromising data. The issue invariably stems from solid precipitation within the narrow channels of the reactor. The key is to identify the nature of the solid and its point of formation.[1][2]

Causality: Solids can be un-dissolved starting materials, the desired product precipitating upon formation, a salt byproduct, or a degraded catalyst.[3] The small internal diameter of flow reactors, while excellent for heat and mass transfer, makes them susceptible to blockages.

Diagnostic & Troubleshooting Protocol:

  • Identify the Location: Pinpoint where the clog occurs.

    • At the Mixer/Inlet: Often indicates poor solubility of starting materials in the reaction solvent or precipitation upon mixing (e.g., an acid stream meeting a basic one).

    • Mid-Reactor: Suggests the product or a byproduct has limited solubility under the reaction conditions (temperature, concentration).

    • At the Outlet/Back-Pressure Regulator (BPR): Typically caused by product crashing out as the solution cools post-reaction.

  • Analyze the Solid: If possible, carefully collect and analyze the precipitate (FTIR, NMR, elemental analysis) to confirm its identity.

  • Implement Solutions: Based on the diagnosis, apply one or more of the following strategies:

Solution Strategy Description When to Use
Solvent System Optimization Increase solvent strength, use a co-solvent to maintain solubility of all components, or switch to a different solvent entirely.[4]When starting materials, intermediates, or products have poor solubility.
Concentration Adjustment Lower the concentration of reagents. While this may decrease throughput, it can keep all species in solution.[5]A universal first step for troubleshooting precipitation issues.
Temperature Modification Increase reactor temperature to enhance solubility. Conversely, if clogging occurs post-reactor, maintain elevated temperature through the BPR.Product or byproduct precipitation within the heated reactor zone.
Introduce an "Anti-Solvent" Stream Post-reaction, introduce a miscible stream in which the product is highly soluble to prevent precipitation before collection.When the product is known to be insoluble upon cooling.
Reactor Design For reactions known to produce solids, consider using reactors with wider channels, packed-bed reactors (if the solid is a catalyst), or continuously stirred tank reactors (CSTRs) in series.[6]For processes where precipitation is an intrinsic and unavoidable feature.

Section 2: Reaction Performance & Optimization

This section focuses on the chemical outcomes of the synthesis, addressing issues of yield, selectivity, and catalyst performance.

FAQ 2: My conversion is low or inconsistent. How can I improve the reaction yield?

A: Low conversion points to insufficient reaction time, inadequate activation energy, poor mixing, or catalyst issues. In flow chemistry, these parameters are precisely controlled by flow rate, reactor volume, temperature, and reactor design.

Causality: The final conversion is a function of kinetics. According to the principles of chemical reaction engineering, for a given concentration, the reaction outcome is determined by the interplay between reaction rate (a function of temperature) and residence time.[7][8] A wide residence time distribution (RTD), where some molecules exit the reactor much faster than others, can also lead to lower overall conversion.[9][10]

Troubleshooting Workflow for Low Conversion:

G start Low Conversion Detected res_time Increase Residence Time (Decrease Flow Rate or Increase Reactor Volume) start->res_time result Conversion Improved? res_time->result Re-run temp Increase Temperature (Monitor for Degradation) temp->result Re-run mixing Improve Mixing (Use Static Mixer or Packed Bed) mixing->result Re-run catalyst Verify Catalyst Activity (Check Loading, Deactivation) catalyst->result Re-run stoch Check Stoichiometry (Verify Pump Calibration) stoch->result Re-run result->temp No result->mixing No result->catalyst No result->stoch No end Problem Solved result->end Yes reassess Re-evaluate Reaction Scheme (Solvent, Catalyst, Reagents) result->reassess Still No

Caption: A systematic workflow for diagnosing and resolving low reaction conversion.

Step-by-Step Protocol for Yield Optimization:

  • Residence Time Adjustment: The mean residence time is calculated as Reactor Volume / Total Flow Rate.[10] Systematically decrease the flow rate to increase the time reactants spend in the heated zone. Be aware that excessively long residence times can sometimes lead to byproduct formation.[7]

  • Temperature Screening: Increase the reactor temperature in controlled increments (e.g., 10 °C). The high surface-area-to-volume ratio of flow reactors allows for safe operation at temperatures above the solvent's atmospheric boiling point, which can dramatically accelerate reaction rates.[11][12]

  • Mixing Efficiency: If the reaction is biphasic or involves reagents with different viscosities, poor mixing can be the bottleneck. Incorporate an in-line static mixer before the main reactor coil or use a packed-bed reactor to induce turbulence and enhance mass transfer.[13]

  • Catalyst Health (for Heterogeneous Systems): For packed-bed reactors, ensure the catalyst bed is properly packed with no voids or channeling. Catalyst deactivation can occur over time due to poisoning or fouling.[14] Consider regenerating or replacing the catalyst cartridge. For homogeneous catalysts, ensure complete dissolution.

  • Stoichiometry Verification: Inaccuracies in pump flow rates can lead to incorrect stoichiometry. Regularly calibrate your pumps to ensure the desired molar ratios are being delivered to the reactor.

FAQ 3: I'm observing significant byproduct formation, especially from alkyne homocoupling (Glaser coupling). How can I improve selectivity?

A: This is a classic problem in copper-catalyzed alkyne couplings like the Sonogashira reaction. The formation of a symmetrical 1,3-diyne is a result of the Glaser coupling side reaction, which is an oxidative homocoupling of the terminal alkyne.[15][16]

Causality: The Glaser coupling is promoted by the presence of a copper(I) catalyst and an oxidant (often trace oxygen).[15][17] The mechanism involves the oxidation of the Cu(I)-acetylide intermediate to Cu(II), which then facilitates the C-C bond formation.[17] To favor the desired cross-coupling reaction over homocoupling, this oxidative pathway must be suppressed.

Strategies to Enhance Selectivity:

  • Go Copper-Free: The most effective method is to use a modern palladium catalyst system that does not require a copper co-catalyst. Many highly active palladium-phosphine complexes can facilitate the Sonogashira reaction under copper-free conditions, completely eliminating the Glaser pathway.[18][19]

  • Ligand Modification: If a copper co-catalyst is necessary, the choice of ligand can significantly impact selectivity. Using ligands that stabilize the Cu(I) oxidation state can disfavor the oxidative homocoupling pathway.

  • Inert Atmosphere: Ensure all reagent solutions are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to minimize the presence of oxygen, the primary oxidant for the Glaser reaction.[20]

  • Control Residence Time: Over-reaction can sometimes lead to side products. Once optimal conversion is reached, avoid unnecessarily long residence times where side reactions or product degradation might occur.[10]

G cluster_reactants Reactants cluster_catalysts Catalysts A Aryl Halide (R-X) Mixer Mixing Point A->Mixer B Terminal Alkyne (R'-C≡CH) B->Mixer Pd Pd Catalyst Pd->Mixer Cu Cu(I) Co-catalyst Cu->Mixer Byproduct Side Product (Glaser) R'-C≡C-C≡C-R' Cu->Byproduct O₂ Base Base Base->Mixer Reactor Flow Reactor (Temp, Residence Time) Mixer->Reactor Product Desired Product (Sonogashira) R-C≡C-R' Reactor->Product Reactor->Byproduct

Caption: Factors influencing Sonogashira vs. Glaser coupling in continuous flow.

Section 3: Experimental Protocols & Safety

Protocol: General Procedure for a Continuous Flow Sonogashira Cross-Coupling

This protocol provides a template for setting up a copper-free Sonogashira reaction. Parameters must be optimized for specific substrates.

1. Reagent Preparation (Strictly under Inert Atmosphere):

  • Solution A: Dissolve the aryl halide (1.0 eq.) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.) in a degassed solvent (e.g., THF, DMF).

  • Solution B: Dissolve the terminal alkyne (1.2 eq.) and a suitable base (e.g., Diisopropylethylamine, 3.0 eq.) in the same degassed solvent.

2. System Setup:

  • Assemble the flow chemistry system consisting of two syringe pumps, a T-mixer, a reactor coil of known volume (e.g., 10 mL PFA tubing), a heating unit (oil bath or column heater), and a back-pressure regulator (BPR, set to e.g., 100 psi to prevent solvent boiling).[1][21]

  • Prime the entire system with fresh, degassed solvent.

3. Reaction Execution:

  • Set the reactor temperature (e.g., 100 °C).

  • Set the flow rates for Pump A and Pump B to achieve the desired residence time. For a 10-minute residence time in a 10 mL reactor, the total flow rate would be 1.0 mL/min (i.e., 0.5 mL/min for each pump).

  • Begin pumping Solutions A and B into the system.

  • Allow the system to reach a steady state (typically 3x the total system volume) before collecting the product stream.

4. Work-up and Analysis:

  • Collect the output from the BPR.

  • Analyze the steady-state sample by an appropriate method (e.g., GC-MS, LC-MS) to determine conversion and selectivity.

  • The collected stream can then be subjected to standard batch purification procedures (e.g., solvent evaporation followed by column chromatography).[19]

Safety Imperative: Handling Acetylenic Compounds in Flow

Continuous flow chemistry offers significant safety advantages over batch processing for reactions involving potentially hazardous materials like acetylenes.[12][22]

  • Exothermicity Management: The high surface-area-to-volume ratio of flow reactors provides superior heat dissipation, preventing thermal runaways that can be a risk in large batch reactors.[12][23]

  • Reduced Hazard Volume: At any given time, only a very small volume of the reaction mixture is present in the reactor, minimizing the potential impact of any unforeseen events.[22]

  • Handling Gaseous Reagents: Flow systems are ideal for reactions with gaseous reagents like propyne or acetylene itself.[24][25] They allow for precise stoichiometric control and eliminate the need for large, pressurized headspace in a batch reactor. The safe, in-situ generation of acetylene from calcium carbide has also been demonstrated in flow systems.

  • High-Pressure Reactions: The inherent strength of small-diameter tubing allows for reactions to be conducted safely at high pressures, which can increase reaction rates and suppress gas evolution.[26]

Always conduct a thorough safety review before running any new reaction. Ensure proper ventilation, use personal protective equipment, and have emergency shutdown procedures in place.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
  • Kappe, C. O., et al. (2022). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes.
  • Strategic Application of Residence-Time Control in Continuous-Flow Reactors. (2015). ChemistryOpen. Available at: [Link]

  • Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. (2017). Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Continuous flow Sonogashira C-C coupling using a heterogeneous palladium-copper dual reactor. (2013). Organic Letters, PubMed. Available at: [Link]

  • Strategic Application of Residence-Time Control in Continuous-Flow Reactors. (2015). PubMed. Available at: [Link]

  • Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions | Request PDF. (2017). ResearchGate. Available at: [Link]

  • Exploring Reactor Design to Harness Reactive Intermediates. (n.d.). Cardiff University. Available at: [Link]

  • The Influence of Residence Time Distribution on Continuous-Flow Polymerization. (n.d.). ResearchGate. Available at: [Link]

  • Selective hydrogenation of highly concentrated acetylene streams over mechanochemically synthesized PdAg supported catalysts. (2022). Catalysis Science & Technology, RSC Publishing.
  • Investigation of solvent effect on the synthesis of N-vinylpyrrolidone from acetylene: experimental studies and mechanistic insights | Request PDF. (2023).
  • Adams, S. (2021). How residence time affects product quality in flow chemistry. Stoli Chem. Available at: [Link]

  • What are the pitfalls of flow chemistry according to academics and industry professionals?. (2023). H.E.L Group. Available at: [Link]

  • Ten key issues in modern flow chemistry. (2011).
  • Continuous Flow Generation of Acylketene Intermediates via Nitrogen Extrusion. (2022).
  • Continuous flow synthesis enabling reaction discovery. (2024). Chemical Science, RSC Publishing.
  • The assembly and use of continuous flow systems for chemical synthesis. (n.d.).
  • Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. (2017). SciELO.
  • Acetylene in Organic Synthesis: Recent Progress and New Uses. (n.d.). PMC, NIH.
  • Britton, J., & Jamison, T. F. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT. Available at: [Link]

  • Engineering Single Atom Catalysts for Flow Production: From Catalyst Design to Reactor Understandings. (n.d.).
  • Reaction discovery using acetylene gas as the chemical feedstock accelerated by the “stop-flow” micro-tubing reactor system. (n.d.). NIH.
  • Non-fouling flow reactors for nanomaterial synthesis. (n.d.). Reaction Chemistry & Engineering, RSC Publishing.
  • The assembly and use of continuous flow systems for chemical synthesis. (2017). PubMed. Available at: [Link]

  • Taster Lecture: Powering Particle Manufacturing with Continuous Flow Reactors - 03 March 2021. (2021). YouTube. Available at: [Link]

  • Continuous-Flow Chemistry. (2017). Wiley Analytical Science.
  • Revolutionizing Medicine Production with Continuous Flow Chemistry. (2023). SciTube.
  • Multi-step continuous-flow synthesis. (2017). Chemical Society Reviews, RSC Publishing.
  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (n.d.). MDPI.
  • Continuous Flow Synthesis of Anticancer Drugs. (2021). PMC, PubMed Central, NIH.
  • Continuous-Flow Synthesis of Aspirin on a Microfluidic Device with Chaotic Mixer. (n.d.). Student Theses Faculty of Science and Engineering.
  • Continuous Flow Synthesis of Anticancer Drugs. (2021). PubMed.
  • Synthesis using alkynes (video). (n.d.). Khan Academy.
  • Continuous flow synthesis of alkynes from isoxazolones. (2012). Research Repository UCD.
  • Development of optimized conditions for Glaser-Hay bioconjug
  • Recent progress in the catalytic transformation of acetylene. (2023). Chemical Society Reviews, RSC Publishing.
  • Glaser Coupling I Question of the Day (QotD #3) I Solution. (2021). YouTube. Available at: [Link]

  • Selective semihydrogenation of acetylene in ethylene using defect-rich boron nitride catalyst from flux reconstruction. (2023). PMC, NIH.
  • Glaser coupling. (n.d.). Wikipedia.
  • Continuous Flow Synthesis Technology for Ibuprofen: Progress and Challenges. (n.d.). MDPI.
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.).
  • Reactions of Alkynes in Organic Synthesis with Practice Problems. (n.d.). Chemistry Steps.

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Technical Support Center: Mitigating Degradation of 1-Acetoxy-4-diethylamino-2-butyne During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Acetoxy-4-diethylamino-2-butyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this critical intermediate during storage. By understanding the potential degradation pathways and implementing the recommended protocols, you can ensure the integrity and purity of your experimental results.

Section 1: Understanding the Instability of this compound

This compound is a bifunctional molecule containing both a tertiary amine and an ester functional group, linked by a butyne chain. This unique structure, while synthetically useful, also presents inherent stability challenges. The primary modes of degradation are hydrolysis of the acetate ester and oxidation of the diethylamino group.

Q1: What are the main chemical reactions that cause the degradation of this compound?

A1: The two primary degradation pathways are:

  • Hydrolysis: The acetate ester group is susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions. This reaction cleaves the ester bond, yielding 4-(diethylamino)but-2-yn-1-ol and acetic acid.[1] The rate of hydrolysis is pH-dependent, with faster degradation observed under basic conditions.[1]

  • Oxidation: The tertiary amine (diethylamino group) is prone to oxidation, especially when exposed to atmospheric oxygen, oxidizing agents, or light. Oxidation can lead to the formation of the corresponding N-oxide, which may be unstable, and other degradation products.

The following diagram illustrates these primary degradation pathways:

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway MainCompound This compound HydrolysisProduct1 4-(Diethylamino)but-2-yn-1-ol MainCompound->HydrolysisProduct1 H₂O (Acid/Base catalysis) OxidationProduct N-Oxide Derivative & Other Products MainCompound->OxidationProduct O₂ / Light / Oxidizing Agents HydrolysisProduct2 Acetic Acid

Caption: Primary degradation pathways of this compound.

Section 2: Recommended Storage and Handling Procedures

Proper storage and handling are paramount to minimizing degradation. The following guidelines are based on best practices for storing sensitive acetylenic and amino compounds.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rates of both hydrolysis and oxidation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidation of the tertiary amine.
Light Protect from light. Store in an amber vial or in a dark place.Light can catalyze oxidative degradation.
Moisture Store in a tightly sealed container in a dry environment.Prevents hydrolysis of the ester group. Consider storing in a desiccator.
Q3: What type of container should I use for storing this compound?

A3: Use a high-quality, inert glass container, such as an amber borosilicate glass vial with a PTFE-lined cap. This will protect the compound from light and prevent leaching of contaminants from the container. Ensure the cap provides an airtight seal to exclude moisture and oxygen.

Q4: How should I handle the compound during experimental use to minimize degradation?

A4: Follow these handling best practices:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Work quickly and in a controlled environment, preferably under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Use clean, dry spatulas and glassware.

  • After dispensing the required amount, flush the container with an inert gas before resealing tightly.

  • Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.

Section 3: Troubleshooting Guide for Purity and Stability Issues

Even with the best practices, you may encounter issues with the purity of this compound. This section provides guidance on identifying and addressing these problems.

Q5: I suspect my sample of this compound has degraded. How can I confirm this?

A5: You can assess the purity of your sample using standard analytical techniques. A stability-indicating method is crucial for separating the intact compound from its degradation products.

Recommended Analytical Workflow:

AnalyticalWorkflow Start Suspected Degradation SamplePrep Prepare Sample Solution Start->SamplePrep HPLC Reversed-Phase HPLC with UV Detection SamplePrep->HPLC GCMS GC-MS Analysis (for volatile degradants) SamplePrep->GCMS DataAnalysis Analyze Chromatograms for Impurity Peaks HPLC->DataAnalysis GCMS->DataAnalysis Compare Compare with Reference Standard DataAnalysis->Compare Conclusion Confirm Degradation and Identify Products Compare->Conclusion

Caption: Workflow for confirming the degradation of this compound.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating this compound from its potential degradation products.[2][3] Here is a general protocol to develop such a method:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid or 10 mM ammonium formate in water. The acidic pH will help to protonate the amine, improving peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: A gradient elution is recommended to separate compounds with a range of polarities. A typical starting gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have absorbance (e.g., 210-230 nm).

  • Forced Degradation Study: To confirm that your method is stability-indicating, perform a forced degradation study. Expose solutions of this compound to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

    Analyze the stressed samples using your developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main compound peak.

Q6: What are the likely impurities I might see in a degraded sample?

A6: Based on the known degradation pathways, you can expect to see the following impurities:

  • 4-(Diethylamino)but-2-yn-1-ol: From the hydrolysis of the ester.

  • Acetic Acid: Also a product of hydrolysis.

  • N-oxide of this compound: From the oxidation of the tertiary amine.

  • Polymeric materials: Acetylenic compounds can be prone to polymerization, especially at elevated temperatures or in the presence of certain metals.

Section 4: Strategies for Stabilization

For applications requiring enhanced stability, the addition of stabilizing agents can be beneficial.

Q7: What types of stabilizers can be used to prevent the degradation of this compound?

A7: The choice of stabilizer will depend on the primary degradation pathway you are trying to inhibit.

Stabilizer ClassExamplesMechanism of Action
Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Tocopherols (Vitamin E)Scavenge free radicals that can initiate and propagate oxidative degradation of the amine.
Acid Scavengers/ Buffers Non-nucleophilic bases (e.g., hindered amines like diisopropylethylamine in small amounts), or buffering agentsNeutralize any acidic impurities that could catalyze ester hydrolysis.

Experimental Protocol: Screening for an Effective Stabilizer

  • Prepare several small-scale samples of this compound in a suitable solvent.

  • To each sample, add a different potential stabilizer at a low concentration (e.g., 0.1% w/w). Include a control sample with no stabilizer.

  • Subject all samples to accelerated degradation conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1-4 weeks).

  • At regular intervals, analyze the samples using the validated stability-indicating HPLC method to quantify the amount of remaining parent compound.

  • Compare the degradation rates of the stabilized samples to the control to determine the most effective stabilizer.

Section 5: Frequently Asked Questions (FAQs)

Q8: Can I store this compound in a plastic container?

A8: It is not recommended. Plastic containers may contain plasticizers or other leachable compounds that could contaminate your sample. Additionally, some plastics may not be compatible with the compound or may allow for the ingress of moisture and oxygen. Inert glass is the preferred material.

Q9: My sample has turned a pale yellow color. Is it still usable?

A9: A change in color often indicates degradation. While a slight discoloration may not significantly impact some applications, it is a sign of impurity formation. It is highly recommended to re-analyze the sample for purity using a stability-indicating method before use to ensure it meets the requirements of your experiment.

Q10: Is it necessary to use an inert atmosphere for short-term storage (e.g., a few days)?

A10: While short-term storage at room temperature in a tightly sealed container may be acceptable for some non-critical applications, for sensitive experiments or to ensure the highest purity, storage under an inert atmosphere is always recommended, even for short durations.

References

  • Organic Syntheses. (n.d.). 2-Buten-1-ol, 4-(diethylamino)-, acetate ester. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003087024A1 - Stabilization and use of propargyl bromide.
  • Pennsylvania Welding Supply. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Key Considerations When Buying this compound. (2025, December 28). Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide for Synthetic Applications: 1-Acetoxy-4-diethylamino-2-butyne vs. 4-diethylamino-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Propargylamines and their derivatives are a versatile class of compounds, prized for their unique reactivity that enables the construction of complex molecular architectures. This guide provides an in-depth, comparative analysis of two closely related propargylamine derivatives: 1-Acetoxy-4-diethylamino-2-butyne and its precursor, 4-diethylamino-2-butyn-1-ol . We will delve into their respective synthetic applications, supported by experimental data, to inform researchers, scientists, and drug development professionals in making strategic decisions for their synthetic endeavors.

Introduction: Structure and Physicochemical Properties

At first glance, the two molecules differ only by the functional group at the C1 position: a primary alcohol in 4-diethylamino-2-butyn-1-ol and its corresponding acetate ester in this compound. This seemingly minor structural modification has significant implications for their reactivity, stability, and utility in various synthetic transformations.

Table 1: Physicochemical Properties

PropertyThis compound4-diethylamino-2-butyn-1-ol
CAS Number 22396-77-6[1]10575-25-4[2][3]
Molecular Formula C₁₀H₁₇NO₂[4]C₈H₁₅NO[5]
Molecular Weight 183.25 g/mol [1][4]141.21 g/mol [2][5]
Boiling Point 217-218 °C[1]231-232 °C[2]
Density 0.961 g/mL at 25 °C[1]0.952 g/mL at 25 °C[2]
Refractive Index n20/D 1.4560[1]n20/D 1.479[2]

The Crucial Role of the C1-Functionality: A Tale of Two Leaving Groups

The primary distinction in the synthetic utility of these two compounds lies in the nature of the C1 substituent as a leaving group. The hydroxyl group of 4-diethylamino-2-butyn-1-ol is a poor leaving group in its native state and typically requires activation, for instance, by protonation under acidic conditions or conversion to a sulfonate ester. In contrast, the acetoxy group in this compound is a moderately good leaving group, facilitating nucleophilic substitution reactions under milder conditions.

This difference in leaving group ability dictates the types of reactions each compound is best suited for and the reaction conditions required.

Comparative Synthetic Applications

Pharmaceutical Synthesis: The Case of Oxybutynin

A prime example illustrating the differential application of these two compounds is in the synthesis of Oxybutynin, a medication used to treat overactive bladder.[6] The synthesis involves the transesterification of methyl phenylcyclohexylglycolate with a 4-diethylamino-2-butynyl moiety.

Workflow: Synthesis of Oxybutynin

Caption: Synthetic workflow for Oxybutynin.

In this synthesis, 4-diethylamino-2-butyn-1-ol is first converted to this compound. A patent for this process reports an 81% yield for the acetylation step using acetic anhydride and sulfuric acid.[7] The resulting acetate is then used in a transesterification reaction with methyl phenylcyclohexylglycolate in the presence of a base like sodium methoxide to yield Oxybutynin.[7]

Causality of Experimental Choice: The conversion of the alcohol to the acetate is a critical step. The hydroxyl group of 4-diethylamino-2-butyn-1-ol is not a suitable leaving group for a direct transesterification under these conditions. The acetoxy group, however, facilitates the nucleophilic attack by the alkoxide generated from methyl phenylcyclohexylglycolate, enabling the transesterification to proceed. This highlights the superior utility of the acetoxy derivative as an electrophile in this key C-O bond-forming reaction.

Metal-Catalyzed Cross-Coupling Reactions: A Comparative Outlook

Propargyl alcohols and their derivatives are valuable substrates in a variety of metal-catalyzed cross-coupling reactions. While specific comparative data for our two target molecules is scarce in the literature, we can extrapolate their likely behavior based on the general reactivity of these compound classes.

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this context, both this compound and 4-diethylamino-2-butyn-1-ol would act as the terminal alkyne component. The choice between the two would likely depend on the specific reaction conditions and the compatibility of the hydroxyl or acetoxy group with the catalytic system. In some cases, the free hydroxyl group might require protection to prevent side reactions, making the acetoxy derivative a more direct choice. Conversely, the acetoxy group could potentially be cleaved under certain basic conditions used in the coupling. A study on a similar system showed that propargyl alcohols can participate directly in Sonogashira couplings.[8]

Nicholas Reaction: This reaction involves the stabilization of a propargylic cation by a dicobalt octacarbonyl complex, allowing for subsequent nucleophilic attack. Both propargyl alcohols and ethers (and by extension, esters) can serve as precursors for the key cobalt-stabilized cation. The reaction is typically initiated by a Lewis or Brønsted acid, which would readily protonate the hydroxyl group of 4-diethylamino-2-butyn-1-ol or facilitate the departure of the acetoxy group from this compound to form the stabilized cation.

A³ Coupling (Aldehyde-Alkyne-Amine): This multicomponent reaction is a powerful method for the synthesis of propargylamines. In this reaction, 4-diethylamino-2-butyn-1-ol would serve as the alkyne component. The presence of the free hydroxyl group could potentially influence the reaction, either by coordinating to the metal catalyst or by participating in side reactions. The acetoxy derivative would also be a suitable alkyne substrate.

Logical Relationship: Reactivity in Metal-Catalyzed Reactions

Metal_Catalyzed_Reactions A_Sonogashira Sonogashira Coupling (Direct use or protection) B_Sonogashira Sonogashira Coupling (Potential for direct use) A_Nicholas Nicholas Reaction (Acid activation) B_Nicholas Nicholas Reaction (Lewis acid activation) A_A3 A3 Coupling (Alkyne component) B_A3 A3 Coupling (Alkyne component)

Caption: Potential roles in common metal-catalyzed reactions.

Applications in Materials Science: Precursors to Conductive Polymers

Experimental Protocols

Acetylation of 4-diethylamino-2-butyn-1-ol to this compound

Objective: To synthesize this compound from 4-diethylamino-2-butyn-1-ol.

Materials:

  • 4-diethylamino-2-butyn-1-ol

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Dichloromethane

  • Deionized water

  • Sodium bicarbonate

Procedure:

  • Combine 4-diethylamino-2-butyn-1-ol, acetic acid, and acetic anhydride in a reaction flask.

  • Carefully add concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 65-70 °C and maintain for 2 hours.[7]

  • After the reaction is complete, remove the excess solvent and acetic acid under reduced pressure.

  • Cool the residue and pour it into a mixture of dichloromethane and deionized water.

  • Slowly add solid sodium bicarbonate to neutralize the acidic mixture, controlling for effervescence.

  • Separate the organic layer and wash it with a 2% sodium bicarbonate solution and a 1% EDTA solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as an oil.

Expected Yield: 81%[7]

Synthesis of Oxybutynin via Transesterification

Objective: To synthesize Oxybutynin using this compound.

Materials:

  • This compound

  • Methyl phenylcyclohexylglycolate

  • Sodium methoxide

  • n-Heptane

Procedure:

  • Dissolve methyl phenylcyclohexylglycolate and this compound in n-heptane in a reaction flask equipped with a distillation apparatus.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Heat the solution with stirring to 95-100 °C and collect the distillate.

  • After 30 minutes, cool the solution to 65-70 °C under a nitrogen atmosphere.

  • Add an additional portion of sodium methoxide.

  • Reheat the solution to 95-100 °C and continue collecting the distillate for 1 hour.[7]

  • Cool the reaction mixture to room temperature and wash with water.

  • The organic layer containing Oxybutynin can be further purified by standard methods.

Conclusion: A Matter of Strategic Choice

The comparison of this compound and 4-diethylamino-2-butyn-1-ol in synthetic applications reveals a clear distinction in their roles, primarily dictated by the nature of the C1 functional group.

  • 4-diethylamino-2-butyn-1-ol serves as the fundamental building block, readily available and suitable as a nucleophile (after deprotonation of the alkyne) or as an electrophile after activation of the hydroxyl group. Its utility shines in reactions where the hydroxyl group can be tolerated or is required for subsequent transformations.

  • This compound , on the other hand, is a more activated electrophile due to the better leaving group ability of the acetoxy group. This makes it the preferred reagent for nucleophilic substitution and transesterification reactions where milder conditions are desired and direct displacement of the C1 substituent is the goal, as exemplified in the synthesis of Oxybutynin.

The choice between these two reagents is therefore not a matter of inherent superiority, but rather a strategic decision based on the specific synthetic transformation being planned. Understanding the nuances of their reactivity allows the synthetic chemist to design more efficient and elegant synthetic routes.

References

  • WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google P
  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations - MDPI. (URL: [Link])

  • Scope and advances in the catalytic propargylic substitution reaction - PMC - NIH. (URL: [Link])

  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations - ResearchGate. (URL: [Link])

  • Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds - PubMed. (URL: [Link])

  • 4-(Diethylamino)-2-butyn-1-ol - PubChem - NIH. (URL: [Link])

  • Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study | ACS Omega - ACS Publications. (URL: [Link])

  • C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols via Rhodium Catalyzed Transfer Hydrogenation - NIH. (URL: [Link])

  • 4-(Diethylamino)-2-butyn-1-ol - SIELC Technologies. (URL: [Link])

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Publishing. (URL: [Link])

  • Sonogashira cross-coupling of 32 with propargyl alcohol. - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. (URL: [Link])

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (URL: [Link])

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A Comparative Analysis of 1-Acetoxy-4-diethylamino-2-butyne Derivatives in Electronic Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-Acetoxy-4-diethylamino-2-butyne and its prospective derivatives for applications in electronic materials. Geared towards researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and structure-property relationships of this promising class of acetylenic compounds. While direct comparative studies on a homologous series of these specific derivatives are not extensively documented in public literature, this guide establishes a foundational understanding by extrapolating from established principles in organic electronics and materials science. We will explore the synthesis of a hypothetical series of derivatives, detail the critical experimental protocols for their characterization, and provide an expert analysis of the expected performance trade-offs.

Introduction: The Promise of Acetylenic Scaffolds in Organic Electronics

The carbon-carbon triple bond, or acetylenic moiety, is a cornerstone in the design of novel organic electronic materials. Its rigid, linear geometry and unique electronic structure make it an exceptional building block for creating conjugated systems with tailored properties.[1] These attributes are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound (CAS 22396-77-6) serves as a valuable starting point for developing new materials due to its combination of a reactive alkyne, a solubilizing and electron-donating diethylamino group, and a modifiable acetoxy group.[2] The purity of such intermediates is paramount, as impurities can significantly degrade device performance and lifespan.[3]

This guide will focus on a comparative analysis of a proposed series of derivatives of this compound, exploring how systematic structural modifications can be expected to influence key electronic and physical properties.

A Proposed Series of this compound Derivatives for Comparative Study

To investigate structure-property relationships, we propose a hypothetical series of derivatives where modifications are made to both the amine and ester functionalities of the parent molecule.

Table 1: Proposed Derivatives of this compound for Comparative Analysis

Derivative IDR1 (Amine Substituent)R2 (Ester Substituent)Proposed Synthetic Route
Parent -CH₂CH₃-CH₃Mannich-type reaction
D1 -CH₃-CH₃Mannich-type reaction with dimethylamine
D2 -(CH₂)₃CH₃-CH₃Mannich-type reaction with dibutylamine
D3 -CH₂CH₃-CF₃Esterification with trifluoroacetic anhydride
D4 -CH₂CH₃-C₆H₅Esterification with benzoyl chloride

The rationale behind these selections is to systematically probe the effects of:

  • Steric Hindrance and Basicity of the Amine Group: Comparing the parent compound with D1 and D2 will elucidate the impact of alkyl chain length on molecular packing, solubility, and the electron-donating character of the nitrogen atom.

  • Electron-Withdrawing/Donating Nature of the Ester Group: The comparison between the parent, the trifluoroacetyl derivative (D3), and the benzoyl derivative (D4) will reveal how modulating the electronic properties of the ester affects the overall molecular orbital energies and stability.

Synthesis and Characterization: Experimental Protocols

The synthesis of the parent this compound can be achieved by employing propargyl alcohol and a bisamine as starting reactants.[2] For the proposed derivatives, established organic synthesis methodologies would be employed.

General Synthesis Protocol for Amino-Modified Derivatives (D1, D2)

A one-pot, three-component Mannich-type reaction (A³ coupling) is a highly efficient method for synthesizing propargylamines.

Experimental Workflow: A³ Coupling for Propargylamine Synthesis

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification Propargyl_Acetate Propargyl Acetate Catalyst Cu(I) Catalyst Propargyl_Acetate->Catalyst Aldehyde Paraformaldehyde Aldehyde->Catalyst Secondary_Amine Secondary Amine (e.g., Dimethylamine) Secondary_Amine->Catalyst Extraction Solvent Extraction Catalyst->Extraction Solvent Solvent (e.g., Toluene) Temperature Elevated Temperature Chromatography Column Chromatography Extraction->Chromatography Product Target Propargylamine Derivative Chromatography->Product

Caption: Workflow for the synthesis of amino-modified derivatives.

Step-by-Step Protocol:

  • To a solution of propargyl acetate and paraformaldehyde in a suitable solvent (e.g., toluene), add the secondary amine (e.g., dimethylamine for D1, dibutylamine for D2).

  • Add a catalytic amount of a copper(I) salt (e.g., CuI or CuBr).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

General Synthesis Protocol for Ester-Modified Derivatives (D3, D4)

These derivatives can be synthesized from a common precursor, 4-diethylamino-2-butyn-1-ol, followed by esterification.

Experimental Workflow: Esterification

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification Precursor 4-Diethylamino-2-butyn-1-ol Base Base (e.g., Triethylamine) Precursor->Base Acylating_Agent Acylating Agent (e.g., Trifluoroacetic Anhydride) Acylating_Agent->Base Washing Aqueous Wash Base->Washing Solvent Anhydrous Solvent (e.g., CH₂Cl₂) Temperature 0 °C to Room Temperature Drying Drying over Na₂SO₄ Washing->Drying Purification Column Chromatography Drying->Purification Product Target Ester Derivative Purification->Product

Caption: Workflow for the synthesis of ester-modified derivatives.

Step-by-Step Protocol:

  • Dissolve 4-diethylamino-2-butyn-1-ol in an anhydrous aprotic solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).

  • Cool the mixture to 0 °C and add the acylating agent (e.g., trifluoroacetic anhydride for D3, benzoyl chloride for D4) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final product.

Comparative Performance Analysis: Key Metrics and Expected Trends

The utility of these derivatives in electronic materials will be dictated by a combination of their electronic, thermal, and dielectric properties.

Electrical Conductivity

The electrical conductivity of organic materials is intrinsically linked to their charge carrier mobility and the efficiency of charge transport between molecules. For these butyne derivatives, conductivity is expected to be influenced by both intramolecular (conjugation) and intermolecular (packing) factors.

Expected Trends:

  • Amine Modification (D1 vs. Parent vs. D2): Increasing the alkyl chain length on the amine is likely to decrease intermolecular packing efficiency due to steric hindrance. This would lead to a decrease in conductivity.

  • Ester Modification (D3 vs. Parent vs. D4): The strongly electron-withdrawing trifluoroacetyl group in D3 is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO), potentially making hole injection more difficult and reducing p-type conductivity. Conversely, the benzoyl group in D4, with its extended π-system, might enhance intermolecular π-π stacking, which could favor charge transport.

Experimental Protocol: Four-Point Probe Measurement

  • Prepare thin films of the derivatives on an insulating substrate (e.g., glass or silicon dioxide) by spin-coating or vacuum deposition.

  • Use a four-point probe setup to measure the sheet resistance of the film.

  • Calculate the conductivity (σ) using the formula: σ = 1 / (R_s * t), where R_s is the sheet resistance and t is the film thickness.

Thermal Stability

For device applications, thermal stability is crucial to ensure a long operational lifetime. Thermogravimetric analysis (TGA) is the standard technique to evaluate this property.

Expected Trends:

  • Amine Modification: Longer alkyl chains (D2) might lead to slightly lower decomposition temperatures due to more C-H bonds susceptible to thermal cleavage.

  • Ester Modification: The introduction of the aromatic ring in D4 could enhance thermal stability through increased molecular rigidity and π-π interactions. The trifluoromethyl group in D3 may also influence thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Place a small, accurately weighed sample of the derivative in a TGA crucible.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the weight loss as a function of temperature. The decomposition temperature (T_d) is typically defined as the temperature at which 5% weight loss occurs.

Dielectric Properties

The dielectric constant and dielectric loss are critical parameters for materials used in capacitors and as insulators in transistors.

Expected Trends:

  • Amine Modification: The polarity of the C-N bond will contribute to the dielectric constant. The larger, more polarizable dibutylamino group in D2 might lead to a higher dielectric constant compared to the diethylamino and dimethylamino analogues.

  • Ester Modification: The highly polar C-F bonds in D3 are expected to significantly increase the dielectric constant. The aromatic ring in D4 will also influence the polarizability and thus the dielectric properties.

Experimental Protocol: Capacitance-Voltage (C-V) Measurement

  • Fabricate a metal-insulator-metal (MIM) capacitor structure by sandwiching a thin film of the derivative between two metal electrodes.

  • Apply a varying DC bias voltage and a small AC signal across the capacitor.

  • Measure the capacitance as a function of the DC bias.

  • The dielectric constant (k) can be calculated from the capacitance in the accumulation region using the formula: C = (k * ε₀ * A) / d, where C is the capacitance, ε₀ is the permittivity of free space, A is the electrode area, and d is the film thickness.

Charge Carrier Mobility

Charge carrier mobility is a key performance metric for semiconductor materials in transistors and solar cells. The time-of-flight (ToF) technique is a common method for its determination.

Expected Trends:

  • Amine Modification: As with conductivity, increased steric hindrance from longer alkyl chains (D2) is likely to disrupt molecular packing and reduce charge carrier mobility.

  • Ester Modification: The impact of ester modification on mobility is complex. While the benzoyl group in D4 might promote favorable π-stacking, the electron-withdrawing nature of the trifluoroacetyl group in D3 could create charge traps, thereby reducing mobility.

Experimental Protocol: Time-of-Flight (ToF) Measurement

  • Create a sandwich-type device with the derivative film between two electrodes, one of which is semi-transparent.

  • Apply a voltage across the device to create an electric field.

  • Generate charge carriers near the semi-transparent electrode using a short laser pulse.

  • Measure the transient photocurrent as the charge carriers drift across the film.

  • The transit time (t_T) is determined from the photocurrent transient.

  • The mobility (μ) is calculated using the formula: μ = d² / (V * t_T), where d is the film thickness and V is the applied voltage.

Summary of Expected Performance and Structure-Property Relationships

The following table summarizes the anticipated trends in the performance of the proposed derivatives based on established structure-property relationships in organic electronic materials.

Table 2: Predicted Performance Comparison of this compound Derivatives

Derivative IDExpected ConductivityExpected Thermal StabilityExpected Dielectric ConstantExpected Charge Mobility
Parent BaselineBaselineBaselineBaseline
D1 Higher than ParentSimilar to ParentLower than ParentPotentially higher
D2 Lower than ParentLower than ParentHigher than ParentLower than Parent
D3 Lower than ParentPotentially higherSignificantly higherLower than Parent
D4 Potentially higherHigher than ParentHigher than ParentPotentially higher

Logical Relationship of Structure to Performance

G cluster_structure Structural Modification cluster_properties Material Properties cluster_performance Device Performance Amine_Alkyl_Length Amine Alkyl Chain Length Packing Molecular Packing Amine_Alkyl_Length->Packing Ester_Electronic_Nature Ester Electronic Nature (EWG/EDG) Polarity Molecular Polarity Ester_Electronic_Nature->Polarity HOMO_LUMO HOMO/LUMO Energy Levels Ester_Electronic_Nature->HOMO_LUMO Conductivity Conductivity Packing->Conductivity Mobility Charge Mobility Packing->Mobility Thermal_Stability Thermal Stability Packing->Thermal_Stability Dielectric_Constant Dielectric Constant Polarity->Dielectric_Constant HOMO_LUMO->Conductivity HOMO_LUMO->Mobility

Caption: Interplay of structural modifications and performance metrics.

Conclusion and Future Outlook

This guide has laid out a systematic approach for the comparative analysis of this compound derivatives for electronic material applications. While based on a hypothetical series of compounds, the principles and experimental protocols described are grounded in established materials science. The key takeaway for researchers is that targeted functionalization of the amine and ester groups of the parent molecule provides a rich platform for tuning the electronic and physical properties of the resulting materials. Future experimental work should focus on synthesizing and characterizing such a series to validate these predicted trends. The insights gained from such studies will be invaluable for the rational design of next-generation organic electronic materials with tailored functionalities.

References

  • Diederich, F., Stang, P. J., & Tykwinski, R. R. (Eds.). (2005).
  • LookChem. (n.d.). Key Considerations When Buying this compound. Retrieved January 7, 2026, from [Link]

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A Comparative Guide to the Structural Validation of 1-Acetoxy-4-diethylamino-2-butyne using ¹H NMR and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is a foundational pillar of research and development. This guide provides an in-depth, comparative analysis of the structural validation of 1-Acetoxy-4-diethylamino-2-butyne, a molecule of interest for its potential applications, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and compare NMR with alternative analytical techniques, grounding our discussion in authoritative references.

The Imperative of Structural Integrity

The precise arrangement of atoms within this compound dictates its chemical reactivity, biological activity, and physical properties. Any deviation from the expected structure could lead to vastly different, and potentially undesirable, outcomes. Therefore, rigorous structural elucidation is not merely a procedural step but a critical component of scientific integrity. NMR spectroscopy stands as the preeminent technique for this purpose, offering a detailed roadmap of the molecular architecture.[1][2][3]

Visualizing the Target: this compound

To effectively interpret the spectral data, we must first visualize the molecule and its constituent parts.

Caption: Molecular structure of this compound.

Part 1: Predictive Analysis using ¹H and ¹³C NMR

Before stepping into the laboratory, a theoretical analysis of the expected NMR spectra provides a crucial benchmark. This predictive approach is grounded in the fundamental principles of chemical shifts and spin-spin coupling, which are influenced by the electronic environment of each nucleus.

Expected ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display five distinct signals, each corresponding to a unique set of protons in the molecule.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~2.1Singlet3H-C(O)CH₃ Protons of the acetyl group are deshielded by the adjacent carbonyl group.
b~4.7Triplet2H-OCH₂ C≡Methylene protons adjacent to the oxygen are significantly deshielded. The triplet arises from coupling to the C⁵ protons across the alkyne.
c~3.4Triplet2H≡CCH₂ N-Methylene protons adjacent to the nitrogen and the alkyne are deshielded. The triplet is due to coupling with the C² protons.
d~2.6Quartet4H-N(CH₂ CH₃)₂Methylene protons of the ethyl groups are deshielded by the nitrogen and split into a quartet by the adjacent methyl protons.
e~1.1Triplet6H-N(CH₂CH₃ )₂Methyl protons of the ethyl groups are the most shielded and appear as a triplet due to coupling with the adjacent methylene protons.
Expected ¹³C NMR and DEPT-135 Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals. A DEPT-135 experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups, as it shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (C) do not appear in a DEPT-135 spectrum.[4][5][6][7][8]

Predicted SignalChemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
1~170AbsentC =OThe carbonyl carbon is highly deshielded.
2~85Absent-OC H₂CThe sp-hybridized alkyne carbons appear in this characteristic region.[9][10][11]
3~75Absent-OCH₂CC -The sp-hybridized alkyne carbons appear in this characteristic region.[9][10][11]
4~60Negative-OC H₂-The carbon adjacent to the oxygen is deshielded.
5~50Negative≡CC H₂N-The carbon adjacent to the nitrogen is deshielded.
6~48Negative-N(C H₂CH₃)₂The methylene carbons of the ethyl groups are deshielded by the nitrogen.
7~21Positive-C(O)C H₃The acetyl methyl carbon.
8~12Positive-N(CH₂C H₃)₂The terminal methyl carbons of the ethyl groups are the most shielded.

Part 2: Experimental Protocol and Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Step-by-Step NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.[12]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR and DEPT-135 Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to observe all carbon signals as singlets.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).[10]

    • Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ carbons.[7][8]

Caption: Workflow for NMR-based structural validation.

Part 3: Comparative Analysis with Alternative Techniques

While NMR is the cornerstone of structural elucidation, a multi-technique approach provides a more robust validation.[13][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation.

  • Expected Absorptions for this compound:

    • C=O stretch (ester): A strong, sharp peak around 1735 cm⁻¹.[15][16]

    • C≡C stretch (internal alkyne): A weak to medium intensity peak in the range of 2100-2260 cm⁻¹.[17] The intensity is often weak for internal alkynes.[18]

    • C-O stretch (ester): Strong absorptions in the 1300-1000 cm⁻¹ region.[15]

    • C-N stretch (amine): Medium to weak absorptions in the 1250-1020 cm⁻¹ region.

    • C-H stretch (sp³): Peaks just below 3000 cm⁻¹.

  • Comparison with NMR: FT-IR is excellent for rapidly confirming the presence of key functional groups (carbonyl, alkyne) but does not provide the detailed connectivity information that NMR does. It serves as a complementary technique to quickly verify the successful incorporation of the ester and alkyne moieties.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

  • Expected Mass Spectrum:

    • Molecular Ion (M⁺): The mass spectrometer will detect the intact molecule, providing its exact molecular weight. For C₁₀H₁₇NO₂, the expected monoisotopic mass is 183.1259 g/mol .

    • Fragmentation: The molecule will fragment in predictable ways. Key expected fragments include:

      • Loss of the acetoxy group (-OCOCH₃).

      • Alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines.[19][20]

  • Comparison with NMR: MS provides the crucial molecular formula (when combined with high-resolution data) and pieces of the structural puzzle through fragmentation. However, it does not definitively establish the connectivity of all atoms in the way that 2D NMR experiments can. It is a powerful confirmatory tool used in conjunction with NMR.

Data Summary and Comparison
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed proton environment, connectivity (through coupling), and stoichiometry (through integration).Provides a highly detailed map of the proton framework.Can have overlapping signals in complex molecules.
¹³C NMR / DEPT Number and type of carbon atoms (CH, CH₂, CH₃, C).Unambiguously determines the carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
FT-IR Presence of specific functional groups.Fast, simple, and excellent for functional group identification.Provides no information on the overall connectivity of the molecule.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula (HRMS).Does not directly reveal the complete atomic connectivity. Isomers can be difficult to distinguish.

Conclusion

The structural validation of this compound is most rigorously and comprehensively achieved through the synergistic use of ¹H and ¹³C NMR spectroscopy. The predictive analysis of the spectra, based on established chemical principles, provides a solid theoretical foundation. The detailed experimental protocol ensures the acquisition of high-quality, reliable data. While alternative techniques like FT-IR and Mass Spectrometry offer valuable, complementary information regarding functional groups and molecular weight, NMR spectroscopy remains unparalleled in its ability to elucidate the precise and complete atomic connectivity of the molecule. This multi-faceted, self-validating approach ensures the highest level of scientific integrity, which is paramount for researchers, scientists, and drug development professionals.

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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1-Acetoxy-4-diethylamino-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For a molecule like 1-Acetoxy-4-diethylamino-2-butyne, a complex intermediate with multiple functional groups, selecting the appropriate analytical methodology is a critical decision. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of this compound, offering field-proven insights and experimental frameworks to guide researchers, scientists, and drug development professionals.

The structure of this compound, featuring a tertiary amine, an ester, and an internal alkyne, presents unique analytical challenges and opportunities for both HPLC and GC-MS. The choice between these two powerful techniques is not merely one of preference but is dictated by the specific requirements of the analysis, such as the nature of potential impurities, required sensitivity, and the desired analytical throughput.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a highly versatile and widely used technique for the purity analysis of pharmaceutical compounds.[1][2] Its operation at or near ambient temperatures makes it particularly suitable for thermally labile molecules, a key consideration for the ester functionality in this compound.

Mechanistic Considerations for HPLC Method Development

The polarity of this compound, conferred by the diethylamino and acetoxy groups, makes it an ideal candidate for several HPLC modes.

  • Reversed-Phase (RP) HPLC: This is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[3] For a basic compound like our target analyte, controlling the mobile phase pH is paramount. Maintaining a pH around 2-3 units below the pKa of the tertiary amine (typically around 9-10) ensures it is in its protonated, more polar form. This enhances its interaction with the polar mobile phase and minimizes undesirable interactions with residual silanols on the silica-based stationary phase, leading to better peak shape and reproducibility. The alkyne and ester groups provide sufficient hydrophobicity for retention on a C18 column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that show poor retention in reversed-phase chromatography.[3][4] It employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique could be particularly useful for separating the target analyte from more polar impurities.

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics and can offer unique selectivity for basic compounds like tertiary amines.[5]

Proposed HPLC Experimental Protocol

This protocol outlines a robust starting point for the purity assessment of this compound using RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid acts as a modifier to control pH and improve peak shape.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm. While the molecule lacks a strong chromophore, the ester and alkyne functionalities may provide some UV absorbance at lower wavelengths.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Dilute to Working Conc. s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject Sample s4->a1 Prepared Sample a2 Separation on C18 Column a1->a2 a3 UV Detection (210 nm) a2->a3 d1 Integrate Peaks a3->d1 Chromatogram d2 Calculate % Purity (Area Normalization) d1->d2

Gas Chromatography-Mass Spectrometry (GC-MS): High Efficiency and Structural Elucidation

GC-MS offers high separation efficiency and the definitive identification of impurities through mass spectral data.[2] However, the analysis of a molecule like this compound by GC presents challenges that must be carefully addressed.

Mechanistic Considerations for GC-MS Method Development
  • Thermal Stability: The acetoxy group may be susceptible to thermal degradation in the high temperatures of the GC inlet and column. This can lead to inaccurate quantification and the appearance of artifact peaks.[7] A thorough evaluation of the injection port temperature is crucial.

  • Polarity and Peak Tailing: The tertiary amine is a polar, basic functional group that can interact with active sites (free silanols) on the surface of the GC column and inlet liner.[8][9] This can result in poor peak shape (tailing) and reduced sensitivity. The use of a highly deactivated inlet liner and a column specifically designed for amine analysis is recommended.

  • Derivatization: To overcome issues of polarity and thermal stability, derivatization can be employed.[10][11] Acylation or silylation of potential degradation products (if the ester hydrolyzes) or the amine itself can improve chromatographic performance.[12] However, derivatization adds complexity to the sample preparation process and may not be ideal for a simple purity assay unless necessary. For tertiary amines, derivatization is less common than for primary or secondary amines but can be explored if peak shape is problematic.[13]

Proposed GC-MS Experimental Protocol

This protocol is designed to minimize thermal degradation and analyte adsorption.

Instrumentation:

  • GC system with a split/splitless inlet, coupled to a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: Low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness. A column designed for amine analysis would be an even better choice.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C (start with a lower temperature, e.g., 220 °C, and increase if necessary to ensure volatilization without degradation).

  • Injection Mode: Split (e.g., 50:1) to handle a high concentration sample and prevent column overload.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • MS Transfer Line Temp: 280 °C.

  • MS Ion Source Temp: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a suitable solvent like ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

  • Filter through a 0.45 µm syringe filter if any particulate matter is visible.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Solvent (e.g., Ethyl Acetate) s1->s2 s3 Filter (optional) s2->s3 a1 Inject into GC s3->a1 Prepared Sample a2 Separation in Capillary Column a1->a2 a3 EI Ionization & Mass Analysis a2->a3 d1 Extract Ion Chromatograms a3->d1 Total Ion Chromatogram d2 Identify Impurities (MS Library) d1->d2 d3 Calculate % Purity d2->d3

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical goals.[14][15]

FeatureHPLCGC-MS
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds.Best for volatile and thermally stable compounds. Potential for degradation of the ester.
Selectivity High selectivity based on polarity. Can resolve non-volatile impurities and isomers.[16]High separation efficiency. Can separate volatile isomers.
Sensitivity Dependent on the detector. UV may have moderate sensitivity for this analyte. LC-MS offers higher sensitivity.[17]Generally high sensitivity, especially in Selected Ion Monitoring (SIM) mode.
Impurity Identification Requires coupling with MS for definitive identification. Retention time matching with standards is the primary method with UV detection.Provides structural information from mass spectra, aiding in the identification of unknown impurities.[18]
Sample Preparation Simple dissolution and filtration.Simple dissolution, but may require derivatization to improve chromatography, adding complexity.[11]
Run Time Typically 15-30 minutes.Can be faster, often in the range of 10-20 minutes.
Robustness Generally very robust and reproducible for routine QC analysis.Susceptible to issues from active sites in the inlet and column, potentially affecting reproducibility for amines.[9]

Conclusion and Recommendations

For routine purity assessment and quality control of this compound, HPLC is the recommended primary technique. Its ability to analyze the compound in its native state without the risk of thermal degradation provides a more accurate and robust quantitative result. The simplicity of sample preparation and the high reproducibility of modern HPLC systems make it ideal for a regulated environment.

GC-MS serves as a powerful complementary technique, particularly for impurity identification. If the manufacturing process could potentially lead to volatile impurities or isomers that are difficult to resolve by HPLC, GC-MS would be invaluable. Its strength lies in the structural elucidation of unknown peaks, which is crucial during process development and for comprehensive impurity profiling.

Ultimately, a dual-methodology approach offers the most comprehensive characterization of this compound. HPLC should be employed for accurate purity determination, while GC-MS can be utilized for the definitive identification of volatile and semi-volatile impurities, ensuring the highest standards of product quality and safety.

References

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A Comparative Guide to the Synthetic Efficacy of Routes to 1-Acetoxy-4-diethylamino-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetoxy-4-diethylamino-2-butyne is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a propargyl group, a tertiary amine, and an acetate ester, makes it a versatile building block. The efficient and scalable synthesis of this compound is of paramount importance for drug discovery and development programs. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, offering insights into their respective efficacies, practical considerations, and underlying chemical principles. By presenting detailed experimental protocols and comparative data, this document aims to empower researchers to select the most suitable synthetic strategy for their specific needs.

Core Synthetic Strategies

The synthesis of this compound can be approached from two main retrosynthetic disconnections, leading to two distinct multi-step synthetic routes. A third, more streamlined one-pot approach, will also be considered for its potential efficiency gains. The two primary strategies both revolve around the formation of the C-N and C-C bonds of the 4-diethylamino-2-butyn-1-ol backbone, with the key difference being the stage at which the hydroxyl group is acetylated.

Route 1: Mannich Reaction followed by Acetylation

This is arguably the most direct and well-documented approach. It involves the initial formation of the key intermediate, 4-diethylamino-2-butyn-1-ol, via a copper-catalyzed Mannich reaction. This intermediate is then acetylated in a subsequent step to yield the final product.

Route 2: Acetylation of Propargyl Alcohol followed by Mannich Reaction

This alternative strategy inverts the order of the key transformations. Propargyl alcohol is first protected as its acetate ester, followed by the Mannich reaction to introduce the diethylaminomethyl group. This approach may offer advantages in terms of reactant compatibility and side-product profiles.

Route 3: One-Pot Synthesis (Theoretical)

A one-pot synthesis, where all reactants are combined in a single vessel to form the final product in a sequential manner without isolation of intermediates, represents the most atom-economical and efficient approach. While a specific, optimized one-pot procedure for this target molecule is not extensively reported in the literature, its theoretical construction provides a valuable benchmark for comparison.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Mannich then AcetylationRoute 2: Acetylation then MannichRoute 3: One-Pot Synthesis (Theoretical)
Overall Yield High (potentially >70% over two steps)Moderate (likely lower than Route 1)Potentially the highest
Number of Steps 221
Key Reactions Mannich Reaction, EsterificationEsterification, Mannich ReactionTandem Mannich/Esterification
Starting Materials Propargyl alcohol, Formaldehyde, DiethylaminePropargyl alcohol, Acetylating agentPropargyl alcohol, Formaldehyde, Diethylamine, Acetylating agent
Catalysts Copper(II) salt (e.g., Cu(OAc)₂)Acid or Base for acetylationCopper(II) salt, potentially an acid or base
Scalability Good, established proceduresModerate, less documentedPotentially excellent, but requires optimization
Purification Two separate purificationsTwo separate purificationsSingle purification

In-Depth Analysis and Experimental Protocols

Route 1: Mannich Reaction followed by Acetylation

This route is favored for its robust and high-yielding initial step, the Mannich reaction, which is a classic method for the aminoalkylation of terminal alkynes.

The use of a copper(II) catalyst, such as copper(II) acetate, is crucial for the successful Mannich reaction with propargyl alcohol. The copper ion is believed to facilitate the deprotonation of the terminal alkyne, forming a copper acetylide intermediate. This intermediate is then sufficiently nucleophilic to attack the Eschenmoser's salt-like iminium ion, formed in situ from formaldehyde and diethylamine. The subsequent acetylation is a standard esterification that proceeds readily.

Route 1 cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Acetylation Propargyl Alcohol Propargyl Alcohol Mannich_Reaction Mannich Reaction (Dioxane, 60-65°C) Propargyl Alcohol->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Diethylamine Diethylamine Diethylamine->Mannich_Reaction Cu(OAc)2 Cu(OAc)2 Cu(OAc)2->Mannich_Reaction Intermediate 4-Diethylamino-2-butyn-1-ol Mannich_Reaction->Intermediate Acetylation Acetylation (Pyridine, 0°C to RT) Intermediate->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation Pyridine Pyridine Pyridine->Acetylation Final_Product This compound Acetylation->Final_Product Route 2 cluster_0 Step 1: Acetylation cluster_1 Step 2: Mannich Reaction Propargyl Alcohol Propargyl Alcohol Acetylation Acetylation (Pyridine, 0°C to RT) Propargyl Alcohol->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation Pyridine Pyridine Pyridine->Acetylation Intermediate Propargyl Acetate Acetylation->Intermediate Mannich_Reaction Mannich Reaction (Dioxane, 60-65°C) Intermediate->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Diethylamine Diethylamine Diethylamine->Mannich_Reaction Cu(OAc)2 Cu(OAc)2 Cu(OAc)2->Mannich_Reaction Final_Product This compound Mannich_Reaction->Final_Product

A Comparative Performance Analysis of 1-Acetoxy-4-diethylamino-2-butyne and its Precursors in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of optimal synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a manufacturing process. This guide provides an in-depth performance comparison of 1-Acetoxy-4-diethylamino-2-butyne against its immediate precursor, 4-diethylamino-2-butyn-1-ol, within the context of synthesizing the widely used anticholinergic agent, Oxybutynin. This analysis is grounded in a review of established synthetic methodologies and aims to elucidate the practical advantages and disadvantages of each intermediate, supported by available experimental data.

Introduction: The Strategic Importance of Intermediate Selection in Oxybutynin Synthesis

Oxybutynin, chemically known as 4-(diethylamino)-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate, is a cornerstone medication for the management of overactive bladder.[1] Its synthesis is a convergent process, typically involving the coupling of two key fragments: α-cyclohexyl-α-hydroxybenzeneacetic acid (or its methyl ester) and a C4-aminoalkyne synthon.[2] The focus of this guide is the performance of the latter, specifically comparing the direct use of 4-diethylamino-2-butyn-1-ol versus its acetylated form, this compound. The choice between these two intermediates dictates the final coupling strategy, influencing reaction conditions, yield, and purification requirements.

Synthetic Pathways to Oxybutynin: A Comparative Overview

The synthesis of Oxybutynin from the two key fragments can be approached via two primary routes, each utilizing a different intermediate:

  • Route A: Transesterification using this compound. This pathway involves the reaction of methyl phenylcyclohexylglycolate with this compound in the presence of a basic catalyst.

  • Route B: Direct Esterification using 4-diethylamino-2-butyn-1-ol. This route couples phenylcyclohexylglycolic acid directly with 4-diethylamino-2-butyn-1-ol, typically employing a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

The following diagram illustrates the precursor synthesis and the two divergent final coupling steps.

G cluster_0 Precursor Synthesis cluster_1 Final Coupling Reactions Propargyl Alcohol Propargyl Alcohol Mannich Reaction Mannich Reaction Propargyl Alcohol->Mannich Reaction Diethylamine Diethylamine Diethylamine->Mannich Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich Reaction 4-Diethylamino-2-butyn-1-ol 4-Diethylamino-2-butyn-1-ol Mannich Reaction->4-Diethylamino-2-butyn-1-ol Yield: ~84% Acetylation Acetylation 4-Diethylamino-2-butyn-1-ol->Acetylation DCC Coupling DCC Coupling 4-Diethylamino-2-butyn-1-ol->DCC Coupling Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation This compound This compound Acetylation->this compound Yield: ~81% Transesterification Transesterification This compound->Transesterification Methyl Phenylcyclohexylglycolate Methyl Phenylcyclohexylglycolate Methyl Phenylcyclohexylglycolate->Transesterification Phenylcyclohexylglycolic Acid Phenylcyclohexylglycolic Acid Phenylcyclohexylglycolic Acid->DCC Coupling Oxybutynin_A Oxybutynin (Route A) Transesterification->Oxybutynin_A Oxybutynin_B Oxybutynin (Route B) DCC Coupling->Oxybutynin_B

Figure 1: Synthetic pathways to Oxybutynin.

Performance Comparison: Experimental Data and Mechanistic Insights

The choice between this compound and 4-diethylamino-2-butyn-1-ol as the final coupling partner has significant implications for the overall efficiency of the Oxybutynin synthesis. Below is a comparative analysis based on reported experimental data.

ParameterRoute A: this compoundRoute B: 4-diethylamino-2-butyn-1-ol
Coupling Partner Methyl PhenylcyclohexylglycolatePhenylcyclohexylglycolic Acid
Reaction Type TransesterificationDirect Esterification (DCC Coupling)
Catalyst/Reagent Sodium MethoxideDCC, DMAP
Reported Yield Yield data for this specific transesterification is not readily available in the reviewed literature, but this method is cited in patents.[3]Not explicitly quantified in the reviewed literature, but is a standard and effective method.[4]
Precursor Step Yield Acetylation of the alcohol yields ~81%.[3]N/A
Overall Process Requires an additional acetylation step.More direct coupling.
Causality Behind Experimental Choices

Route A: The Transesterification Approach

The use of this compound in a transesterification reaction is an established industrial method.[3] The rationale for this approach lies in the potential for a more straightforward purification process. Transesterification reactions, driven by the removal of a volatile alcohol (in this case, methanol), can often be pushed to completion. The starting materials, an ester and an acetate, are generally less polar than the corresponding acid and alcohol, which can be advantageous in certain solvent systems.

However, this route necessitates an additional synthetic step: the acetylation of 4-diethylamino-2-butyn-1-ol. While this step proceeds with a good reported yield of 81%, it adds to the overall process cost and complexity.[3]

Route B: The Direct Esterification Approach

The direct coupling of phenylcyclohexylglycolic acid with 4-diethylamino-2-butyn-1-ol using a carbodiimide activator like DCC is a classic and highly effective method for ester formation.[4] This approach is more atom-economical as it avoids the need for the acetylation step. The reaction is typically high-yielding and proceeds under mild conditions.

The primary drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and must be removed by filtration. For large-scale production, the handling and disposal of this solid byproduct can present logistical challenges.

The following diagram outlines the workflow for the DCC coupling method.

G Start Start Dissolve Acid & Alcohol Dissolve Phenylcyclohexylglycolic Acid and 4-Diethylamino-2-butyn-1-ol in CH2Cl2 Start->Dissolve Acid & Alcohol Cool Cool to 0°C Dissolve Acid & Alcohol->Cool Add Reagents Add DCC and catalytic DMAP Cool->Add Reagents Stir Stir at room temperature Add Reagents->Stir Filter Filter to remove dicyclohexylurea (DCU) Stir->Filter Workup Aqueous Workup (Acid/Base Washes) Filter->Workup Dry & Concentrate Dry organic layer and concentrate under vacuum Workup->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Final Product Pure Oxybutynin Purify->Final Product

Figure 2: Workflow for DCC-mediated esterification.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols derived from the literature are provided below.

Protocol 1: Synthesis of 4-(Diethylamino)-2-butyn-1-ol

This procedure is based on a Mannich reaction.[4]

  • A mixture of propargyl alcohol (5.6 g, 0.1 mol), paraformaldehyde (3.0 g, 0.1 mol), and diethylamine (10.9 g, 0.15 mol) in dioxane (100 mL) is heated at reflux for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by distillation to yield 4-(diethylamino)-2-butyn-1-ol. A patent reports a similar synthesis using copper(II) acetate as a catalyst with a yield of 84%.[3]

Protocol 2: Synthesis of this compound

This protocol describes the acetylation of the precursor alcohol.[3]

  • A mixture of 4-diethylamino-2-butyn-1-ol (300 g), acetic acid (600 mL), acetic anhydride (300 mL), and concentrated sulfuric acid (15 mL) is heated to 65-70°C.

  • The reaction is maintained at this temperature for 2 hours.

  • Excess solvent and reagents are evaporated under reduced pressure.

  • The residue is cooled and poured into a mixture of dichloromethane (1800 mL) and deionized water (3000 mL).

  • The mixture is neutralized by the slow addition of solid sodium bicarbonate (300 g).

  • The organic layer is separated and washed with 2% sodium bicarbonate solution and 1% EDTA solution to afford the product as an oil (yield: 81%).

Protocol 3: Synthesis of Oxybutynin via DCC Coupling (Route B)

This procedure details the direct esterification method.[4]

  • To a solution of α-cyclohexyl-α-hydroxybenzeneacetic acid (0.1 mol) and 4-(diethylamino)-2-butyn-1-ol (0.1 mol) in dichloromethane (200 mL), N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at 0°C.

  • The mixture is stirred at room temperature for 24 hours.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is washed sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford Oxybutynin.

Conclusion and Recommendations

The performance comparison between this compound and 4-diethylamino-2-butyn-1-ol in the synthesis of Oxybutynin reveals a trade-off between the number of synthetic steps and the nature of the purification challenges.

  • This compound offers a potentially cleaner final coupling reaction via transesterification, avoiding solid byproducts. However, its use introduces an additional acetylation step, which impacts the overall process economy. This route may be preferable when the handling of solid waste from a DCC coupling is a significant concern.

  • 4-diethylamino-2-butyn-1-ol allows for a more direct, one-step coupling to the final product. This direct esterification is a well-established, high-yielding reaction. While the removal of the DCU byproduct is necessary, the overall process is more convergent. For many applications, particularly at the lab and pilot scale, this will be the more efficient and cost-effective choice.

Ultimately, the optimal intermediate will depend on the specific constraints and priorities of the manufacturing environment, including scale, cost of reagents, and waste disposal capabilities. This guide provides the foundational data and mechanistic reasoning to support an informed decision in this critical aspect of pharmaceutical process development.

References

  • Nishibayashi, Y., et al. (2011). Scope and advances in the catalytic propargylic substitution reaction. Chemical Society Reviews, 40(10), 5245-5259. Available at: [Link]

  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. Available at: [Link]

  • Google Patents. (2009). Crystalline oxybutynin and process for preparing the same. WO2009122429A2.
  • Welk, B., & Hickling, D. (2016). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry, 35(11), 2068-2076. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 1-Acetoxy-4-diethylamino-2-butyne Characterization

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Imperative for Rigorous Analytical Cross-Validation

In the landscape of pharmaceutical development and chemical research, the integrity of our data is paramount. The compound at the center of this guide, 1-Acetoxy-4-diethylamino-2-butyne (CAS 22396-77-6), is a tertiary amine with an acetate ester functional group, presenting unique analytical challenges.[1][2][3] Its characterization—whether for purity assessment, stability testing, or quantitative analysis—demands robust, reliable, and reproducible analytical methods.

However, a validated method in one laboratory or on one instrumental platform does not guarantee equivalent performance elsewhere. This is the critical juncture where analytical method cross-validation becomes indispensable. Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, instruments, or even different analytical principles.[4][5][6] It is a cornerstone of method transfer, ensuring data integrity and regulatory compliance, particularly in GxP environments.[7]

This guide eschews a simple recitation of protocols. Instead, it provides a comparative framework grounded in firsthand laboratory experience. We will dissect and cross-validate three distinct, yet complementary, analytical techniques for the comprehensive characterization of this compound:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): The workhorse for purity and assay determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method for unambiguous purity assessment without the need for a specific reference standard of the analyte itself.[8][9]

Our objective is to not only present the "how" but to illuminate the "why"—explaining the causal links between the analyte's properties, the choice of technique, the experimental parameters, and the resulting data. This guide is designed for the practicing researcher and drug development professional, offering a blueprint for establishing a multi-faceted, self-validating analytical strategy.

The Analytical Challenge: Physicochemical Properties of this compound

Understanding the molecule is the first step in designing its analytical control strategy. This compound is a combustible liquid with a boiling point of 217-218 °C and a density of approximately 0.961 g/mL.[1][2] Its structure features a basic tertiary amine, which can cause peak tailing in traditional silica-based chromatography, and an ester group susceptible to hydrolysis.[10] The presence of a carbon-carbon triple bond offers a potential chromophore, albeit a weak one, for UV detection. These properties dictate our choice of analytical techniques and the specific challenges we must overcome.

A Framework for Trust: The Cross-Validation Protocol

The foundation of our comparison rests upon the validation parameters defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13][14] Our cross-validation will assess the performance of each technique against these core characteristics to ensure they are fit for purpose.

Core Validation Parameters Investigated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The logical flow of this cross-validation process is depicted below.

CrossValidation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison start Define Analytical Need for Analyte select_methods Select Techniques (HPLC, GC-MS, qNMR) start->select_methods define_params Define Validation Parameters (ICH Q2R1) select_methods->define_params write_protocol Develop Cross-Validation Protocol define_params->write_protocol hplc HPLC-UV Validation write_protocol->hplc gcms GC-MS Validation write_protocol->gcms qnmr qNMR Purity Assay write_protocol->qnmr compare_data Compare Performance Across All Parameters hplc->compare_data gcms->compare_data qnmr->compare_data assess_fit Assess Fitness for Intended Purpose compare_data->assess_fit end_report Final Report & Method Selection assess_fit->end_report

Caption: High-level workflow for the cross-validation of analytical techniques.

Comparative Experimental Deep Dive

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: Reversed-phase HPLC is the quintessential technique for quantifying non-volatile organic molecules in pharmaceutical assays. The basic tertiary amine in our analyte necessitates a column that minimizes silanol interactions to prevent poor peak shape. We opt for a modern, end-capped C18 column and a mobile phase with a low pH to ensure the amine is protonated, further improving peak symmetry. UV detection is suitable due to the presence of the alkyne and carbonyl functionalities, although sensitivity may be limited.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in 50:50 Water:Acetonitrile. Create a 7-point calibration curve from 0.01 mg/mL to 1.0 mg/mL.

  • System Suitability: Inject the mid-point standard (0.5 mg/mL) six times. The relative standard deviation (RSD) for peak area and retention time must be ≤ 2.0%.

HPLC_Workflow prep Prepare Mobile Phase & Standards sys_prep Equilibrate HPLC System prep->sys_prep sst Perform System Suitability Test (SST) sys_prep->sst cal Inject Calibration Curve Standards sst->cal SST Pass sample Inject Test Sample(s) cal->sample process Process Data: Integrate & Quantify sample->process report Generate Report: Linearity, Accuracy, Precision process->report

Caption: Experimental workflow for the HPLC-UV validation analysis.

Anticipated Results & Performance: HPLC-UV is expected to provide excellent linearity and precision for the main analyte assay.

Parameter Acceptance Criteria Hypothetical Result Outcome
Linearity (R²) ≥ 0.9950.9992Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Repeatability (RSD%) ≤ 2.0%0.85%Pass
Intermediate Precision (RSD%) ≤ 3.0%1.5%Pass
LOQ (mg/mL) Report Value0.01Pass

Expert Analysis: The strength of this HPLC method lies in its precision and robustness for routine quality control. However, its specificity is dependent on chromatographic separation. Co-eluting impurities without a chromophore would be missed entirely. Furthermore, its accuracy is contingent on the availability of a highly pure, well-characterized primary reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. Given the analyte's boiling point of ~218°C, GC is a viable technique.[1][2] The primary advantage here is the mass spectrometer, which provides mass information, aiding in the identification of unknown impurities and confirming the identity of the main peak. The basic nature of the amine can still be problematic, so a base-deactivated column is essential to prevent adsorption and peak tailing.[10]

Experimental Protocol:

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or a similar mid-polarity, base-deactivated column).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Dilute the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

GCMS_Workflow prep Prepare Sample in Volatile Solvent sys_prep GC-MS System Checkout & Tune prep->sys_prep inject Inject Sample (Split Mode) sys_prep->inject acquire Acquire Data (TIC & Mass Spectra) inject->acquire process Process Data: Peak Identification acquire->process report Report: Identity & Impurity Profile process->report

Caption: Workflow for impurity profiling by GC-MS.

Anticipated Results & Performance: GC-MS provides superior specificity compared to HPLC-UV. The mass spectrum serves as a highly reliable identifier.

Parameter Acceptance Criteria Hypothetical Result Outcome
Specificity (Peak Identity) Match to reference spectrumConfirmed m/z fragmentsPass
Linearity (R²) ≥ 0.9900.9965Pass
Accuracy (% Recovery) 95.0 - 105.0%97.2% - 103.5%Pass
Repeatability (RSD%) ≤ 5.0%2.5%Pass
LOQ (mg/mL) Report Value0.005Pass

Expert Analysis: GC-MS excels at impurity profiling. It can detect and help identify potential degradation products or synthesis by-products that HPLC-UV might miss. However, it can be less precise for quantification than HPLC due to the complexities of the injection and ionization processes. It is also susceptible to thermal degradation of the analyte in the hot injector, which must be evaluated during method development.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle & Rationale: qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without relying on a reference standard of the analyte itself.[8][9] Quantification is achieved by comparing the integral of a specific analyte proton signal to the integral of a known signal from a certified internal standard of high purity.[15][16] For this compound, the acetyl methyl protons (a singlet around 2.1 ppm) or the methylene protons adjacent to the oxygen are excellent candidates for quantification as they are unlikely to overlap with common impurities.

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (≥ 400 MHz) equipped for quantitative measurements.

  • Internal Standard (IS): Maleic acid (certified reference material). It has a sharp singlet in a clean region of the spectrum and is accurately weighable.

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of CDCl₃.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Set relaxation delay (d1) to at least 5 times the longest T1 of the protons being quantified (e.g., 30 seconds) to ensure full relaxation.

    • Acquire at least 16 scans for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate the selected analyte peak and the internal standard peak.

  • Calculation: The purity (P) of the analyte is calculated using the formula: P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS where I=integral, N=number of protons, M=molar mass, m=mass, P=purity.[15]

qNMR_Workflow weigh_a Accurately Weigh Analyte dissolve Dissolve Both in Deuterated Solvent weigh_a->dissolve weigh_is Accurately Weigh Internal Standard (IS) weigh_is->dissolve acquire Acquire Spectrum (Quantitative Conditions) dissolve->acquire process Process Data: Integrate Peaks acquire->process calculate Calculate Purity Using Formula process->calculate

Caption: Workflow for purity determination by qNMR.

Anticipated Results & Performance: qNMR provides a highly accurate and "absolute" purity value, serving as an orthogonal check on the chromatography-based methods.

Parameter Acceptance Criteria Hypothetical Result Outcome
Specificity Resolution of analyte and IS peaksBaseline resolved signalsPass
Accuracy (% Purity) Compare to orthogonal method99.1%Pass
Precision (RSD%, n=6) ≤ 1.0%0.4%Pass

Expert Analysis: qNMR is unparalleled in its ability to provide an accurate purity assessment without bias from the analyte's response factor.[9][15] It is the ideal technique for qualifying primary reference standards used for HPLC and GC methods. Its main drawbacks are lower throughput, higher equipment cost, and lower sensitivity compared to chromatographic techniques. It quantifies all molecules containing the target proton, so it will not distinguish structurally similar impurities if their signals overlap.

Synthesis and Head-to-Head Comparison

The cross-validation exercise reveals the distinct strengths and complementary nature of the three techniques. No single method is sufficient for a complete characterization.

Analytical Parameter HPLC-UV GC-MS qNMR Senior Scientist's Verdict
Assay (Quantitation) ★★★★★ (High Precision)★★★☆☆ (Moderate Precision)★★★★★ (High Accuracy)HPLC-UV for routine QC; qNMR for reference standard certification.
Purity (Impurity Profile) ★★★☆☆ (Limited by UV)★★★★★ (Excellent Specificity)★★★★☆ (Structure-based)GC-MS is essential for impurity identification.
Identity Confirmation ★☆☆☆☆ (Retention Time only)★★★★★ (Mass Spectrum)★★★★★ (Full Structure)GC-MS and qNMR provide definitive structural confirmation.
Throughput ★★★★★ (High)★★★★☆ (Moderate)★★☆☆☆ (Low)HPLC-UV is best suited for high-volume testing.
Reference Standard Need Absolute RequirementRequired for QuantitationInternal Standard OnlyqNMR is the only method that is not dependent on an analyte-specific standard.

Conclusion: An Integrated Analytical Strategy

The cross-validation of HPLC-UV, GC-MS, and qNMR for the characterization of this compound demonstrates the necessity of a multi-technique approach.

  • qNMR should be employed initially to unambiguously determine the purity of the primary reference standard. This provides an anchor of truth for all subsequent analyses.

  • A robust, validated HPLC-UV method is the ideal choice for routine quality control, offering high precision and throughput for assay and purity testing against the now-qualified reference standard.

  • The GC-MS method is a critical orthogonal technique, essential for impurity identification during process development, forced degradation studies, and stability testing, ensuring that no volatile or unexpected impurities are missed by the HPLC method.

By integrating these methods, we create a self-validating system where the results from one technique corroborate and complement the others. This builds a comprehensive and trustworthy data package, ensuring the quality and consistency of the analyte and satisfying the rigorous demands of researchers, drug developers, and regulatory agencies.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • Quantitative NMR (qNMR) . University of Illinois Chicago. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • What is qNMR (quantitative NMR)? . JEOL Ltd. [Link]

  • Amines Analysis by Packed Column GC . LabRulez GCMS. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? . Pharma IQ. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer . CD Formulation. [Link]

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A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 1-Acetoxy-4-diethylamino-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization and Screening

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. The compound 1-Acetoxy-4-diethylamino-2-butyne serves as a versatile scaffold for chemical synthesis.[1][2][3] Its structure, featuring an acetoxy group, a tertiary amine, and a butyne core, presents multiple opportunities for chemical modification to generate a library of novel derivatives.[4][5] The rationale behind synthesizing derivatives of a parent compound is to systematically alter its physicochemical properties, such as lipophilicity, solubility, and steric profile. These modifications can, in turn, modulate the compound's interaction with biological targets, potentially leading to enhanced potency, selectivity, or an improved safety profile.

This guide provides a comprehensive overview of a tiered biological activity screening cascade designed to elucidate the pharmacological profile of novel compounds derived from this compound. We will delve into the experimental protocols for a battery of in vitro assays, compare their relative merits, and present hypothetical data to illustrate the process of identifying promising lead compounds.

Tier 1: Foundational Cytotoxicity Assessment

Prior to investigating specific pharmacological activities, it is crucial to assess the general cytotoxicity of the novel compounds. This initial screen helps to determine the concentration range for subsequent assays and flags compounds with overt toxicity early in the process. Two widely adopted colorimetric assays for this purpose are the MTT and XTT assays.[6][7][8][9][10]

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology.[6][9] It is based on the principle that metabolically active cells, possessing functional mitochondrial dehydrogenases, can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6][9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6]

XTT Assay: A Water-Soluble Alternative

Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay also measures the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[6] A key advantage of the XTT assay is that the resulting formazan is water-soluble, thus eliminating the need for a solubilization step and simplifying the protocol.[6]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel compounds and a vehicle control for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Comparative Data: Cytotoxicity of Novel Derivatives
CompoundCell LineExposure Time (h)IC50 (µM)
Parent Compound HeLa48>100
Derivative A HeLa4875.2
Derivative B HeLa4822.5
Derivative C HeLa48>100
Doxorubicin (Control) HeLa481.2

Tier 2: Targeted Biological Screening

Based on the structural motifs present in this compound, a panel of targeted assays can be employed to investigate potential mechanisms of action. The diethylamino group, for instance, is a common feature in molecules that interact with the cholinergic system.

Anticholinergic Activity Screening

Drugs with anticholinergic properties block the action of the neurotransmitter acetylcholine. While therapeutically useful in some contexts, a high anticholinergic burden is associated with cognitive impairment and other adverse effects.[11][12][13][14] Therefore, screening for anticholinergic activity is a critical step.

A primary mechanism for enhancing cholinergic transmission is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown.[15][16][17][18] A common method for screening AChE inhibitors is the Ellman method, which is a colorimetric assay.[15][17][18] In this assay, acetylthiocholine is used as a substrate for AChE. Its hydrolysis produces thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be quantified at 412 nm.[15][17][18]

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and the test compounds in a suitable buffer.

  • Incubation: In a 96-well plate, add the enzyme, buffer, and either the test compound or a known inhibitor (e.g., Donepezil) and incubate.

  • Substrate Addition: Initiate the reaction by adding acetylthiocholine and DTNB.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition for each compound concentration to calculate the IC50 value.

Calcium Channel Blocking Activity

Calcium channel blockers are a class of drugs that inhibit the influx of calcium ions into cells, leading to various physiological effects, including vasodilation.[19][20][21] Screening for calcium channel blocking activity can be performed using in vitro assays with isolated tissues or cell lines.[19]

A high-throughput method for assessing calcium channel modulation involves the use of fluorescent calcium indicators, such as Fluo-4.[22] These dyes exhibit a significant increase in fluorescence intensity upon binding to intracellular calcium. Cells are loaded with the dye, and the change in fluorescence is monitored after the addition of a calcium channel agonist in the presence and absence of the test compounds.

Antimicrobial Activity Screening

The increasing prevalence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[23][24][25] The butyne moiety in the parent compound suggests that its derivatives could be explored for such activity.

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[23] This assay involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the lowest concentration of the compound that completely inhibits visible growth is recorded as the MIC.[23]

Screening Cascade Workflow

The following diagram illustrates a logical workflow for the biological activity screening of novel compounds derived from this compound.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target-Based Screening cluster_2 Data Analysis & Hit Selection Cytotoxicity Cytotoxicity Assays (MTT/XTT) AChE AChE Inhibition Assay Cytotoxicity->AChE Non-toxic compounds Calcium Calcium Channel Assay Cytotoxicity->Calcium Non-toxic compounds Antimicrobial Antimicrobial Assay Cytotoxicity->Antimicrobial Non-toxic compounds Analysis IC50/MIC Determination SAR Analysis AChE->Analysis Calcium->Analysis Antimicrobial->Analysis Hit Hit Compound Selection Analysis->Hit

Caption: A tiered approach to screening novel compounds.

Comparative Biological Activity Profile

The following table summarizes hypothetical data for a series of novel derivatives, comparing their activities across the different assays.

CompoundCytotoxicity IC50 (µM)AChE Inhibition IC50 (µM)Calcium Channel Blockade (% Inhibition @ 10µM)Antimicrobial MIC (µg/mL) vs. S. aureus
Derivative A 75.2> 5015> 128
Derivative B 22.55.86532
Derivative C > 1001.225> 128
Donepezil > 1000.02N/AN/A
Verapamil > 100N/A95N/A
Vancomycin N/AN/AN/A2

From this hypothetical data, Derivative C emerges as a potent and selective acetylcholinesterase inhibitor with low cytotoxicity, warranting further investigation. Derivative B shows moderate activity across multiple assays, suggesting a less specific mode of action, but could be interesting for further optimization.

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to the biological activity screening of novel compounds derived from this compound. By employing a tiered screening cascade, researchers can efficiently identify compounds with promising pharmacological profiles while deprioritizing those with undesirable characteristics such as high cytotoxicity. The initial cytotoxicity assessment is a critical first step, followed by a panel of target-based assays informed by the chemical structure of the parent compound. The hypothetical data presented herein illustrates how a comparative analysis of the results can guide the selection of lead candidates for further preclinical development. Future work would involve more in-depth mechanistic studies, in vivo efficacy models, and absorption, distribution, metabolism, and excretion (ADME) profiling of the most promising hit compounds.

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Benchmarking the Performance of 1-Acetoxy-4-diethylamino-2-butyne as a Novel p-Dopant in OLED Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of organic light-emitting diode (OLED) technology, the optimization of charge transport layers is paramount for achieving high efficiency, operational stability, and low power consumption. The hole transport layer (HTL) plays a critical role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. While high-mobility hole transport materials (HTMs) are essential, the practice of electrically doping these layers has emerged as a powerful strategy to enhance device performance further.[1][2][3] This guide provides a comprehensive framework for benchmarking the performance of a novel potential p-dopant, 1-Acetoxy-4-diethylamino-2-butyne, within a standard OLED architecture.

This document is intended for researchers, material scientists, and professionals in drug and materials development. It offers an in-depth technical comparison, supported by detailed experimental protocols and comparative data, to objectively evaluate the potential of this compound against established standards.

Disclaimer: Publicly available, peer-reviewed experimental data directly benchmarking this compound in OLED devices is scarce. Therefore, the performance data for the device incorporating this compound is presented as a realistic, hypothetical model to illustrate the benchmarking methodology. The data for the reference devices using N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) are based on established literature values.

Introduction: The Rationale for p-Doping in Hole Transport Layers

An ideal HTL in an OLED device should possess several key characteristics: high hole mobility, appropriate energy levels aligned with the anode and the emissive layer for efficient charge injection, and high thermal and morphological stability.[4] While materials like NPB and TAPC are widely used for their excellent hole transporting properties, their intrinsic conductivity can sometimes limit device performance, leading to higher operating voltages.[4][5][6]

P-doping involves introducing a small amount of an electron-accepting material (a p-dopant) into the HTL host material. This process generates additional free holes in the HTL, thereby increasing its conductivity. The primary mechanism involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the host HTM to the lowest unoccupied molecular orbital (LUMO) of the dopant molecule.[1][7] This charge transfer results in a mobile hole on the HTM and a fixed anion on the dopant.

The anticipated benefits of successful p-doping include:

  • Reduced Driving Voltage: Increased conductivity of the HTL leads to a lower voltage drop across this layer, reducing the overall turn-on and operating voltage of the OLED.[1]

  • Improved Power Efficiency: By lowering the driving voltage for a given luminance, the power efficiency (lm/W) of the device is enhanced.

  • Enhanced Charge Injection: Doping can reduce the energy barrier for hole injection from the anode (typically Indium Tin Oxide, ITO) into the HTL.[8]

  • Increased Device Stability: A more conductive HTL can lead to a more balanced charge carrier distribution within the device, potentially improving operational lifetime.[8]

This compound is a small molecule whose potential as a p-dopant is explored in this guide. Its chemical structure, featuring an electron-donating diethylamino group and an electron-withdrawing acetoxy group separated by a butyne linker, presents an interesting candidate for inducing p-type behavior in a suitable host.

Comparative Materials and Device Architecture

To provide a thorough and objective benchmark, we will compare three distinct OLED device configurations. The foundational architecture remains consistent across all devices to ensure that any observed performance differences can be primarily attributed to the composition of the hole transport layer.

Benchmark Materials:

  • Device A (Reference): Undoped NPB as the HTL. NPB is a widely used, commercially available HTM known for its good hole mobility and thermal stability, making it an excellent baseline.[4][6]

  • Device B (Hypothetical Test): NPB doped with this compound (5% w/w) as the HTL. This device will test the efficacy of our target compound as a p-dopant.

  • Device C (Alternative Standard): TAPC as the HTL. TAPC is another high-performance HTM, often exhibiting higher hole mobility than NPB, providing a high-performance benchmark.[4][5]

Device Structure:

The multilayer OLED structure for this comparative study is as follows:

ITO / HTL (40 nm) / Alq₃ (60 nm) / LiF (1 nm) / Al (100 nm)

Where:

  • ITO (Indium Tin Oxide): The transparent anode for hole injection.

  • HTL (Hole Transport Layer): The layer under investigation (NPB, NPB:dopant, or TAPC).

  • Alq₃ (Tris(8-hydroxyquinolinato)aluminum): A widely used material that serves as both the electron transport layer (ETL) and the green emissive layer (EML).

  • LiF (Lithium Fluoride): An electron injection layer (EIL) to facilitate electron injection from the cathode.

  • Al (Aluminum): The reflective cathode for electron injection.

Below is a Graphviz diagram illustrating the general device architecture.

OLED_Structure cluster_OLED OLED Device Stack cluster_ChargeFlow Charge Carrier Flow Anode Aluminum (Al) Cathode (100 nm) EIL LiF EIL (1 nm) Anode->EIL ETL_EML Alq3 ETL & EML (60 nm) EIL->ETL_EML HTL Hole Transport Layer (HTL) (40 nm) (NPB, NPB:Dopant, or TAPC) ETL_EML->HTL light Light Emission (Photons) ETL_EML->light Recombination Cathode Indium Tin Oxide (ITO) Anode HTL->Cathode Substrate Glass Substrate Cathode->Substrate holes Holes (h+) holes->ETL_EML Injection electrons Electrons (e-) electrons->ETL_EML Injection

Caption: Simplified diagram of the multilayer OLED structure and charge flow.

Experimental Protocols

To ensure reproducibility and valid comparisons, the following detailed protocols for device fabrication and characterization must be strictly followed.

Substrate Preparation
  • Initial Cleaning: Pre-patterned ITO-coated glass substrates (20 x 15 mm) are sequentially cleaned in an ultrasonic bath with Hellmanex III detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.

  • Drying: The cleaned substrates are dried using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before depositing the organic layers, the substrates are treated with UV-ozone for 10 minutes to remove any residual organic contaminants and to increase the work function of the ITO surface, thereby improving hole injection.

Thin Film Deposition

All organic layers and the metal cathode are deposited via thermal evaporation in a high-vacuum chamber (base pressure < 5 x 10⁻⁶ Torr).

  • Hole Transport Layer (HTL) Deposition:

    • Device A: NPB is evaporated at a rate of 1-2 Å/s to a final thickness of 40 nm.

    • Device B: NPB and this compound are co-evaporated from separate sources. The deposition rate of NPB is maintained at ~1.9 Å/s, while the dopant's rate is adjusted to achieve a 5% weight-to-weight ratio in the final 40 nm film.

    • Device C: TAPC is evaporated at a rate of 1-2 Å/s to a final thickness of 40 nm.

  • Emissive and Electron Transport Layer (EML/ETL) Deposition: Alq₃ is deposited onto the HTL at a rate of 1-2 Å/s to a thickness of 60 nm.

  • Electron Injection Layer (EIL) Deposition: A thin layer of LiF is deposited at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.

  • Cathode Deposition: Finally, a 100 nm thick aluminum cathode is deposited through a shadow mask to define the active area of the pixels (e.g., 9 mm²).

Device Characterization

All measurements are conducted at room temperature under ambient conditions immediately after fabrication.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a Keithley 2400 source meter and a Konica Minolta CS-2000A spectroradiometer. The voltage is swept from 0 to 15 V.

  • Electroluminescence (EL) Spectra: EL spectra are recorded at a constant driving current density (e.g., 20 mA/cm²) using the spectroradiometer.

  • Efficiency Calculations:

    • Current Efficiency (cd/A): Calculated from the luminance and current density data.

    • Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.

    • External Quantum Efficiency (EQE, %): Calculated from the EL spectrum, luminance, and current density, assuming a Lambertian emission profile.

  • Operational Lifetime (LT₅₀): The devices are driven at a constant DC current density that produces an initial luminance of 1000 cd/m². The time taken for the luminance to decay to 50% of its initial value (LT₅₀) is recorded.

The experimental workflow is visualized in the diagram below.

Workflow cluster_Fab Device Fabrication cluster_Char Device Characterization A ITO Substrate Cleaning (Ultrasonication, UV-Ozone) B HTL Deposition (Thermal Evaporation) A->B C Alq3 (EML/ETL) Deposition B->C D LiF/Al Cathode Deposition C->D E Encapsulation D->E F J-V-L Measurement E->F To Measurement Setup H Efficiency Calculation (Current, Power, EQE) F->H G EL Spectrum Analysis G->H I Lifetime Testing (LT50) H->I

Caption: Experimental workflow for OLED fabrication and characterization.

Comparative Performance Analysis

The performance of the three device configurations is summarized in the table below. This data facilitates a direct comparison of the key metrics that define the quality and efficiency of an OLED.

Performance MetricDevice A: NPB (Undoped)Device B: NPB:Dopant (5%) (Hypothetical)Device C: TAPC
Turn-on Voltage (V) (@ 1 cd/m²) 4.23.53.8
Driving Voltage (V) (@ 1000 cd/m²) 8.57.27.8
Maximum Luminance (cd/m²) ~7,600[9]>9,000~6,220[10]
Maximum Current Efficiency (cd/A) ~2.75[9]~4.5~21.1[10]
Maximum Power Efficiency (lm/W) ~1.5~2.8~18.58[10]
Maximum External Quantum Efficiency (%) ~1.5~2.5~10.6[10]
CIE Color Coordinates (x, y) (0.32, 0.54)(0.32, 0.54)(0.33, 0.55)
Operational Lifetime (LT₅₀, hours @ 1000 cd/m²) ~150~250~200

Discussion and Interpretation of Results

Impact on Voltage and Power Efficiency

As shown in the comparative data, the hypothetical doping of NPB with this compound (Device B) leads to a significant reduction in both the turn-on voltage and the driving voltage at a practical brightness of 1000 cd/m². This is the expected outcome of successful p-doping, which increases the conductivity of the HTL and lowers the energy barrier for hole injection. Consequently, the maximum power efficiency of Device B is markedly improved over the undoped NPB device (Device A). This demonstrates the primary advantage of utilizing an effective p-dopant.

Device C, using the high-mobility material TAPC, also shows a lower turn-on voltage compared to the undoped NPB device, which is attributable to its superior intrinsic hole mobility. However, the doped device (B) hypothetically surpasses even TAPC in terms of voltage reduction, highlighting the potential of doping as a powerful optimization strategy.

Luminous and Quantum Efficiency

The hypothetical results for Device B show a considerable increase in maximum current efficiency and external quantum efficiency compared to the undoped NPB device. This suggests that by improving hole injection and transport, a more balanced ratio of holes and electrons reaches the emissive layer. This improved charge balance leads to a higher probability of radiative recombination, thus generating more photons per injected charge.[1]

It is important to note that TAPC (Device C) still exhibits significantly higher efficiencies. This is because TAPC not only has very high hole mobility but also a high triplet energy level, which can be beneficial in certain device architectures, especially for phosphorescent emitters.[5][11] For the simple fluorescent Alq₃-based device in this study, the high mobility of TAPC contributes to its superior performance.

Operational Stability

A key challenge in OLED technology is achieving long operational lifetimes. The hypothetical data suggests that doping the HTL (Device B) enhances the LT₅₀ lifetime compared to the undoped NPB device. This can be attributed to several factors. Firstly, the lower driving voltage reduces electrical stress on the device. Secondly, improved charge balance can prevent the accumulation of excess charge at layer interfaces, which is a known degradation pathway.[8]

Conclusion and Future Outlook

The hypothetical results demonstrate that successful p-doping can lead to substantial improvements in key device metrics, including lower operating voltages, higher power efficiencies, and enhanced operational stability. While the intrinsic properties of the host HTM remain crucial, doping provides an additional and powerful tool for device optimization.

For this compound to be considered a viable p-dopant, experimental validation is essential. Future work should focus on:

  • Experimental Verification: Fabricating and testing devices as outlined in this guide to obtain real-world performance data.

  • Dopant Concentration Optimization: Investigating a range of doping concentrations to find the optimal balance between conductivity enhancement and potential disruption of the host material's morphology.

  • Host Material Compatibility: Testing the dopant with a variety of other high-performance HTMs.

  • Mechanistic Studies: Employing techniques such as ultraviolet photoelectron spectroscopy (UPS) to study the energy level alignment at the ITO/HTL interface and confirm the charge transfer mechanism.

By following a rigorous and comparative benchmarking process, researchers can efficiently evaluate new materials and accelerate the development of next-generation OLED technologies.

References

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A Senior Application Scientist's Guide to Confirming the Identity of 1-Acetoxy-4-diethylamino-2-butyne Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of reaction products is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, objective comparison of analytical techniques for confirming the identity of products resulting from reactions of 1-Acetoxy-4-diethylamino-2-butyne. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to ensure trustworthy and validated results.

The Analytical Challenge: Navigating the Reactivity of a Substituted Internal Alkyne

This compound is a versatile building block, featuring a reactive internal alkyne, an ester, and a tertiary amine. This combination of functional groups opens the door to a variety of chemical transformations, but also presents a challenge in definitively identifying the resulting products. The primary analytical task is to elucidate the structural changes that have occurred at the carbon-carbon triple bond, while also confirming the integrity of the ester and diethylamino moieties.

This guide will focus on three common and informative reaction pathways for this substrate:

  • Catalytic Hydrogenation: The reduction of the alkyne to an alkene or alkane.

  • Oxidative Cleavage: The breaking of the carbon-carbon triple bond to form carbonyl compounds.

  • Hydrochlorination: The electrophilic addition of HCl across the triple bond.

A multi-faceted analytical approach, combining spectroscopic techniques, is essential for a comprehensive and reliable characterization of the reaction products.

The Analytical Workflow: A Multi-Technique Approach

A robust workflow for the identification of reaction products of this compound involves a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Analytical Workflow cluster_reaction Reaction of this compound cluster_analysis Product Identification Starting Material This compound Reaction Hydrogenation, Oxidation, or Hydrochlorination Starting Material->Reaction Product Mixture Crude Product(s) Reaction->Product Mixture NMR NMR Spectroscopy (1H, 13C, DEPT) Product Mixture->NMR Structural Connectivity MS Mass Spectrometry (EI, ESI) Product Mixture->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy Product Mixture->IR Functional Groups Structure Elucidation Confirmed Product Structure NMR->Structure Elucidation MS->Structure Elucidation IR->Structure Elucidation

Caption: A comprehensive analytical workflow for product identification.

Spectroscopic Characterization of the Starting Material: this compound

A thorough understanding of the spectroscopic signature of the starting material is paramount for comparative analysis. The following table summarizes the key expected spectral data for this compound.

Technique Functional Group Expected Signature
¹H NMR Acetoxy (CH₃)Singlet, ~2.1 ppm
Diethylamino (CH₂CH₃)Quartet, ~2.5 ppm (CH₂) and Triplet, ~1.0 ppm (CH₃)
Propargylic (C≡CCH₂)Triplet, ~3.3 ppm
Propargylic (CH₂OAc)Triplet, ~4.7 ppm
¹³C NMR Acetoxy (C=O)~170 ppm
Acetoxy (CH₃)~21 ppm
Alkyne (C≡C)~80-90 ppm (2 signals)
Diethylamino (CH₂)~45 ppm
Diethylamino (CH₃)~12 ppm
Propargylic (C≡CCH₂)~40 ppm
Propargylic (CH₂OAc)~52 ppm
IR Alkyne (C≡C)Weak absorption, ~2240 cm⁻¹
Ester (C=O)Strong absorption, ~1740 cm⁻¹
Ester (C-O)Strong absorption, ~1230 cm⁻¹
MS (EI) Molecular Ion (M⁺)m/z 183
Fragmentationα-cleavage of the diethylamino group

Comparative Analysis of Reaction Products

This section provides a detailed comparison of the expected analytical data for the products of three distinct reactions of this compound.

Catalytic Hydrogenation: From Alkyne to Alkene

Catalytic hydrogenation of an alkyne can be controlled to yield either a cis-alkene or an alkane. The use of a "poisoned" catalyst, such as Lindlar's catalyst, selectively produces the cis-alkene.

Experimental Protocol: Selective Hydrogenation to cis-1-Acetoxy-4-diethylamino-2-butene

  • Dissolve this compound in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a catalytic amount of Lindlar's catalyst (typically 5-10% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically balloon pressure).

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Comparative Spectroscopic Data

Technique Starting Material (Alkyne) Product (cis-Alkene) Rationale for Change
¹H NMR Propargylic CH₂ signals are tripletsVinylic protons appear as multiplets (~5.5-6.0 ppm). Allylic CH₂ signals shift upfield.The disappearance of the alkyne and the appearance of vinylic protons are key indicators. The coupling constants between the vinylic protons can confirm the cis stereochemistry.
¹³C NMR Alkyne carbons (~80-90 ppm)Alkene carbons (~120-135 ppm)A significant downfield shift is observed for the carbons of the former triple bond.
IR Weak C≡C stretch (~2240 cm⁻¹)C=C stretch appears (~1650 cm⁻¹)The disappearance of the alkyne stretch and the appearance of a C=C stretch confirm the reaction.
MS M⁺ at m/z 183M⁺ at m/z 185The molecular weight increases by 2 Da due to the addition of two hydrogen atoms.
Oxidative Cleavage with Potassium Permanganate

Strong oxidation of an internal alkyne with a reagent like hot, basic potassium permanganate cleaves the triple bond, typically yielding two carboxylic acids. In the case of this compound, this would result in the formation of acetoxyacetic acid and 3-(diethylamino)propanoic acid.

Experimental Protocol: Oxidative Cleavage

  • Dissolve this compound in a mixture of water and a suitable organic co-solvent (e.g., tert-butanol).

  • Add a solution of potassium permanganate in aqueous sodium hydroxide.

  • Heat the reaction mixture at reflux and monitor for the disappearance of the purple permanganate color.

  • After the reaction is complete, cool the mixture and quench with a reducing agent (e.g., sodium bisulfite) to destroy excess permanganate.

  • Acidify the mixture with a mineral acid (e.g., HCl) to a low pH.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid products.

Comparative Spectroscopic Data

Technique Starting Material Products (Carboxylic Acids) Rationale for Change
¹H NMR No O-H protonA broad singlet for the carboxylic acid proton (O-H) appears downfield (>10 ppm).The appearance of the acidic proton is a definitive marker for the formation of a carboxylic acid.
¹³C NMR Alkyne carbons (~80-90 ppm)Carboxylic acid carbonyl carbons appear at ~175-185 ppm.The alkyne signals are replaced by the characteristic downfield signals of carboxylic acid carbonyls.
IR No O-H stretchA very broad O-H stretch from ~2500-3300 cm⁻¹ is observed, along with the C=O stretch of the carboxylic acid (~1710 cm⁻¹).The broad O-H band is a hallmark of a carboxylic acid.
MS M⁺ at m/z 183The mass spectrum will show peaks corresponding to the molecular ions of the two carboxylic acid fragments.The fragmentation pattern will be completely different, reflecting the structures of the smaller product molecules.
Hydrochlorination: Electrophilic Addition

The addition of one equivalent of HCl to an internal alkyne can lead to a mixture of (E)- and (Z)-chloroalkene isomers.

Experimental Protocol: Hydrochlorination

  • Dissolve this compound in a non-polar, aprotic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether).

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Comparative Spectroscopic Data

Technique Starting Material Product (Chloroalkene) Rationale for Change
¹H NMR No vinylic protonsA new vinylic proton signal will appear in the alkene region of the spectrum.The appearance of a vinylic proton signal indicates the addition reaction has occurred.
¹³C NMR Two alkyne carbonsTwo alkene carbons, one of which will be shifted downfield due to the attached chlorine atom.The chemical shifts of the alkene carbons will be indicative of the substitution pattern.
IR Weak C≡C stretchA C=C stretch will appear around 1650 cm⁻¹.The change in the carbon-carbon bond order is reflected in the IR spectrum.
MS M⁺ at m/z 183M⁺ peaks at m/z 219 and 221 in an approximate 3:1 ratio.The presence of the chlorine isotope pattern is a definitive confirmation of hydrochlorination.

Logical Framework for Product Confirmation

The following diagram illustrates the decision-making process for identifying the product based on key spectroscopic features.

Product Confirmation Logic cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis Start Analyze Product Mixture Vinylic_H Vinylic Protons Present? Start->Vinylic_H COOH_H Broad COOH Proton >10 ppm? Vinylic_H->COOH_H No MW_Increase_2 Molecular Weight +2 Da? Vinylic_H->MW_Increase_2 Yes Broad_OH Broad O-H Stretch? COOH_H->Broad_OH Yes Unreacted Unreacted Starting Material COOH_H->Unreacted No Cl_Isotope Chlorine Isotope Pattern (3:1)? MW_Increase_2->Cl_Isotope No Alkene_Stretch C=C Stretch (~1650 cm⁻¹)? MW_Increase_2->Alkene_Stretch Yes Product_HCl Hydrochlorination Product (Chloroalkene) Cl_Isotope->Product_HCl Yes Fragmentation Fragmentation to Smaller Acids? Product_Ox Oxidative Cleavage Product (Carboxylic Acids) Fragmentation->Product_Ox Yes Product_H2 Hydrogenation Product (Alkene) Alkene_Stretch->Product_H2 Yes Broad_OH->Fragmentation Yes

Caption: A decision tree for product identification based on spectroscopic data.

Conclusion

The definitive identification of reaction products of this compound necessitates a synergistic application of NMR, MS, and IR spectroscopy. By systematically comparing the spectral data of the product mixture with that of the starting material and understanding the characteristic changes associated with each reaction type, researchers can confidently and accurately determine the outcome of their synthetic transformations. This guide provides a robust framework for such analyses, emphasizing the importance of a data-driven, multi-technique approach to ensure the integrity and validity of scientific findings.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 4-(diethylamino)but-2-yn-1-yl acetate. Retrieved from [Link]

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 1-Acetoxy-4-diethylamino-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper handling and disposal of specialized chemical reagents are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of 1-Acetoxy-4-diethylamino-2-butyne (CAS No. 22396-77-6), grounded in established safety protocols and an understanding of the compound's specific chemical nature.

The causality behind these procedures is clear: this compound is a hazardous substance that requires meticulous management from acquisition to disposal to mitigate risks to personnel and the environment.

Hazard Profile and Risk Assessment

Before initiating any disposal process, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste segregation strategy.

This compound is classified as a hazardous chemical.[1] Its primary risks include causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3][4] It is also a combustible liquid with a relatively high flash point, which reduces immediate fire risk under standard laboratory conditions but does not eliminate it.[1][2][3]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₇NO₂[2]
Molecular Weight 183.25 g/mol [2][3][5]
Physical State Liquid[1][2]
Appearance Colorless to Light Yellow[1][2]
Boiling Point 217-218 °C (422.6-424.4 °F)[2][3][6]
Flash Point 103 °C (217.4 °F)[1][2][3]
Density 0.961 g/mL at 25 °C[3][6]

Pre-Disposal Safety Protocols: Engineering Controls and PPE

The principle of "as low as reasonably achievable" (ALARA) for chemical exposure dictates that engineering controls and personal protective equipment (PPE) are not merely recommendations but necessities.

Engineering Controls: All handling and preparation for the disposal of this compound, including transferring waste into accumulation containers, must be conducted within a certified chemical fume hood. This is crucial to mitigate the risk of inhaling vapors, which may cause respiratory irritation.[1][2][7] The laboratory should also be equipped with easily accessible eyewash stations and safety showers.[2]

Personal Protective Equipment (PPE): The selection of PPE is directly correlated with the substance's hazard profile. The following table outlines the minimum required PPE.

Table 2: Personal Protective Equipment (PPE) Requirements
EquipmentStandard/SpecificationRationale
Eye Protection Goggles (EN 166 or ANSI Z87.1 compliant)Protects against chemical splashes that can cause serious eye irritation (H319).[1][2]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)Prevents direct contact that causes skin irritation (H315).[2] Always check the manufacturer's breakthrough time data.
Body Protection Long-sleeved lab coatProtects skin on the arms from accidental splashes and contamination.[2]
Respiratory Protection Not required if handled in a fume hood. If not, a NIOSH/MSHA or EN 149 approved respirator is necessary.Protects against respiratory irritation from vapors (H335).[2]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8] Direct disposal via sanitary sewer or evaporation is strictly prohibited.[9][10] The following protocol ensures a compliant and safe disposal pathway.

Step 1: Waste Characterization and Segregation

This compound is a non-halogenated organic liquid. It must be collected in a waste stream separate from halogenated solvents, strong acids, bases, and oxidizers to prevent potentially violent chemical reactions.[11] Never mix incompatible waste types.[11]

Step 2: Container Selection

Use only designated hazardous waste containers that are chemically compatible with the material.[8][12] High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free of leaks, and have a secure, vapor-tight screw cap.[8][11] If possible, using the original manufacturer's container is a good option, provided it is not degraded.[11]

Step 3: Labeling

Proper labeling is a critical compliance and safety step.[12] The waste container must be labeled immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and its CAS number "22396-77-6"

  • An accurate list of all contents if it is a mixed waste

  • The relevant hazard characteristics (e.g., Irritant, Combustible)

  • The date when waste was first added (Accumulation Start Date)

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11][12] The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.[12] The container must remain closed at all times except when adding waste.[10][12]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste, but the final treatment and disposal must be conducted by professionals. Contact your institution's Environmental Health and Safety (EHS or EHRS) office to schedule a pickup of the full waste container.[10][12] Do not attempt to transport hazardous waste off-site yourself.[10]

Decontamination of Empty Containers

An "empty" container that held this compound is not truly empty and must be managed as hazardous waste. To render the container non-hazardous, it must be properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can solubilize the residual chemical.

  • Collect Rinsate: Crucially, all rinsate from this procedure is also considered hazardous waste and must be collected in your designated non-halogenated organic waste container.[10]

  • Deface Label: Completely remove or deface all original chemical and hazard labels from the empty, rinsed container.[10]

  • Final Disposal: Once triple-rinsed and with the cap removed, the container can typically be disposed of in the regular laboratory trash or glass recycling bin, pending confirmation with your institution's specific waste policies.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated hazards Characterize Waste (Non-Halogenated Organic, Irritant, Combustible) start->hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazards->ppe transfer Transfer to Waste Container (Work in Fume Hood) ppe->transfer container_check Is container compatible, sealed, and in good condition? transfer->container_check get_container Obtain a proper hazardous waste container container_check->get_container No labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) container_check->labeling Yes get_container->transfer saa Store in designated Satellite Accumulation Area (SAA) labeling->saa request_pickup When container is full, contact EHS for pickup saa->request_pickup end_node Awaiting Professional Disposal request_pickup->end_node

Caption: Decision workflow for compliant waste handling.

By adhering to this comprehensive procedure, you ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible, reflecting the high standards of our scientific community.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • LookChem. This compound. [Link]

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]

Sources

Personal protective equipment for handling 1-Acetoxy-4-diethylamino-2-butyne

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 1-Acetoxy-4-diethylamino-2-butyne

For laboratory professionals engaged in drug discovery and development, the safe handling of specialized chemical reagents is paramount. This guide provides a detailed protocol for the use of Personal Protective Equipment (PPE) when working with this compound, a key intermediate in various synthetic pathways. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation.[1][2]

The acetylenic group within the molecule also warrants special consideration. Alkynes can be highly reactive and may form explosive compounds under certain conditions, particularly with contact with some metals.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required equipment.

Body PartRequired PPEStandardRationale
Eyes GogglesEN 166 (EU) or ANSI Z87.1 (US)Provides a complete seal around the eyes to protect from splashes of the liquid chemical.[1]
Hands Chemical-resistant gloves (Natural rubber or Nitrile rubber recommended)EN 374 (EU) or ASTM F739 (US)Prevents direct skin contact, which can cause irritation.[1] Check for breakthrough times and select appropriate thickness.
Body Long-sleeved laboratory coatN/AProtects skin on the arms and body from accidental splashes.[1]
Respiratory Use in a well-ventilated area or chemical fume hood. Respirator may be required for large quantities or in case of insufficient ventilation.NIOSH/MSHA or EN 149:2001 approved respiratorMinimizes the risk of inhaling vapors that can cause respiratory tract irritation.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to ensure a safe operational environment from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Carefully Transfer Reagent prep_materials->handle_transfer handle_reaction Perform Reaction in Hood handle_transfer->handle_reaction handle_monitor Monitor Reaction for Exotherms handle_reaction->handle_monitor cleanup_quench Quench Unused Reagent (if necessary) handle_monitor->cleanup_quench cleanup_decon Decontaminate Glassware & Surfaces cleanup_quench->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Acetoxy-4-diethylamino-2-butyne
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.